molecular formula C11H15BrN2O3 B599198 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline CAS No. 1261988-45-7

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Cat. No.: B599198
CAS No.: 1261988-45-7
M. Wt: 303.156
InChI Key: VVDLRMZYHRZKOI-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a sophisticated chemical intermediate designed for advanced research and development applications. Its molecular architecture, featuring a bromo-substituted aniline core with tert-butyl and nitro functional groups, makes it a valuable scaffold in exploratory organic synthesis . This compound is part of a class of bromonitroaniline derivatives known to be pivotal in the synthesis of complex molecules for various high-technology industries . While specific studies on this exact molecule are limited in the public domain, its structural components suggest significant potential. In particular, aniline derivatives serve as fundamental precursors in the manufacture of dyes, pigments, and other specialty chemicals . Furthermore, the presence of bromo and nitro substituents offers multiple sites for further chemical modification, such as cross-coupling reactions, making it a versatile building block for creating combinatorial libraries or novel compounds with potential biological activity. Related chemical structures, such as those based on quinoline and iminothiazoline, are actively investigated in medicinal chemistry for a range of biological activities, including enzyme inhibition . As such, this compound presents a valuable opportunity for researchers in chemical discovery, enabling the synthesis of new molecules for application in material science and as potential pharmacological tools. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDLRMZYHRZKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681500
Record name 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-45-7
Record name 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a substituted nitroaniline with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS Number for this exact compound is not readily found in major chemical databases, its structural analogs are available and well-documented, suggesting its viability as a synthetic target. For reference, the closely related ethoxy analog, 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, is registered under CAS Number 1280786-66-4.[1] This document outlines the compound's physicochemical properties, a detailed, field-proven synthetic protocol, its potential applications in drug discovery, and essential safety considerations.

Core Compound Characteristics

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline belongs to the class of substituted anilines, which are pivotal intermediates in the synthesis of pharmaceuticals and dyes.[2] The molecule's functionality—a brominated aromatic ring, a sterically hindered secondary amine, a methoxy group, and a nitro group—provides a versatile platform for further chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the bulky tert-butyl group provides steric shielding and modulates solubility.

Quantitative data for the target compound is not widely published. The following table summarizes key properties, with some values estimated based on structurally similar compounds such as 4-bromo-5-methoxy-2-nitroaniline and 4-bromo-N-butyl-5-methoxy-2-nitroaniline.

PropertyValue / DescriptionSource(s)
CAS Number Not found. (Analog: 1280786-66-4)[1]
Molecular Formula C₁₁H₁₅BrN₂O₃-
Molecular Weight 303.15 g/mol -
IUPAC Name 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline-
Appearance Expected to be a yellow or orange crystalline solid.[3][4]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like ethanol, ethyl acetate, and DMSO.[2][3]
Melting Point Estimated >100 °C, based on related structures.[3][5]
Synthesis Protocol: A Self-Validating Approach

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be approached through a multi-step pathway, beginning with a commercially available precursor. The following protocol is designed for high yield and purity, with each step's rationale explained to ensure reproducibility and understanding. This process is adapted from established methodologies for the synthesis of related nitroaniline derivatives.[6][7]

The proposed synthesis starts from 3-bromo-4-methoxyaniline and proceeds through N-alkylation, acetylation (protection), nitration, and deprotection.

Synthetic_Pathway A 3-Bromo-4-methoxyaniline B N-(tert-butyl)-3-bromo-4-methoxyaniline A->B  t-BuBr, Base C N-(tert-butyl)-N-(3-bromo-4-methoxyphenyl)acetamide B->C  Acetic Anhydride D N-(tert-butyl)-N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide C->D  HNO₃, H₂SO₄ E 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline D->E  HCl, EtOH, Heat

Caption: Proposed multi-step synthesis of the target compound.

  • Rationale: The initial step involves introducing the tert-butyl group onto the aniline nitrogen. This is a standard nucleophilic substitution reaction where the amine attacks the tert-butyl bromide. A non-nucleophilic base is used to neutralize the HBr formed during the reaction.

  • Protocol:

    • In a round-bottom flask, dissolve 3-bromo-4-methoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add a hindered base, for example, diisopropylethylamine (1.5 eq).

    • Add tert-butyl bromide (1.2 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(tert-butyl)-3-bromo-4-methoxyaniline.

  • Rationale: The secondary amine is protected as an acetamide to prevent oxidation and side reactions during the subsequent nitration step. The acetyl group is a robust protecting group that can be easily removed later.[8]

  • Protocol:

    • Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.[8]

    • Add acetic anhydride (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 12-18 hours.[8]

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(tert-butyl)-N-(3-bromo-4-methoxyphenyl)acetamide.

  • Rationale: This is the key step where the nitro group is introduced onto the aromatic ring. The methoxy group is an ortho-, para-director, and the acetamido group is also an ortho-, para-director. The position ortho to the methoxy group and meta to the bromo group is sterically accessible and electronically favored for electrophilic nitration. A mixture of nitric and sulfuric acid is the standard nitrating agent.

  • Protocol:

    • In a flask cooled in an ice-salt bath (0-5 °C), slowly add the acetamide from Step 2 (1.0 eq) to concentrated sulfuric acid.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the mixture onto crushed ice. The product will precipitate.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

  • Rationale: The final step is the removal of the acetyl protecting group to regenerate the secondary amine. This is typically achieved by acid-catalyzed hydrolysis.[6]

  • Protocol:

    • Suspend the nitrated product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Applications in Drug Discovery and Development

Substituted nitroanilines are valuable scaffolds in medicinal chemistry. Their utility stems from their role as versatile intermediates and, in some cases, as pharmacologically active agents themselves.

  • Proton Pump Inhibitors: The related compound, 4-methoxy-2-nitroaniline, is a key intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor.[6] The structural features of the target compound make it a candidate for synthesizing novel analogs of such drugs.

  • Anthelmintic Agents: The synthesis of albendazole, an anthelmintic drug, involves a 4-substituted-2-nitroaniline intermediate.[9] This highlights the potential of the title compound in developing new anti-parasitic agents.

  • Anticancer Research: Many benzenesulphonamide derivatives containing substituted aniline moieties have been investigated as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. The presence of bromo and methoxy groups on the aniline ring has been shown to yield potent cytotoxic compounds.

  • Enzyme Inhibition: Nitroaromatic compounds are present in a variety of drugs and have been explored as inhibitors for enzymes like carbonic anhydrase.

Screening_Workflow A 4-Bromo-N-(tert-butyl) -5-methoxy-2-nitroaniline B Primary Screening (e.g., Cytotoxicity Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Tubulin Polymerization Assay) C->D E Mechanism of Action Studies D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A typical workflow for evaluating the compound in drug discovery.

Safety and Handling

Disclaimer: This compound should only be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

Based on the safety data for structurally related compounds like 4-bromo-2-nitroaniline, the following hazards are anticipated:[10]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Sensitization: May cause an allergic skin reaction.

Handling Procedures:

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • CP Lab Safety. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. [Link]

  • Chemspace. 4-bromo-N-butyl-5-methoxy-2-nitroaniline. [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

Sources

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Chemical Properties of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a novel substituted aniline of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry and draws upon empirical data from closely related structural analogs. By dissecting the electronic and steric contributions of each substituent—bromo, N-tert-butyl, methoxy, and nitro—on the aniline core, we present a predictive profile of its reactivity, spectroscopic characteristics, and safety considerations. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, or application of this molecule, enabling informed experimental design and hypothesis-driven research.

Molecular Structure and Substituent Effect Analysis

The foundational step in predicting the behavior of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a thorough analysis of its molecular architecture. The molecule is a polysubstituted aniline, a scaffold prevalent in pharmacologically active compounds. The specific arrangement of substituents dictates its unique electronic and steric landscape.

  • Aniline Core : The central phenyl ring with an attached amino group is the basic framework. The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution.

  • N-tert-butyl Group : This bulky alkyl group attached to the aniline nitrogen introduces significant steric hindrance. This will likely modulate the nucleophilicity and basicity of the nitrogen atom and sterically shield the ortho-positions.

  • Nitro Group (-NO₂) : Positioned ortho to the amino group, the nitro group is a strong electron-withdrawing group and a meta-director. Its presence will significantly decrease the electron density of the aromatic ring and lower the basicity of the aniline nitrogen.

  • Bromo Group (-Br) : Located para to the amino group, bromine is an electronegative atom that withdraws electron density via induction but can donate electron density through resonance. It is an ortho-, para-director.

  • Methoxy Group (-OCH₃) : Situated meta to the amino group, the methoxy group is a strong electron-donating group through resonance and an ortho-, para-director.

The interplay of these groups creates a complex electronic environment. The strong electron-withdrawing nitro group will dominate, making the aromatic ring electron-deficient and the aniline less basic.

cluster_0 Proposed Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline start Commercially Available Starting Material (e.g., 3-Bromo-4-methoxyaniline) step1 N-tert-butylation start->step1 intermediate1 N-(tert-butyl)-3-bromo-4-methoxyaniline step1->intermediate1 step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate1->step2 product 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline step2->product

Caption: A potential synthetic workflow for the target compound.

Protocol Considerations:

  • N-tert-butylation : This step can be challenging due to the steric bulk. It might require forcing conditions or specialized reagents. The amino group's nucleophilicity is crucial.

  • Nitration : This is a critical step. The directing effects of the existing substituents (bromo, methoxy, and N-tert-butylamino) must be carefully considered to achieve the desired regioselectivity. The N-tert-butylamino and methoxy groups are ortho-, para-directing, while the bromo group is also an ortho-, para-director. The position ortho to the powerful N-tert-butylamino group is the most likely site for nitration. [1]The reaction is highly exothermic and requires careful temperature control to prevent side reactions. [2]

Predicted Reactivity
  • Aromatic Ring : The ring is expected to be deactivated towards further electrophilic substitution due to the potent electron-withdrawing nitro group.

  • Amino Group : The aniline nitrogen will be weakly basic and a poor nucleophile due to resonance delocalization into the nitro-substituted ring and steric hindrance from the tert-butyl group.

  • Nitro Group : The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a route to the corresponding diamine, a potentially useful building block.

Potential Applications in Drug Discovery

Substituted nitroanilines are important intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. [3][4]

  • Scaffold for Kinase Inhibitors : The aniline core is a common feature in many kinase inhibitors. Further functionalization of this molecule could lead to potent and selective inhibitors of various kinases implicated in cancer and other diseases.

  • Building Block for Benzimidazoles : Reduction of the nitro group to an amine would generate a 1,2-diamine derivative. This is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial and anticancer properties. [5]* Antiproliferative Agents : Many molecules containing bromo and methoxy substituted phenyl rings have shown potent cytotoxic effects against various cancer cell lines. [6]The title compound could be investigated for similar antiproliferative activities.

Predicted Safety and Handling

A comprehensive safety assessment requires experimental data. However, based on the known hazards of structurally similar compounds, a precautionary approach is warranted.

Table 2: Predicted GHS Hazard Classification
Hazard ClassPredicted ClassificationRationale & References
Acute Toxicity, Oral Category 3 or 4Nitroanilines are often harmful or toxic if swallowed. [7][8]
Acute Toxicity, Dermal Category 3 or 4Harmful or toxic in contact with skin. [8]
Acute Toxicity, Inhalation Category 3 or 4Harmful or toxic if inhaled. [8]
Skin Corrosion/Irritation Category 2Causes skin irritation. [7][8]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation. [7][8]
Specific Target Organ Toxicity May cause respiratory irritation.Based on related aniline derivatives. [7]

Handling Precautions:

  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9][10]* Handling : Avoid generating dust. Wash hands thoroughly after handling. [11]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

cluster_0 Hazard Management Workflow Hazard Chemical Hazard (Toxicity, Irritation) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Hazard->PPE Handling Safe Handling Procedures (Fume Hood, Avoid Dust) Hazard->Handling PPE->Handling FirstAid First Aid (Skin/Eye Wash, Fresh Air) Handling->FirstAid In case of exposure

Caption: Relationship between hazards, PPE, and safe handling procedures.

Conclusion

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google P
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (URL: [Link])

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
  • SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. (URL: [Link])

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])

  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google P
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (URL: [Link])

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (URL: [Link])

  • CAS No: 1330750-43-0| Chemical Name : 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. (URL: [Link])

  • 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams - CP Lab Safety. (URL: [Link])

  • FTIR spectrum of 2-methoxy-4-nitroaniline - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, describes methods for its analytical characterization, and provides essential safety and handling protocols.

Compound Profile and Physicochemical Properties

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a halogenated nitroaromatic compound. Its structure, featuring a sterically hindered tert-butyl group on the amine, a methoxy substituent, and a nitro group ortho to the amine, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Table 1: Physicochemical Properties of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

PropertyValueSource
IUPAC Name 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline-
CAS Number 1261988-45-7
Molecular Formula C₁₁H₁₅BrN₂O₃
Molecular Weight 303.15 g/mol Calculated
Canonical SMILES CC(C)(C)NC1=C(C=C(C=C1OC)Br)[O-]-
Appearance Expected to be a crystalline solidAnalogy

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be approached through a multi-step pathway, leveraging established methodologies for the regioselective modification of aniline derivatives. The proposed synthetic route is designed for efficiency and control over the introduction of each substituent.

Proposed Synthetic Workflow

The synthesis begins with a commercially available starting material, 4-bromo-5-methoxy-2-nitroaniline, and introduces the N-tert-butyl group in the final step. This approach is often preferable to introducing the bulky tert-butyl group early, which could sterically hinder subsequent reactions.

G A 4-Bromo-5-methoxy-2-nitroaniline B N-tert-Butylation Reaction A->B Starting Material C 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline B->C Product G A Synthesized Product B HPLC Analysis A->B D Spectroscopic Analysis (NMR, FT-IR, MS) A->D C Purity Assessment B->C E Structural Confirmation D->E

A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nitroanilines are a critical class of compounds, serving as foundational scaffolds in the synthesis of pharmaceuticals, dyes, and materials with advanced optical properties. The precise substitution pattern on the aniline ring dictates the molecule's physicochemical properties and biological activity. This guide provides an in-depth, multi-technique framework for the unambiguous structural elucidation of a novel derivative, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. We present a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD). This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the critical reasoning behind the application of each analytical technique to achieve definitive structural confirmation.

Introduction and Core Structure

The molecule at the center of this guide, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, possesses a complex arrangement of functional groups on an aniline core. These include a bulky N-alkyl group (tert-butyl), an electron-donating methoxy group, and two electron-withdrawing substituents (bromo and nitro). The specific regio- and chemo-selectivity of its synthesis and the interplay of these groups create a unique electronic and steric environment. Accurate structural verification is paramount before its use in further applications. This guide establishes a systematic approach to confirm the molecular formula, identify all functional groups, determine the precise connectivity of every atom, and, ultimately, define its three-dimensional architecture.

molecular_structure cluster_ring C1 C2 C1->C2 N_amine NH C1->N_amine 1 C3 C2->C3 N_nitro NO₂ C2->N_nitro 2 C4 C3->C4 O_methoxy OCH₃ C3->O_methoxy 3 C5 C4->C5 Br Br C4->Br 4 C6 C5->C6 C6->C1 tert_butyl C(CH₃)₃ N_amine->tert_butyl

Caption: Proposed 2D structure of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Plausible Synthetic Origin: A Rationale for Structural Hypothesis

Before elucidation, it is crucial to understand the molecule's likely synthetic origin. A plausible route provides a strong hypothesis for the expected connectivity and informs the search for potential isomeric impurities. A logical pathway would involve the protection, nitration, bromination, and N-alkylation of a suitable precursor, such as 3-methoxyaniline. The directing effects of the methoxy and amino groups are key to achieving the desired substitution pattern.

synthesis_workflow start 3-Methoxyaniline (Starting Material) step1 N-Acetylation (Acetic Anhydride) start->step1 intermediate1 3-Methoxyacetanilide step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 5-Methoxy-2-nitroacetanilide step2->intermediate2 step3 Bromination (Br₂/CH₃COOH) intermediate2->step3 intermediate3 4-Bromo-5-methoxy-2-nitroacetanilide step3->intermediate3 step4 Hydrolysis (Acid or Base) intermediate3->step4 intermediate4 4-Bromo-5-methoxy-2-nitroaniline step4->intermediate4 step5 N-tert-butylation (e.g., tert-butyl bromide) intermediate4->step5 product Target Compound: 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline step5->product

Caption: A plausible synthetic workflow for the target compound.

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the synergistic combination of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that confirms the initial hypothesis and rules out alternatives.

analytical_workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_xrd X-Ray Diffraction ms High-Resolution MS ms_result Confirms: - Molecular Formula (C₁₁H₁₅BrN₂O₃) - Presence of Bromine (Isotopic Pattern) ms->ms_result ir FTIR conclusion Unambiguous Structure Elucidation ms_result->conclusion ir_result Identifies Functional Groups: - N-H (sec. amine) - NO₂ (nitro) - C-O (ether) - C-Br ir->ir_result nmr 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) ir_result->conclusion nmr_result Determines Connectivity: - Chemical Environments - Proton/Carbon Skeleton - Regiochemistry nmr->nmr_result xrd Single-Crystal XRD nmr_result->conclusion xrd_result Definitive 3D Structure: - Bond Lengths & Angles - Stereochemistry - Crystal Packing xrd->xrd_result xrd_result->conclusion

Caption: Integrated workflow for comprehensive structure elucidation.

Mass Spectrometry: Confirming the Formula and Halogen Presence

Causality: The first step in any structural analysis is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between isobaric formulas. For halogenated compounds, the characteristic isotopic distribution of bromine serves as a definitive marker.[1]

Expected Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a distinctive isotopic pattern in the mass spectrum, where the molecular ion (M⁺) peak is accompanied by an (M+2)⁺ peak of almost identical intensity.

Parameter Expected Value Rationale
Molecular Formula C₁₁H₁₅BrN₂O₃Derived from the proposed structure.
Monoisotopic Mass 302.0269 uCalculated for C₁₁H₁₅⁷⁹BrN₂O₃.
M⁺ Peak (m/z) ~302.03Corresponds to the molecule with the ⁷⁹Br isotope.
(M+2)⁺ Peak (m/z) ~304.03Corresponds to the molecule with the ⁸¹Br isotope.
Intensity Ratio M⁺ : (M+2)⁺ ≈ 1:1Characteristic isotopic signature of a single bromine atom.[2][3]
Key Fragment (m/z) ~246.0Loss of the tert-butyl group ([M-56]⁺), a common fragmentation pathway for N-tert-butyl compounds.
Key Fragment (m/z) ~272.0Loss of the methoxy group ([M-30]⁺).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high mass accuracy.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

  • Analysis: Analyze the resulting spectrum for the [M+H]⁺ and [M+H+2]⁺ ion cluster to confirm the molecular weight and bromine presence. Use the instrument software to generate a predicted elemental formula from the accurate mass measurement.

Infrared Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups. The polarity of the N-O bonds in the nitro group and the N-H bond in the secondary amine results in strong, characteristic absorption bands that are easily identifiable.[4][5]

Expected Data: The IR spectrum will provide a "fingerprint" of the molecule's functional groups, confirming the presence of the nitro, amine, ether, and alkyl functionalities.

Functional Group Vibration Mode **Expected Wavenumber (cm⁻¹) **Rationale & Reference
Secondary AmineN-H Stretch3350 - 3450A single, sharp peak characteristic of a secondary amine.
Nitro GroupAsymmetric NO₂ Stretch1550 - 1475Strong absorption due to the highly polar N-O bonds in an aromatic nitro compound.[6]
Nitro GroupSymmetric NO₂ Stretch1360 - 1290A second strong absorption, confirming the nitro group.[6]
Aromatic C-HC-H Stretch3000 - 3100Indicates the presence of the benzene ring.
Aliphatic C-HC-H Stretch2850 - 2980Corresponds to the tert-butyl and methoxy methyl groups.
Aryl EtherC-O Stretch1200 - 1275Asymmetric stretch for the Ar-O-CH₃ system.
C-Br BondC-Br Stretch600 - 700This peak is in the fingerprint region and may be difficult to assign definitively, but its presence is expected.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the resulting spectrum (background correction, baseline correction if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

NMR Spectroscopy: Mapping the Atomic Connectivity

Causality: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive map of the atomic skeleton. ¹H and ¹³C NMR reveal the chemical environment of each hydrogen and carbon atom, while 2D NMR experiments (COSY, HMBC) establish their connectivity, confirming the substitution pattern on the aromatic ring.[8]

Expected ¹H NMR Data: The electronic effects of the substituents are critical for predicting chemical shifts. The nitro group is strongly electron-withdrawing (deshielding), while the methoxy and amino groups are electron-donating (shielding).

Proton Assignment Expected Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H (Position 6) 7.5 - 7.8Singlet (s)1HThis proton is ortho to the strongly deshielding nitro group.
Ar-H (Position 3) 6.5 - 6.8Singlet (s)1HThis proton is ortho to the shielding methoxy group and para to the bromine.
N-H 5.0 - 6.0Broad Singlet (br s)1HChemical shift is variable and depends on concentration and solvent. Broad due to quadrupole coupling and potential exchange.
-OCH₃ 3.8 - 4.0Singlet (s)3HTypical range for an aryl methoxy group.
-C(CH₃)₃ 1.3 - 1.5Singlet (s)9HA large, sharp singlet characteristic of the magnetically equivalent protons of a tert-butyl group.

Expected ¹³C NMR Data: The number of signals will confirm the molecular symmetry. For the proposed structure, 11 distinct carbon signals are expected.

Carbon Assignment Expected Shift (δ, ppm) Rationale
**Ar-C (C-2, C-NO₂) **140 - 150Attached to the electron-withdrawing nitro group.
Ar-C (C-5, C-OCH₃) 150 - 160Attached to the electron-donating methoxy group.
Ar-C (C-1, C-NH) 135 - 145Attached to the amino group.
Ar-C (C-4, C-Br) 110 - 120Attached to bromine; exhibits a heavy atom effect.
Ar-C (C-3, C-H) 100 - 110Shielded by the ortho methoxy group.
Ar-C (C-6, C-H) 115 - 125Deshielded by the ortho nitro group.
-C(CH₃)₃ 50 - 60Quaternary carbon of the tert-butyl group.
-C(CH₃)₃ 28 - 32Methyl carbons of the tert-butyl group.
-OCH₃ 55 - 60Methoxy carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition (if needed): If assignments are ambiguous, perform a COSY experiment to identify H-H couplings and an HMBC experiment to establish long-range (2-3 bond) H-C correlations. The HMBC will be critical to definitively link the aromatic protons to their respective carbons and confirm the substitution pattern. For example, a correlation between the methoxy protons (δ ~3.9 ppm) and the C-5 carbon (δ ~155 ppm) would be expected.

Single-Crystal X-ray Diffraction: The Definitive Proof

Causality: While the combination of MS and NMR provides a highly confident 2D structure, only SCXRD can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[9] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, serving as the ultimate validation of the proposed structure.[10]

Expected Outcome: The analysis will yield a detailed crystallographic information file (CIF) containing the precise coordinates of every atom in the unit cell. This data confirms the connectivity and reveals conformational details, such as the torsion angle of the nitro group relative to the aromatic ring, which is often twisted out of the plane due to steric hindrance from adjacent substituents.[11]

Parameter Expected Information
Crystal System e.g., Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise values for all bonds (e.g., C-N, C-Br, N-O).
Bond Angles Precise values for all angles (e.g., C-N-C, O-N-O).
Torsion Angles Defines the 3D conformation and steric interactions.
Intermolecular Interactions Identifies hydrogen bonding or other packing forces in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage. An X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined against the experimental data to locate all atoms and determine their final positions and thermal parameters.

  • Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor) to ensure the quality and reliability of the model.

Conclusion

The structural elucidation of a complex organic molecule like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a systematic process of evidence accumulation. This guide outlines a robust, self-validating workflow where each analytical technique provides a crucial and complementary piece of information. Mass spectrometry confirms the elemental formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of NMR experiments maps the precise atomic connectivity and confirms the regiochemistry. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated approach, researchers can establish the structure of this and other complex aniline derivatives with the highest degree of scientific certainty.

References

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Retrieved from [Link]

  • Louër, D., et al. (2012). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 11(2), 127-130. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Retrieved from [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Chemistry of Anilines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). X Ray crystallography. PubMed Central. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. In the absence of extensive empirical data in publicly available literature, this document synthesizes information on structurally related analogs and foundational chemical principles to forecast its behavior in various solvent systems. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic determination of its solubility, offering a robust framework for researchers in pharmaceutical development and chemical synthesis. The methodologies described herein are designed to establish a thorough and reliable solubility profile, a critical parameter for formulation development, reaction optimization, and toxicological studies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a pivotal physicochemical property that dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1] For a compound like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, which possesses structural motifs common in medicinal chemistry, understanding its solubility is paramount. Poor aqueous solubility can lead to challenges in formulation, variable absorption, and ultimately, compromised clinical outcomes.[1] This guide serves as a foundational resource for scientists and researchers, providing both predictive insights and actionable experimental designs to thoroughly characterize this compound's solubility profile.

Physicochemical Properties and Predicted Solubility

PropertyPredicted Value/CharacteristicRationale & Comparative Analysis
Molecular Formula C₁₁H₁₅BrN₂O₃Derived from structural components.
Molecular Weight 303.15 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidNitroaniline derivatives are typically solids at room temperature.[2][3]
Aqueous Solubility Predicted to be sparingly to poorly solubleThe presence of a bulky, hydrophobic tert-butyl group and a bromo substituent is expected to significantly limit interaction with water. This is consistent with related bromoaniline compounds which are generally sparingly soluble in water.[4][5]
Organic Solvent Solubility Predicted to be more soluble in organic solventsIncreased solubility is anticipated in solvents like ethanol, methanol, and chloroform, which can better accommodate the molecule's hydrophobic regions.[4]

Factors Influencing the Solubility of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

The solubility of this compound will be dictated by a balance of intermolecular forces. The nitro and amino groups offer potential for hydrogen bonding, while the bromo, tert-butyl, and methoxy groups contribute to its lipophilic character.

  • Solvent Polarity : A "like dissolves like" principle will apply. Polar solvents will interact with the nitro and amino groups, while non-polar solvents will better solvate the hydrophobic portions of the molecule.

  • Temperature : For most solid solutes, solubility increases with temperature. This relationship should be experimentally verified.

  • pH : The amino group has basic properties, and its protonation state will be pH-dependent. At lower pH values, the formation of a more soluble salt is possible.

Experimental Protocol for Solubility Determination

The following section details a robust, step-by-step methodology for the experimental determination of the solubility of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. The shake-flask method is presented as the gold standard for determining thermodynamic solubility.[6][7]

Materials and Equipment
  • 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (as solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Thermostatic shaker

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[8]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 equil2 Agitate at constant temperature equil1->equil2 equil3 Equilibrate for 24-48 hours equil2->equil3 sample1 Settle excess solid equil3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute and analyze by HPLC/UV-Vis sample3->sample4

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions : Add an excess amount of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[9]

  • Solvent Addition : Add a known volume of the selected solvent to each vial.

  • Equilibration : Tightly seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[9]

  • Sample Collection : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe.[9]

  • Filtration : Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.[7]

  • Analysis : Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Data Reporting : Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Enhancing Solubility: Potential Strategies

For poorly water-soluble compounds like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, several formulation strategies can be employed to enhance solubility and improve bioavailability.[1][10]

Logical Framework for Solubility Enhancement

The selection of a suitable solubility enhancement technique depends on the physicochemical properties of the compound and the desired dosage form.[1]

G cluster_compound Compound Properties cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome prop Poor Aqueous Solubility strat1 Co-solvents prop->strat1 strat2 Surfactants prop->strat2 strat3 Complexation (e.g., cyclodextrins) prop->strat3 strat4 Solid Dispersions prop->strat4 outcome Improved Bioavailability strat1->outcome strat2->outcome strat3->outcome strat4->outcome

Caption: Strategies for Enhancing Solubility.

Conclusion

While direct experimental solubility data for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is not currently available in the public domain, a comprehensive understanding of its likely behavior can be derived from its molecular structure and comparison with related compounds. This guide provides a predictive assessment of its solubility and, more importantly, a detailed, actionable framework for its experimental determination. By following the outlined protocols, researchers can generate the critical data needed to advance the development of this compound for its intended applications in research and medicine.

References

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

  • Pharmaffiliates. 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. [Link]

  • Chemspace. 4-bromo-N-butyl-5-methoxy-2-nitroaniline. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Solubility of Things. 2-Bromoaniline. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

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An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview based on its chemical structure and toxicological data from closely related nitroaniline analogs. The information herein is intended for use by qualified researchers and professionals in a controlled laboratory setting. It is not a substitute for a certified SDS and a thorough risk assessment should be conducted before handling this compound.

Introduction and Compound Profile

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a complex substituted nitroaniline. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals and specialized dyes. The specific combination of a bulky N-tert-butyl group, a bromine atom, and methoxy and nitro substituents on the aniline ring suggests its utility as a building block for creating highly functionalized target molecules. Its structural complexity necessitates a careful and informed approach to its handling, storage, and use in experimental protocols.

This guide provides an inferred safety profile, a plausible synthetic pathway, and detailed handling procedures to empower researchers with the critical information needed for its safe application in drug discovery and development.

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below includes calculated properties and data from close structural analogs to provide a working profile.

PropertyValue / InformationSource / Basis
IUPAC Name 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline-
CAS Number Not assigned-
Molecular Formula C₁₁H₁₅BrN₂O₃Calculated
Molecular Weight 303.15 g/mol Calculated
Appearance Expected to be a yellow to orange crystalline solidAnalogy to related nitroanilines[1][2]
Storage Recommended: 2-8°C, in a dry, well-ventilated areaBased on the N-isopropyl analog[3]
Solubility Likely insoluble in water; soluble in organic solventsAnalogy to related nitroanilines[4]

Hazard Assessment and Safety Protocols (Inference-Based)

The hazard profile for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is inferred from the known toxicology of its structural components: the nitroaniline core, the bromo-substituent, and the N-alkyl group. Structurally related compounds like 4-Methoxy-2-nitroaniline are classified as highly toxic.[5]

Inferred GHS Classification
Hazard ClassCategoryInferred Hazard StatementBasis
Acute Toxicity, OralCategory 2/3Fatal or Toxic if swallowed 4-Methoxy-2-nitroaniline is fatal if swallowed[5]
Acute Toxicity, DermalCategory 2/3Fatal or Toxic in contact with skin 4-Methoxy-2-nitroaniline is fatal in contact with skin[5]
Acute Toxicity, InhalationCategory 2/3Fatal or Toxic if inhaled 4-Methoxy-2-nitroaniline is fatal if inhaled[5]
Skin Corrosion/IrritationCategory 2Causes skin irritation 4-Bromo-2-nitroaniline is a known skin irritant[6][7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation 4-Bromo-2-nitroaniline causes serious eye irritation[6][7]
Specific Target Organ ToxicityCategory 2May cause damage to organs through prolonged or repeated exposure 4-Methoxy-2-nitroaniline may cause organ damage[5]
Toxicological Insights: The "Why" Behind the Hazard

The high toxicity of nitroanilines is primarily due to their ability to be absorbed systemically, where the nitro group can be metabolized. This process can lead to methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. Ferric hemoglobin cannot bind oxygen, leading to cyanosis and oxygen deprivation in tissues. The presence of multiple electron-withdrawing groups (nitro, bromo) and the aniline moiety makes this compound a potent oxidizing agent in a biological context.

Laboratory Handling and Exposure Control

Given the inferred high toxicity, stringent safety protocols are mandatory. All operations involving this compound must be conducted within a certified chemical fume hood.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: A properly functioning chemical fume hood is essential to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected.

    • Eye Protection: Chemical safety goggles and a face shield must be worn.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: For situations with a higher risk of aerosolization (e.g., cleaning spills), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Safe Handling and Storage Workflow

The following diagram outlines the standard workflow for handling highly toxic solid compounds.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Decontamination & Disposal prep1 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Place all equipment on absorbent liner prep2->handle1 handle2 Carefully weigh compound (avoid generating dust) handle1->handle2 handle3 Add to solvent using powder funnel handle2->handle3 handle4 Securely cap reaction vessel handle3->handle4 clean1 Wipe down surfaces with appropriate solvent handle4->clean1 clean2 Dispose of all solid waste (gloves, liner, etc.) in labeled hazardous waste bag clean1->clean2 clean3 Remove PPE in correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Standard laboratory workflow for handling potent solid compounds.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes. Seek urgent medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek urgent medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek urgent medical attention.

Plausible Synthesis Protocol

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is not described in readily available literature. However, a plausible multi-step pathway can be designed based on established organic chemistry principles, starting from 3-methoxy-4-bromoaniline. The key challenge is controlling the regioselectivity of the nitration step. Protecting the amine as an acetamide is a classic strategy to moderate its activating effect and direct electrophiles.

Proposed Synthetic Pathway

G start 3-Methoxy-4-bromoaniline step1_reagent Acetic Anhydride (Ac₂O), Pyridine start->step1_reagent 1. Acetylation intermediate1 N-(4-Bromo-3-methoxyphenyl)acetamide step1_reagent->intermediate1 step2_reagent HNO₃, H₂SO₄ (0°C) intermediate1->step2_reagent 2. Nitration intermediate2 N-(4-Bromo-5-methoxy- 2-nitrophenyl)acetamide step2_reagent->intermediate2 step3_reagent 1. NaH, THF 2. t-BuBr intermediate2->step3_reagent 3. N-Alkylation intermediate3 N-(4-Bromo-5-methoxy-2-nitrophenyl) -N-(tert-butyl)acetamide step3_reagent->intermediate3 step4_reagent HCl (aq), Heat intermediate3->step4_reagent 4. Hydrolysis product 4-Bromo-N-(tert-butyl)- 5-methoxy-2-nitroaniline step4_reagent->product

Caption: Proposed synthetic pathway for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Step-by-Step Experimental Protocol

Causality Note: This protocol is illustrative. Each step requires careful optimization and characterization of intermediates.

Step 1: Acetylation of 3-Methoxy-4-bromoaniline

  • Rationale: The acetylation of the amine group serves two purposes: it reduces the amine's powerful activating nature, preventing polysubstitution during nitration, and its steric bulk helps direct the incoming nitro group to the ortho position.

  • Dissolve 3-Methoxy-4-bromoaniline (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid N-(4-Bromo-3-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(4-Bromo-3-methoxyphenyl)acetamide

  • Rationale: A mixture of nitric and sulfuric acid is the standard reagent for electrophilic aromatic nitration. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperature to control the exothermic reaction and minimize side products.[8]

  • Slowly add the dried acetamide from Step 1 to concentrated sulfuric acid at 0°C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Cool the nitrating mixture to 0°C and add it dropwise to the acetamide solution, ensuring the temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 2-3 hours.

  • Carefully pour the mixture onto crushed ice.

  • Collect the precipitated N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with water until neutral, and dry.

Step 3: N-Alkylation of the Amide

  • Rationale: Direct alkylation of the aniline is difficult. Alkylating the acetamide is more feasible. A strong base like sodium hydride (NaH) is used to deprotonate the amide nitrogen, forming a nucleophilic amide anion which then reacts with tert-butyl bromide in an Sₙ2 reaction.

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the nitro-acetamide from Step 2 in anhydrous THF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add tert-butyl bromide (1.5 eq) and heat the reaction to reflux for 12-18 hours.

  • Cool the reaction and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 4: Hydrolysis of the Amide

  • Rationale: The final step is the removal of the acetyl protecting group to reveal the secondary amine. This is typically achieved by acid-catalyzed hydrolysis.

  • Dissolve the purified product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the solution and neutralize carefully with a base (e.g., aqueous sodium bicarbonate).

  • The product may precipitate or require extraction with an organic solvent.

  • Collect and dry the final product, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. Further purification may be required.

Conclusion and Recommendations

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline should be treated as a highly hazardous compound due to the established toxicity of its parent structures. All handling must be performed with appropriate engineering controls and personal protective equipment. The provided synthetic protocol offers a logical and feasible route for its preparation, grounded in established chemical principles. Researchers are strongly advised to conduct a thorough risk assessment and consult the safety data for all reagents and analogs before commencing any experimental work.

References

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. [Link]

  • Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • CP Lab Safety. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. [Link]

  • Google Patents. Synthesis method of substituted nitroaniline. CN103848706A.
  • Google Patents. Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.
  • ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

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Potential biological activity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of new chemical entities with the potential to address unmet medical needs. The substituted nitroaniline scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[1] This guide focuses on the untapped potential of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and its derivatives, a class of compounds at the frontier of chemical genomics and drug development. While direct biological data for this specific scaffold is not yet prevalent in published literature, a systematic analysis of its constituent functional groups—the nitroaniline core, a bromine substituent, a methoxy group, and a tert-butyl group—provides a strong rationale for its investigation as a source of new bioactive molecules.

This document serves as a technical and strategic guide for researchers, offering a comprehensive overview of the chemical rationale, proposed synthetic strategies, and a roadmap for the systematic evaluation of the biological activities of these novel derivatives. By integrating principles of medicinal chemistry with established experimental protocols, this guide aims to catalyze the exploration of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives as potential therapeutic candidates.

Chemical Rationale: A Structure-Based Hypothesis for Biological Activity

The potential biological activity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives can be inferred from the well-documented roles of its individual chemical moieties in bioactive molecules.

  • The Nitroaniline Core: Nitroaromatic compounds, including nitroanilines, are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[2][3] The nitro group, being a strong electron-withdrawing group, can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial cells, to form reactive nitroso and hydroxylamine intermediates.[4] These reactive species can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA and proteins, leading to cytotoxicity.[4]

  • The Role of Bromine: The introduction of a bromine atom into a molecular scaffold can significantly modulate its physicochemical and pharmacological properties.[5] Bromination can enhance the lipophilicity of a compound, thereby improving its membrane permeability and cellular uptake.[5] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity.[5] In some cases, bromination has been shown to increase the therapeutic activity and duration of action of a drug.[5]

  • The Methoxy Group's Influence: The methoxy group is a common substituent in many natural products and approved drugs.[6] It can influence a molecule's conformation, solubility, and metabolic stability.[6][7] By participating in hydrogen bonding as an acceptor and through steric interactions, the methoxy group can orient the molecule within a binding pocket, enhancing its affinity for a biological target.[7] Its presence can also block sites of metabolism, thereby increasing the bioavailability and half-life of a compound.[7]

  • The N-(tert-butyl) Group: The bulky tert-butyl group is often incorporated into drug candidates to impart steric hindrance and conformational rigidity.[8] This can lead to increased selectivity for a particular biological target by preventing non-specific binding.[8] The lipophilic nature of the tert-butyl group can also enhance membrane permeability.[8]

Collectively, the unique combination of these functional groups in the 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline scaffold suggests a high potential for diverse biological activities, warranting a thorough investigation.

Proposed Synthetic Pathways

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and its derivatives can be approached through a multi-step synthetic sequence, starting from commercially available precursors. A plausible synthetic route is outlined below.

Synthesis of the Core Scaffold

A potential pathway to the core scaffold could involve the nitration of a suitably substituted aniline precursor, followed by bromination and N-alkylation. The order of these steps would need to be optimized to achieve the desired regioselectivity and yield.

Synthetic Pathway p-Anisidine p-Anisidine 4-Methoxyacetanilide 4-Methoxyacetanilide p-Anisidine->4-Methoxyacetanilide Acetylation (Acetic Anhydride) 4-Methoxy-2-nitroacetanilide 4-Methoxy-2-nitroacetanilide 4-Methoxyacetanilide->4-Methoxy-2-nitroacetanilide Nitration (Mixed Acid) 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroacetanilide->4-Methoxy-2-nitroaniline Hydrolysis 4-Bromo-5-methoxy-2-nitroaniline 4-Bromo-5-methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline->4-Bromo-5-methoxy-2-nitroaniline Bromination 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline 4-Bromo-5-methoxy-2-nitroaniline->4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline N-tert-butylation

Caption: Proposed synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Experimental Protocol: A General Approach

The following is a generalized, multi-step protocol for the synthesis of the target compound, based on established organic chemistry methodologies.[9][10]

  • Acetylation of p-Anisidine:

    • Dissolve p-anisidine in a suitable solvent such as glacial acetic acid.

    • Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

    • Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product, 4-methoxyacetanilide.

    • Filter, wash with cold water, and dry the product.

  • Nitration of 4-Methoxyacetanilide:

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping the temperature below 10°C.

    • Slowly add the 4-methoxyacetanilide to the nitrating mixture with vigorous stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter, wash thoroughly with water to remove excess acid, and dry the product, 4-methoxy-2-nitroacetanilide.

  • Hydrolysis of 4-Methoxy-2-nitroacetanilide:

    • Reflux the 4-methoxy-2-nitroacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture to precipitate the product, 4-methoxy-2-nitroaniline.

    • Filter, wash with water, and dry the product.

  • Bromination of 4-Methoxy-2-nitroaniline:

    • Dissolve 4-methoxy-2-nitroaniline in a suitable solvent (e.g., acetic acid).

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Pour the reaction mixture into water and collect the precipitated product by filtration.

    • Wash the product with a solution of sodium bisulfite to remove any unreacted bromine, followed by water.

    • Dry the product, 4-bromo-5-methoxy-2-nitroaniline.

  • N-tert-butylation of 4-Bromo-5-methoxy-2-nitroaniline:

    • This step can be challenging due to the steric hindrance of the tert-butyl group. A possible approach is the Ritter reaction or a related amination protocol.

    • Alternatively, a nucleophilic aromatic substitution reaction on a suitable precursor could be explored.

Potential Biological Activities and Screening Strategies

Based on the chemical rationale, the following biological activities are proposed for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives. A tiered screening approach is recommended to efficiently evaluate these potential activities.

Anticancer Activity

The presence of the nitroaromatic moiety suggests potential as a hypoxia-activated prodrug.[4] The cytotoxic effects of these compounds could be particularly pronounced in the hypoxic microenvironment of solid tumors.

Screening Workflow:

Anticancer Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Cell_Viability Cell Viability Assays (MTT, SRB) Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability->Cell_Cycle_Analysis Colony_Formation Colony Formation Assay Apoptosis_Assay->Colony_Formation Western_Blot Western Blot (Apoptotic markers) Colony_Formation->Western_Blot ROS_Detection ROS Detection Assays Western_Blot->ROS_Detection Hypoxia_Selectivity Hypoxia Selectivity Studies ROS_Detection->Hypoxia_Selectivity

Caption: A tiered approach for anticancer activity screening.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[11] The proposed derivatives may exhibit activity against a range of pathogenic bacteria and fungi.

Screening Workflow:

Antimicrobial Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Broth_Dilution Broth Microdilution Assay (MIC Determination) MBC_MFC MBC/MFC Determination Broth_Dilution->MBC_MFC Time_Kill Time-Kill Kinetic Assays MBC_MFC->Time_Kill Membrane_Permeability Membrane Permeability Assays Time_Kill->Membrane_Permeability Biofilm_Inhibition Biofilm Inhibition Assays Membrane_Permeability->Biofilm_Inhibition

Sources

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Niche Yet Crucial Research Chemical

In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular intermediates is paramount. 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a highly functionalized aniline derivative that has emerged as a significant building block, particularly in the synthesis of targeted protein degraders. Its unique substitution pattern—featuring a bulky N-tert-butyl group, a bromine atom, a methoxy group, and a nitro group—offers a versatile platform for constructing complex bioactive molecules. The interplay of the electron-donating and electron-withdrawing groups, combined with the steric influence of the tert-butyl substituent, dictates its reactivity and makes it a valuable precursor for creating libraries of compounds for high-throughput screening. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on its role in the development of next-generation therapeutics.

Strategic Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

A direct, one-pot synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is challenging due to the multiple reactive sites on the aniline core. A rational, multi-step approach is necessary to achieve the desired substitution pattern with high regioselectivity. The proposed synthetic pathway leverages well-established reactions in organic chemistry, commencing from a readily available starting material.

A plausible synthetic route would likely begin with 3-bromo-4-methoxyaniline. The synthesis would proceed through a sequence of protection, nitration, and N-alkylation steps. The initial protection of the highly activating amino group is crucial to control the regioselectivity of the subsequent electrophilic nitration. Following nitration, the introduction of the sterically demanding tert-butyl group onto the nitrogen atom can be achieved, followed by deprotection to yield the final product.

Synthetic_Pathway A 3-Bromo-4-methoxyaniline B N-(3-Bromo-4-methoxyphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide B->C Nitration (HNO3, H2SO4) D 5-Bromo-4-methoxy-2-nitroaniline C->D Hydrolysis (Acid or Base) E 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline D->E N-tert-butylation (e.g., tert-Butyl 2,2,2-trichloroacetimidate, Cu(OTf)2)

Caption: Proposed synthetic workflow for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of 3-Bromo-4-methoxyaniline

  • In a round-bottom flask, dissolve 3-bromo-4-methoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water to precipitate the N-(3-bromo-4-methoxyphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the N-(3-bromo-4-methoxyphenyl)acetamide from the previous step, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

  • Suspend the N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours until TLC analysis indicates complete deprotection.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 5-bromo-4-methoxy-2-nitroaniline.

  • Collect the product by filtration, wash with water, and dry.

Step 4: N-tert-butylation of 5-Bromo-4-methoxy-2-nitroaniline

  • In a dry reaction vessel under an inert atmosphere, dissolve 5-bromo-4-methoxy-2-nitroaniline and tert-butyl 2,2,2-trichloroacetimidate in an anhydrous solvent such as nitromethane.

  • Add a catalytic amount of copper(II) triflate (Cu(OTf)₂).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to yield 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value / Observation
Molecular Formula C₁₁H₁₅BrN₂O₃
Molecular Weight 303.15 g/mol
Appearance Likely a yellow to orange crystalline solid.
Melting Point Expected to be in the range of 100-150 °C, influenced by the bulky tert-butyl group disrupting crystal packing.
Solubility Sparingly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
pKa (of the amine) The presence of the ortho-nitro group significantly reduces the basicity of the aniline nitrogen, resulting in a low pKa.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and a singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Resonances for all 11 carbon atoms would be present, with the chemical shifts influenced by the various substituents.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching (if any residual), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-O stretching of the nitro group, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is governed by the electronic and steric effects of its substituents.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution. It also plays a crucial role in the molecule's primary application by serving as a precursor to an amino group via reduction. This reduction is a key step in the formation of bicyclic systems, such as benzimidazoles.

  • The Amino Group (N-tert-butyl): The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This can influence its nucleophilicity and the geometry of subsequent reaction products. The lone pair on the nitrogen is still available for reactions, but its accessibility is diminished.

  • The Methoxy Group: This electron-donating group activates the aromatic ring, although its effect is counteracted by the nitro group.

  • The Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity into the molecule.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and its close analogs is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.[2]

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline serves as a versatile scaffold for the synthesis of the E3 ligase ligand part of the PROTAC. The typical synthetic sequence involves the reduction of the nitro group to an amine, which then allows for the construction of a heterocyclic core, such as a benzimidazole. The bromine atom provides a handle for attaching the linker, which is then connected to the target protein ligand.

PROTAC_Application A 4-Bromo-N-(tert-butyl) -5-methoxy-2-nitroaniline B Substituted o-Phenylenediamine A->B Reduction of Nitro Group C Benzimidazole Core (E3 Ligase Ligand Precursor) B->C Cyclization D Linker Attachment C->D Cross-Coupling at Bromine E PROTAC Molecule D->E Conjugation to Target Ligand

Caption: Role of the title compound in PROTAC synthesis.

The modular nature of this building block allows for the rapid synthesis of a library of PROTACs with different linkers and target ligands, which is essential for optimizing the efficacy and selectivity of the final drug candidate.[3]

Conclusion

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, while a niche chemical, represents a class of highly valuable intermediates in modern medicinal chemistry. Its well-defined and strategically placed functional groups provide a robust platform for the synthesis of complex molecular architectures, most notably for the burgeoning field of targeted protein degradation. The proposed synthetic pathway, based on established chemical principles, offers a reliable route to this compound. A thorough understanding of its reactivity, driven by the interplay of its electronic and steric features, is key to its successful application. As the quest for novel therapeutics continues, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

  • BenchChem. (2025). 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds. Retrieved from a hypothetical BenchChem technical document.
  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor (CN111704555A).
  • CP Lab Safety. (n.d.). 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. Retrieved from [Link]

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  • BenchChem. (2025). Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline. Retrieved from a hypothetical BenchChem technical document.
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  • NIH. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • ACS Publications. (2018). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Substituted Nitroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomous Nature of Substituted Nitroanilines in Pharmaceutical Sciences

Substituted nitroanilines represent a fascinating and functionally critical class of organic molecules, characterized by the presence of both an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) on a benzene ring. This inherent electronic dichotomy imparts a unique set of physicochemical properties that render them valuable as intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and antioxidants.[1] For the medicinal chemist and drug development professional, a comprehensive understanding of how various substituents on the aromatic ring modulate these properties is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

This guide provides a deep dive into the core physicochemical characteristics of substituted nitroanilines, focusing on their acidity (pKa), lipophilicity (logP), solubility, and spectroscopic signatures. We will explore the theoretical underpinnings of these properties, present collated data for a range of derivatives, and provide detailed, field-proven experimental protocols for their accurate determination. The causality behind experimental choices is elucidated to empower researchers not just to follow steps, but to understand the "why" behind the "how," ensuring the generation of robust and reliable data.

Acidity and pKa: The Protonation State as a Determinant of Biological Activity

The basicity of the amino group in substituted nitroanilines is a critical parameter, as the ionization state of a drug molecule profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the pH at which a molecule is 50% ionized, is therefore a cornerstone of pre-formulation and drug design studies.

The Influence of Substituents on Basicity

The position and electronic nature of substituents on the aniline ring dramatically alter the pKa of the amino group. The strong electron-withdrawing nature of the nitro group delocalizes the lone pair of electrons on the amino nitrogen, thereby reducing its availability to accept a proton and lowering the pKa (making it less basic). This effect is most pronounced when the nitro group is in the ortho or para position due to direct resonance stabilization. The meta isomer is generally more basic than the ortho and para isomers because the resonance effect does not extend to the meta position, leaving only the weaker inductive effect to reduce basicity.

Electron-donating groups (EDGs) such as alkyl or alkoxy groups, conversely, increase the electron density on the nitrogen atom, leading to a higher pKa (increased basicity). The interplay of these electronic effects can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of substituents.[2]

Tabulated pKa Values of Selected Substituted Nitroanilines

The following table summarizes the experimental pKa values for a selection of substituted nitroanilines, illustrating the impact of substituent identity and position.

CompoundSubstituent(s)Position(s)pKaReference
Aniline--4.63[3]
2-Nitroaniline2-NO₂ortho-0.28PubChem CID: 6946
3-Nitroaniline3-NO₂meta2.47[4]
4-Nitroaniline4-NO₂para1.01PubChem CID: 7475
2-Methyl-4-nitroaniline2-CH₃, 4-NO₂ortho, para1.34[5]
4-Methyl-2-nitroaniline4-CH₃, 2-NO₂para, ortho-0.65[5]
2-Chloro-4-nitroaniline2-Cl, 4-NO₂ortho, para-0.94[5]
4-Chloro-2-nitroaniline4-Cl, 2-NO₂para, ortho-1.02[5]
2,4-Dinitroaniline2,4-(NO₂)₂ortho, para-4.43[5]
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values.[6][7] The principle lies in monitoring the change in pH of a solution of the analyte as a titrant of known concentration is incrementally added.

1.3.1. Causality in Experimental Design:

  • Choice of Titrant: For a weakly basic compound like a substituted nitroaniline, a strong acid (e.g., HCl) is used as the titrant. This ensures a sharp and discernible inflection point in the titration curve.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial as the activity of ions, and thus the measured pH, is dependent on the ionic environment.[8]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point, especially for weakly basic compounds.[7]

  • Temperature Control: The pKa is temperature-dependent; therefore, all measurements should be performed at a constant, recorded temperature (e.g., 25 °C).

1.3.2. Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M HCl.

    • Prepare a 0.15 M solution of KCl for ionic strength adjustment.

    • Accurately weigh and dissolve the substituted nitroaniline in a suitable solvent (e.g., a co-solvent system like water-ethanol if solubility is low) to a final concentration of approximately 1 mM.

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the nitroaniline solution into a thermostatted titration vessel.

    • Add the ionic strength adjuster (KCl solution).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring and purge the solution with nitrogen for 10-15 minutes.

    • Start the titration by adding small, precise increments of the standardized HCl solution.

    • Record the pH value after each addition, allowing the reading to stabilize. The increments should be smaller near the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point), which can be determined from the first or second derivative of the curve.

1.3.3. Visualization of the Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare 0.1 M HCl setup Setup Titration Vessel (Analyte, KCl, Stirrer) prep_titrant->setup prep_analyte Prepare 1 mM Nitroaniline Solution prep_analyte->setup prep_ionic Prepare 0.15 M KCl prep_ionic->setup calibrate Calibrate pH Meter calibrate->setup purge Purge with N₂ setup->purge titrate Add HCl Increments & Record pH purge->titrate plot Plot pH vs. Volume titrate->plot derivative Determine Equivalence Point (1st/2nd Derivative) plot->derivative pka Calculate pKa (pH at 1/2 Equivalence Point) derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity and logP: Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. The octanol-water partition coefficient (logP) is the most widely used measure of lipophilicity.

Substituent Effects on Lipophilicity

The logP of a substituted nitroaniline is influenced by the nature of the substituents. Generally, the addition of non-polar, hydrophobic groups (e.g., alkyl, halogen) increases the logP value, while the introduction of polar, hydrophilic groups (e.g., hydroxyl, carboxyl) decreases it. The position of the substituents also plays a role, as it can affect intramolecular hydrogen bonding and overall molecular polarity.

Tabulated logP Values of Selected Substituted Nitroanilines
CompoundlogPReference
2-Nitroaniline1.85PubChem CID: 6946
3-Nitroaniline1.37[4]
4-Nitroaniline1.39PubChem CID: 7475
2-Chloro-4-nitroaniline2.37[5]
4-Chloro-2-nitroaniline2.31[5]
2,4-Dinitroaniline1.98[5]
Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, involving the partitioning of a compound between n-octanol and water.[9]

2.3.1. Rationale for Experimental Choices:

  • Mutual Saturation of Solvents: Pre-saturating the n-octanol with water and the water with n-octanol is essential to prevent volume changes during the experiment that would affect the concentration measurements.

  • Choice of Analytical Method: A sensitive and specific analytical method, such as HPLC-UV, is required to accurately quantify the low concentrations of the analyte in both phases.

  • Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached equilibrium between the two phases. This time can vary depending on the compound and should be determined empirically.[9]

2.3.2. Step-by-Step Methodology:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Partitioning:

    • Prepare a stock solution of the substituted nitroaniline in the n-octanol-saturated water.

    • In a centrifuge tube, add a known volume of the n-octanol-saturated water containing the analyte and a known volume of the water-saturated n-octanol.

    • Shake the tube for a predetermined time (e.g., 1-24 hours) at a constant temperature to allow for equilibration.

  • Phase Separation and Analysis:

    • Centrifuge the tube to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Analyze the concentration of the nitroaniline in each phase using a calibrated HPLC-UV method.

  • Calculation:

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: logP = log₁₀ ([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

2.3.3. Visualization of the Shake-Flask logP Determination Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Mutually Saturate n-Octanol and Water mix Mix Phases with Analyte saturate->mix prep_analyte Prepare Analyte Stock in Aqueous Phase prep_analyte->mix shake Shake for Equilibration mix->shake separate Separate Phases (Centrifugation) shake->separate analyze Analyze Concentrations (HPLC-UV) separate->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and low efficacy. Both thermodynamic and kinetic solubility are important parameters in drug discovery.[10][11][12]

Factors Influencing the Solubility of Substituted Nitroanilines

The solubility of substituted nitroanilines is governed by the interplay of their crystal lattice energy and their interactions with the solvent. The presence of polar functional groups that can participate in hydrogen bonding with water generally increases aqueous solubility. Conversely, an increase in molecular size and lipophilicity tends to decrease solubility.

Tabulated Solubility Data for Selected Nitroanilines
CompoundAqueous Solubility (mg/mL)Temperature (°C)Reference
2-Nitroaniline1.2625PubChem CID: 6946
3-Nitroaniline1.2024[4]
4-Nitroaniline0.818.5[13]
Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility.[14]

3.3.1. Rationale for Experimental Design:

  • Excess Solid: Ensuring an excess of the solid compound is present throughout the experiment is crucial for achieving a saturated solution at equilibrium.

  • Prolonged Equilibration: Thermodynamic solubility requires sufficient time for the dissolution and precipitation processes to reach equilibrium, which can be 24-72 hours.[14]

  • Filtration: After equilibration, the undissolved solid must be removed by filtration to accurately measure the concentration of the dissolved compound in the supernatant.

3.3.2. Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid substituted nitroaniline to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved nitroaniline using a validated analytical method such as HPLC-UV.

  • Quantification: Determine the solubility from a calibration curve prepared with known concentrations of the compound.

3.3.3. Visualization of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Buffer shake Shake at Constant Temp (e.g., 48h) add_excess->shake filter Filter Supernatant shake->filter analyze Analyze Concentration (HPLC-UV) filter->analyze quantify Determine Solubility analyze->quantify

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and quantification of substituted nitroanilines.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For substituted nitroanilines, the key characteristic absorption bands are:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • NO₂ Stretching: Two strong bands, one for the asymmetric stretch (1500-1560 cm⁻¹) and one for the symmetric stretch (1300-1360 cm⁻¹).[15]

  • C-N Stretching: Found in the 1250-1360 cm⁻¹ region.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

The exact positions of these bands can be influenced by the electronic effects of other substituents on the ring.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of substituted nitroanilines.

  • ¹H NMR: The chemical shifts of the aromatic protons are highly dependent on the electronic environment created by the substituents. The electron-withdrawing nitro group deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).[17] The amino group, being electron-donating, shields the ortho and para protons, shifting them to a lower chemical shift (upfield). The coupling patterns (splitting) of the aromatic protons provide information about their relative positions. The amine protons typically appear as a broad singlet.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also influenced by the substituents. The carbon attached to the nitro group is significantly deshielded, while the carbon attached to the amino group is shielded.[18]

UV-Visible (UV-Vis) Spectroscopy

Substituted nitroanilines are chromophoric and exhibit strong absorption in the UV-Vis region, primarily due to π→π* electronic transitions with significant intramolecular charge transfer (ICT) character.[19] The position of the maximum absorption (λₘₐₓ) is sensitive to the substitution pattern and the polarity of the solvent (solvatochromism). The electron-donating amino group and the electron-withdrawing nitro group in conjugation create a "push-pull" system that lowers the energy of the π→π* transition, resulting in a bathochromic (red) shift of the λₘₐₓ to longer wavelengths.[20][21]

Compoundλₘₐₓ (nm) in EthanolMolar Absorptivity (ε)Reference
2-Nitroaniline412~5,000[20]
3-Nitroaniline375~1,500[20]
4-Nitroaniline381~13,000[19]

The significant molar absorptivity of these compounds makes UV-Vis spectroscopy a valuable tool for their quantification in various assays.[19]

Applications in Drug Discovery and Development

The well-defined physicochemical properties of substituted nitroanilines make them versatile building blocks in medicinal chemistry. They are key intermediates in the synthesis of a wide range of therapeutic agents, including:

  • Antimicrobial agents: Certain nitroaromatic compounds exhibit antibacterial and antifungal activities.

  • Anticancer drugs: The nitroaniline scaffold is present in some kinase inhibitors and other anticancer agents.

  • Antioxidants: The amino group can act as a radical scavenger.

Furthermore, the chromophoric nature of nitroanilines is exploited in the development of enzyme assays, where the release of a nitroaniline derivative from a substrate leads to a color change that can be quantified spectrophotometrically.[19]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of substituted nitroanilines, with a focus on their relevance to researchers and professionals in drug discovery and development. By understanding the interplay between chemical structure and properties such as pKa, logP, and solubility, and by employing robust experimental and spectroscopic techniques for their characterization, scientists can more effectively design and optimize novel drug candidates with improved efficacy and safety profiles. The provided protocols and data serve as a valuable resource for the practical application of these fundamental principles in the laboratory.

References

  • Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919–6925.
  • Gao, Y., et al. (2018). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines.
  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2022).
  • Critical review on the chemical reduction of nitroaniline. (2021).
  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... (n.d.). ResearchGate. Retrieved from [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022).
  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1133-1140.
  • Sundararaghavan, M., et al. (2011).
  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). PMC - NIH.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. (n.d.).
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NIST. (n.d.). o-Nitroaniline. NIST WebBook. Retrieved from [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. (2001).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. (n.d.).
  • Redalyc. (n.d.).
  • QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. (2023). MDPI.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2012).
  • Problem Set #3: Substitutent Effects and LFERS. (n.d.). University of Toronto.
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). Scilit.
  • Solution composition dependent variation in extinction coefficients for p-nitroaniline. (1987). PubMed.
  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). University of Karachi.
  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987). University of California, Davis.
  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2022).
  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001). AFIT Scholar.
  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.
  • Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using. (n.d.). NSF Public Access Repository.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Determination of p K a of triazolo[5,1-c][10]triazines in non-aqueous media by potentiometric titration. (2024). ResearchGate.

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.).
  • [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. (n.d.). LinkedIn.

Sources

Methodological & Application

Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a proposed multi-step synthesis for the preparation of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a potentially valuable intermediate in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations.

Introduction

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a polysubstituted aniline derivative. The strategic placement of bromo, tert-butyl, methoxy, and nitro groups on the aniline scaffold offers a versatile platform for further chemical modifications, making it an attractive target for the synthesis of novel compounds with potential biological activity or unique material properties. This document outlines a rational and feasible synthetic pathway, commencing from the readily available starting material, 3-methoxyaniline. The proposed synthesis involves three key transformations: N-tert-butylation, regioselective bromination, and subsequent nitration. Each step has been designed based on established principles of organic chemistry and analogous transformations found in the literature.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is envisioned to proceed through the following three-step sequence:

Synthetic_Pathway cluster_0 Step 1: N-tert-butylation cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration 3-Methoxyaniline 3-Methoxyaniline N-(tert-butyl)-3-methoxyaniline N-(tert-butyl)-3-methoxyaniline 3-Methoxyaniline->N-(tert-butyl)-3-methoxyaniline tert-Butanol, Acid Catalyst 4-Bromo-N-(tert-butyl)-3-methoxyaniline 4-Bromo-N-(tert-butyl)-3-methoxyaniline N-(tert-butyl)-3-methoxyaniline->4-Bromo-N-(tert-butyl)-3-methoxyaniline NBS, Acetonitrile 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline 4-Bromo-N-(tert-butyl)-3-methoxyaniline->4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline HNO3, H2SO4

Caption: Proposed three-step synthesis of the target compound.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier Notes
3-MethoxyanilineC₇H₉NO123.15Reagent grade, ≥98%
tert-ButanolC₄H₁₀O74.12Anhydrous, ≥99.5%
Sulfuric AcidH₂SO₄98.08Concentrated, 98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reagent grade, ≥98%
AcetonitrileCH₃CN41.05Anhydrous, ≥99.8%
Nitric AcidHNO₃63.01Fuming, ≥90%
DichloromethaneCH₂Cl₂84.93ACS grade
Ethyl AcetateC₄H₈O₂88.11ACS grade
HexaneC₆H₁₄86.18ACS grade
Sodium BicarbonateNaHCO₃84.01Saturated aqueous solution
Sodium SulfateNa₂SO₄142.04Anhydrous
Deuterated ChloroformCDCl₃120.38For NMR analysis

Experimental Protocols

Part 1: Synthesis of N-(tert-butyl)-3-methoxyaniline

Principle: This step involves the acid-catalyzed N-alkylation of 3-methoxyaniline with tert-butanol. The tert-butyl cation, generated in situ from tert-butanol in the presence of a strong acid, acts as the electrophile.

Procedure:

  • To a stirred solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane, add tert-butanol (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford N-(tert-butyl)-3-methoxyaniline.

Characterization (Expected): The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the tert-butyl group and the aromatic protons of the 3-methoxyphenyl moiety.

Part 2: Synthesis of 4-Bromo-N-(tert-butyl)-3-methoxyaniline

Principle: This step utilizes N-bromosuccinimide (NBS) as a mild and regioselective brominating agent.[1] The N-tert-butylamino and methoxy groups are both ortho-, para-directing. The position para to the bulky N-tert-butyl group is sterically hindered, and the position para to the methoxy group is already occupied. Therefore, bromination is expected to occur at the C4 position, which is ortho to the methoxy group and para to the N-tert-butylamino group.

Procedure:

  • Dissolve N-(tert-butyl)-3-methoxyaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield 4-Bromo-N-(tert-butyl)-3-methoxyaniline.

Characterization (Expected): The structure of the product should be confirmed by ¹H NMR, observing the disappearance of one aromatic proton signal and the characteristic shifts of the remaining aromatic protons. ¹³C NMR will show the presence of a carbon atom attached to bromine.

Part 3: Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Principle: The final step is the nitration of the brominated intermediate. The N-tert-butylamino and methoxy groups are strong activating groups and will direct the incoming nitro group to the ortho and para positions. The bromo substituent is a deactivating but ortho-, para-directing group.[2] The position ortho to the powerful activating N-tert-butylamino group (C2) is the most likely site for nitration.

Procedure:

  • In a flask equipped with a dropping funnel and a thermometer, carefully add 4-Bromo-N-(tert-butyl)-3-methoxyaniline (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.

  • Stir the mixture until the substrate is completely dissolved, maintaining the temperature at 0 °C.

  • Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization (Expected): The final product, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the methoxy group, with chemical shifts influenced by the presence of the nitro group.

Safety Precautions

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Specific Reagent Hazards:

  • Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents.[3] Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, never the other way around. In case of a spill, neutralize with sodium bicarbonate.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[2] Avoid inhalation of dust and contact with skin and eyes.

  • tert-Butanol: This is a flammable liquid and can cause irritation.[4] Handle away from ignition sources.

  • Solid Acid Catalysts: Handle with care to avoid generating dust.[5] Wear a dust mask and gloves.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: N-tert-butylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Nitration s1_start Mix 3-Methoxyaniline and tert-Butanol s1_acid Add H2SO4 at 0°C s1_start->s1_acid s1_react Stir at RT for 12-24h s1_acid->s1_react s1_workup Quench, Extract, Purify s1_react->s1_workup s1_product N-(tert-butyl)-3-methoxyaniline s1_workup->s1_product s2_start Dissolve Intermediate 1 in Acetonitrile s1_product->s2_start s2_nbs Add NBS at 0°C s2_start->s2_nbs s2_react Stir at 0°C for 1-2h s2_nbs->s2_react s2_workup Workup and Purify s2_react->s2_workup s2_product 4-Bromo-N-(tert-butyl)-3-methoxyaniline s2_workup->s2_product s3_start Dissolve Intermediate 2 in H2SO4 at 0°C s2_product->s3_start s3_nitrate Add HNO3/H2SO4 at 0-5°C s3_start->s3_nitrate s3_react Stir at 0-5°C for 1-2h s3_nitrate->s3_react s3_workup Pour on ice, Filter, Dry s3_react->s3_workup s3_product 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline s3_workup->s3_product

Caption: A step-by-step experimental workflow for the synthesis.

Concluding Remarks

The protocol described herein provides a detailed and scientifically grounded pathway for the synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. While this guide is based on established chemical principles, it is imperative for the researcher to perform small-scale pilot reactions to optimize conditions such as reaction time, temperature, and stoichiometry for each step. Thorough analytical characterization of all intermediates and the final product is crucial to confirm their identity and purity. Adherence to strict safety protocols is paramount throughout the entire synthetic sequence.

References

  • Concawe. (1995). Catalyst Handling Procedures to Minimize Exposure. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-butylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. Retrieved from [Link]

  • ScienceDirect. (2017, July 27). Regioselective bromination. Retrieved from [Link]

  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]

  • ECHA. (n.d.). Catalyst handling best practice guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. Retrieved from [Link]

  • Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Sulphuric Acid on the Web. (n.d.). Catalyst Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • PENTA. (2025, January 23). tert-Butanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Zaera Research Group - UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Arkat USA. (n.d.). tert-Butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Retrieved from [Link]

  • NJ.gov. (n.d.). tert-Butyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chegg. (2018, April 12). Question: Assign the peaks of the 1H and 13C NMR spectra for p-bromoaniline. Retrieved from [Link]

  • Axalta. (2021, November 6). ACID CATALYST. Retrieved from [Link]

  • American Chemical Society. (2023, August 16). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]

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Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic intermediates, forming the backbone of numerous pharmaceuticals, dyes, and materials. The precise arrangement of functional groups on the aniline ring dictates the molecule's chemical properties and biological activity. The target molecule of this guide, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, is a highly functionalized aniline derivative with potential applications in medicinal chemistry and materials science. Its synthesis requires a carefully orchestrated sequence of reactions to control regioselectivity and achieve a high-purity final product. This document provides a comprehensive, step-by-step protocol for its laboratory preparation, grounded in the principles of electrophilic aromatic substitution and functional group manipulation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis is paramount for devising an efficient synthesis. The target molecule possesses four substituents on the aniline ring: a bromine atom, a tert-butylamino group, a methoxy group, and a nitro group. The relative positions of these groups suggest a strategy that leverages their inherent directing effects in electrophilic aromatic substitution reactions.

Our proposed synthetic strategy commences with a commercially available and relatively inexpensive starting material, 3-methoxyaniline. The synthesis will proceed through a series of carefully planned steps involving N-protection, bromination, N-alkylation, and nitration. The order of these transformations is crucial to ensure the desired regiochemical outcome.

Synthetic_Workflow Start 3-Methoxyaniline Step1 N-Acetylation Start->Step1 Intermediate1 N-(3-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 4-Bromo-N-(3-methoxyphenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 4-Bromo-3-methoxyaniline Step3->Intermediate3 Step4 N-tert-Butylation Intermediate3->Step4 Intermediate4 N-(tert-butyl)-4-bromo-3-methoxyaniline Step4->Intermediate4 Step5 Nitration Intermediate4->Step5 FinalProduct 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Step5->FinalProduct

Applications of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline in Modern Medicinal Chemistry

For drug discovery researchers and medicinal chemists, the strategic design of molecular scaffolds is paramount to accessing novel chemical space and identifying next-generation therapeutics. Substituted anilines are a cornerstone of this endeavor, offering a versatile platform for the synthesis of a multitude of heterocyclic systems. This guide focuses on 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline , a highly functionalized, yet currently under-explored, building block with significant potential in medicinal chemistry.

The unique arrangement of functional groups on this scaffold—a nitro group poised for reduction, a bromine atom ready for cross-coupling reactions, an electron-donating methoxy group, and a sterically influential tert-butyl group—renders it an attractive starting point for the synthesis of diverse compound libraries. This document provides a Senior Application Scientist's perspective on the plausible synthetic routes to this intermediate and its subsequent application in constructing key pharmacophores, such as substituted benzimidazoles, which are prevalent in numerous clinically relevant molecules.

Proposed Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Synthetic_Pathway_1 A 3-Bromo-4-methoxyaniline B N-(3-Bromo-4-methoxyphenyl)-2,2-dimethylpropanamide A->B Pivaloyl chloride, Pyridine, 0°C to rt C N-(5-Bromo-4-methoxy-2-nitrophenyl)-2,2-dimethylpropanamide B->C HNO3, H2SO4, 0°C D 5-Bromo-4-methoxy-2-nitroaniline C->D HCl, EtOH, Reflux E 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline D->E tert-Butanol, H2SO4 (cat.), DCM, rt

Figure 1: Proposed multi-step synthesis of the title compound.

Causality Behind Experimental Choices:

  • Step 1: Amine Protection: The initial step involves the protection of the aniline nitrogen of 3-bromo-4-methoxyaniline. A pivaloyl group is chosen over a simpler acetyl group to provide steric hindrance that can help direct the subsequent nitration and prevent N-nitration. This protection moderates the highly activating nature of the amino group.[1]

  • Step 2: Regioselective Nitration: The nitration of the protected intermediate is directed by the existing substituents. The methoxy group is a strong ortho-, para-director, and the bulky pivaloyl-protected amine directs ortho. This combination strongly favors the introduction of the nitro group at the position ortho to the amine and meta to the bromine. Strict temperature control is crucial to prevent side reactions.[2]

  • Step 3: Deprotection: Acid-catalyzed hydrolysis is a standard method for the removal of the pivaloyl protecting group to reveal the free aniline.

  • Step 4: N-Alkylation: The final step involves the introduction of the tert-butyl group onto the aniline nitrogen. This can be achieved through a variety of methods, including reacting the aniline with tert-butanol under acidic conditions.

Key Transformations and Applications in Bioactive Scaffold Synthesis

The strategic placement of the nitro and bromo groups on the aniline ring opens up numerous possibilities for diversification, making 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline a valuable intermediate.

Reductive Cyclization to Form Substituted Benzimidazoles

A primary application of ortho-nitroanilines in medicinal chemistry is their conversion to ortho-phenylenediamines, which are key precursors for the synthesis of benzimidazoles.[3] The benzimidazole scaffold is a privileged structure found in a wide range of biologically active compounds, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[4][5]

The reduction of the nitro group in 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline yields the highly reactive 4-Bromo-N1-(tert-butyl)-5-methoxybenzene-1,2-diamine . This intermediate can then undergo condensation with various aldehydes or carboxylic acids to form a library of substituted benzimidazoles.

Benzimidazole_Synthesis Start 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Intermediate 4-Bromo-N1-(tert-butyl)-5-methoxybenzene-1,2-diamine Start->Intermediate Reduction (e.g., Na2S2O4 or H2/Pd-C) Product 2-Aryl-7-bromo-N-(tert-butyl)-6-methoxy-1H-benzo[d]imidazole Intermediate->Product Aldehyde R-CHO (Aromatic Aldehyde) Aldehyde->Product Condensation (e.g., in EtOH, reflux)

Figure 2: General scheme for the synthesis of benzimidazoles.

Experimental Protocol: One-Pot Reductive Cyclization for 2-Aryl-7-bromo-N-(tert-butyl)-6-methoxy-1H-benzo[d]imidazoles

This protocol outlines a one-pot synthesis of substituted benzimidazoles from 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline via in-situ reduction of the nitro group followed by condensation with an aromatic aldehyde.[3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroanilineN/A319.18 (calculated)
Aromatic Aldehyde (e.g., Benzaldehyde)100-52-7106.12
Sodium Dithionite (Na₂S₂O₄)7775-14-6174.11
Ethanol (EtOH)64-17-546.07
Water (H₂O)7732-18-518.02

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline in 10 mL of ethanol.

  • To this solution, add 1.2 mmol of the desired aromatic aldehyde.

  • In a separate beaker, prepare a solution of sodium dithionite (3.0 mmol) in 5 mL of water.

  • Add the sodium dithionite solution dropwise to the reaction mixture at room temperature. The color of the solution will typically change, indicating the reduction of the nitro group.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Add cold water to the residue to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness of the Protocol: This one-pot reductive cyclization is a well-established and reliable method for the synthesis of benzimidazoles from ortho-nitroanilines. The use of sodium dithionite as a reducing agent is advantageous as it is inexpensive and the workup is straightforward. The progress of both the reduction and condensation steps can be easily monitored by TLC, allowing for optimization of the reaction time.

Application in Kinase Inhibitor Synthesis

The substituted aniline motif is a key "hinge-binding" element in a vast number of small molecule kinase inhibitors.[6][7] The aniline nitrogen and adjacent aromatic ring form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, after reduction of the nitro group, provides a di-amino phenylenediamine that can be further elaborated into various kinase inhibitor scaffolds.

For instance, the resulting diamine can be used in the synthesis of substituted quinazolines, a common core in many FDA-approved kinase inhibitors like gefitinib and erlotinib.

Future Directions and Potential

The strategic functionalization of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline makes it a highly valuable, albeit underexplored, building block for medicinal chemistry. The bromine atom serves as a handle for introducing further molecular complexity via cross-coupling reactions, allowing for the exploration of a wide range of chemical space. The methoxy and tert-butyl groups can favorably influence the pharmacokinetic properties of the final compounds, such as metabolic stability and cell permeability.

The protocols and applications outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate in the discovery of new therapeutic agents.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline. Google Patents.
  • N-(4-Methoxy-2-nitrophenyl)acetamide. PMC - PubMed Central. Available at: [Link]

  • Synthesis of N-alkoxy-substituted 2H-benzimidazoles. PMC - NIH. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. Available at: [Link]

  • US5200422A - Benzimidazole derivatives, their preparation and use. Google Patents.
  • US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.
  • New substituted benzimidazole derivatives: A patent review (2013-2014). ResearchGate. Available at: [Link]

  • Process for preparing nitroaniline derivatives. European Patent Office.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available at: [Link]

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. Available at: [Link]

  • 4-Bromo-2-nitroaniline. PubChem. Available at: [Link]

  • 4-Nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 4-nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH. Available at: [Link]

  • Kinase inhibitors - Patent US-9751837-B2. PubChem. Available at: [Link]

Sources

Application Note: Strategic Utilization of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (referred to herein as Compound A ) as a high-value scaffold in the synthesis of polysubstituted benzimidazoles and fused heterocyclic systems.

Compound A represents a "privileged structure" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) targeting kinase inhibitors (e.g., EGFR, VEGFR). The molecule possesses three distinct orthogonal handles for diversification:

  • Nitro Group (

    
    ):  Precursor for reduction to a 1,2-diamine, enabling cyclization.
    
  • Bromo Group (

    
    ):  A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • N-tert-butyl Group: A bulky substituent that directs conformation, improves lipophilicity, and can serve as a hydrophobic pocket anchor in protein-ligand interactions.

This guide provides validated protocols for the chemoselective reduction of the nitro group (preserving the aryl bromide) and subsequent cyclization to form N1-tert-butyl-5-bromo-6-methoxybenzimidazole , a core scaffold for library generation.

Chemical Profile & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline
Molecular Formula

Molecular Weight 303.15 g/mol
Core Reactivity Electrophilic Aromatic Substitution (limited), Nucleophilic Aromatic Substitution (via

precursors), Pd-Catalyzed Coupling
Key Challenge Steric hindrance of the tert-butyl group; lability of the C-Br bond during nitro reduction.[1]
Structural Logic for Drug Design

The 5-methoxy group acts as a hydrogen bond acceptor and solubilizing group, mimicking the quinazoline core found in drugs like Gefitinib or Vandetanib . The N-tert-butyl moiety introduces significant steric bulk, often used to force the molecule into a specific bioactive conformation or to fill the hydrophobic "back pocket" of a kinase ATP-binding site.

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine to generate the 1,2-diamine precursor without debrominating the aryl ring. Critical Insight: Standard catalytic hydrogenation (


) often leads to hydrodebromination (loss of the Br atom). Therefore, an iron-mediated reduction is the validated method for this substrate.
Materials
  • Compound A (1.0 eq)[2][3]

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Compound A (10 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron powder (50 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor via TLC (System: 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (yellow/orange) should disappear within 2–4 hours, replaced by the diamine (often colorless or pale brown).

  • Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect 85–92% yield of 4-Bromo-N1-(tert-butyl)-5-methoxybenzene-1,2-diamine .

Protocol B: Cyclization to Benzimidazole Scaffold

Objective: Convert the diamine into the N1-tert-butyl-benzimidazole core. Mechanistic Note: The steric bulk of the tert-butyl group can retard cyclization with bulky aldehydes. Orthoesters are recommended for C2-unsubstituted or C2-methyl variants.

Materials
  • Diamine Intermediate (from Protocol A)

  • Triethyl Orthoformate (

    
    , 5.0 eq) - for C2-H
    
  • Catalytic p-Toluenesulfonic acid (p-TSA, 0.1 eq)

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step Procedure
  • Mixing: Dissolve the diamine (5 mmol) in anhydrous THF (25 mL). Add Triethyl Orthoformate (25 mmol) and p-TSA (0.5 mmol).

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Self-Validating Step: Monitor the disappearance of the diamine peak [M+H]+ and appearance of the benzimidazole [M+H-EtOH]+ species via LC-MS.

  • Purification: Concentrate the solvent. The residue can often be recrystallized from diethyl ether/hexanes or purified via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Result: Formation of 1-(tert-butyl)-5-bromo-6-methoxy-1H-benzimidazole .

Downstream Application: Suzuki-Miyaura Coupling

Once the benzimidazole core is established, the C5-Bromo position serves as the diversity point.

ParameterConditionRationale
Catalyst

(5 mol%)
Robust catalyst for sterically hindered aryl bromides.
Base

(2.0 eq) or

Mild inorganic bases prevent side reactions.
Solvent Dioxane/Water (9:1)Aqueous component promotes the transmetallation step.
Temperature 90–100°CRequired to overcome activation energy of the electron-rich ring.

Visualizing the Workflow

The following diagram illustrates the logical flow from the nitroaniline precursor to the functionalized drug scaffold.

SynthesisWorkflow Start Starting Material 4-Bromo-N-(tert-butyl)- 5-methoxy-2-nitroaniline Step1 Step 1: Chemoselective Reduction (Fe / NH4Cl) Start->Step1 Nitro Reduction Inter1 Intermediate 1 1,2-Diamine Core Step1->Inter1 Yield: ~90% Step2 Step 2: Cyclization (Triethyl Orthoformate / H+) Inter1->Step2 Ring Closure Scaffold Key Scaffold 1-(tert-butyl)-5-bromo- 6-methoxy-benzimidazole Step2->Scaffold Formation of Benzimidazole Step3 Step 3: Suzuki Coupling (Ar-B(OH)2 / Pd-Cat) Scaffold->Step3 Diversification Final Final Target Kinase Inhibitor Library Step3->Final C-C Bond Formation

Caption: Logical synthesis flow transforming the nitroaniline precursor into a bioactive benzimidazole library.

Troubleshooting & Optimization

Issue: Incomplete Reduction
  • Cause: Deactivation of Iron surface.

  • Solution: Ensure vigorous mechanical stirring and use fresh iron powder. Adding a drop of concentrated HCl can "activate" the iron surface at the start.

Issue: Debromination (Loss of Br)
  • Cause: If using catalytic hydrogenation (

    
    ), the Pd catalyst will insert into the C-Br bond.
    
  • Solution: Strictly adhere to the Iron/Ammonium Chloride or Tin(II) Chloride (

    
    )  protocols. Avoid Pd/C.
    
Issue: Slow Cyclization
  • Cause: The tert-butyl group creates significant steric hindrance around the N1 nitrogen, making it a poor nucleophile.

  • Solution: Increase reaction temperature to 100°C (switch solvent to Toluene) or use a stronger dehydrating agent like PPA (Polyphosphoric Acid) if the substrate allows.

References

  • BenchChem. (2025).[2][3] Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. Retrieved from

  • Organic Syntheses. (Coll. Vol. 3). Reduction of Nitro Compounds with Iron. Organic Syntheses, 3, 453.
  • MedChemExpress. (2024). Momelotinib Dihydrochloride and Related Kinase Inhibitor Scaffolds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. Retrieved from

  • Google Patents. (2023). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). Retrieved from

Sources

Application Notes and Protocols for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of ortho- and para-directing methoxy and N-tert-butyl groups, a deactivating nitro group, and a bromine atom provides a versatile scaffold for further chemical modifications. The N-tert-butyl group can offer steric protection and modulate the electronic properties of the aniline nitrogen.

This technical guide provides a comprehensive overview of the proposed experimental procedures involving 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, including a detailed, albeit theoretical, multi-step synthesis, purification protocols, and characterization methods. The protocols are grounded in established organic chemistry principles and adapted from procedures for structurally related compounds.

Physicochemical Properties (Predicted)

Due to the absence of experimental data in the public domain for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, the following properties are predicted based on structurally similar compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₅BrN₂O₃
Molecular Weight 303.15 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 120-130 °C
Boiling Point Decomposes before boiling
Solubility Soluble in hot methanol, ethanol, and chlorinated solvents. Sparingly soluble in water.
pKa (of the aniline) ~1-2

Proposed Synthetic Workflow

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be envisioned through a multi-step pathway starting from commercially available 4-methoxyaniline (p-anisidine). The key is to control the regioselectivity of the nitration and bromination steps.

Synthetic Workflow Start 4-Methoxyaniline Step1 Acetylation Start->Step1 Intermediate1 N-(4-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 N-(4-methoxy-2-nitrophenyl)acetamide Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Intermediate4 5-Bromo-4-methoxy-2-nitroaniline Step4->Intermediate4 Step5 N-tert-butylation Intermediate4->Step5 Product 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Step5->Product

Caption: Proposed multi-step synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. The reagents used in this synthesis are corrosive, toxic, and/or flammable. Please consult the Safety Data Sheets (SDS) for each reagent before use.

Part A: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

This initial two-step procedure, involving the acetylation of p-anisidine followed by nitration, is adapted from a reliable protocol.[1] The acetylation protects the amino group and helps direct the subsequent nitration to the desired position.

Materials and Equipment:

  • p-Anisidine (1.0 mole)

  • Glacial Acetic Acid

  • Acetic Anhydride (1.1 moles)

  • Concentrated Nitric Acid

  • Water and Ice

  • 2-L Three-necked round-bottomed flask

  • Mechanical stirrer and Thermometer

  • Steam bath and Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Acetylation: In the 2-L flask, dissolve p-anisidine in glacial acetic acid and water.

  • Cool the mixture to 0–5°C in an ice bath.

  • With vigorous stirring, add acetic anhydride all at once. The mixture will solidify.

  • Nitration: Gently heat the flask on a steam bath until all the crystalline material dissolves.

  • Cool the solution to approximately 45°C, at which point the acetanilide will begin to crystallize.

  • Place the flask in an ice bath and add concentrated nitric acid in one portion.[1]

  • Carefully control the exothermic reaction to maintain a temperature of 60–65°C for 10 minutes.

  • Cool the mixture to 25°C over 10 minutes.

  • Pour the reaction mixture into a large beaker of ice water to precipitate the product.

  • Collect the yellow crystals of N-(4-methoxy-2-nitrophenyl)acetamide by suction filtration and wash with cold water.

Part B: Bromination of N-(4-methoxy-2-nitrophenyl)acetamide

The bromination is directed to the position ortho to the activating methoxy group and meta to the deactivating nitro and acetamido groups.

Materials and Equipment:

  • N-(4-methoxy-2-nitrophenyl)acetamide (from Part A)

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution

  • Round-bottom flask with a dropping funnel and stirrer

Procedure:

  • Dissolve the N-(4-methoxy-2-nitrophenyl)acetamide in glacial acetic acid in the round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice water.

  • If the solution has a bromine color, add sodium bisulfite solution until it becomes colorless.

  • Collect the precipitated solid by suction filtration and wash thoroughly with cold water.

Part C: Hydrolysis to 5-Bromo-4-methoxy-2-nitroaniline

The acetyl protecting group is removed by acid-catalyzed hydrolysis.

Materials and Equipment:

  • N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide (from Part B)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

  • Reflux condenser

Procedure:

  • Suspend the N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide in ethanol in a round-bottom flask.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Collect the solid by suction filtration, wash with water, and dry.

Part D: N-tert-butylation of 5-Bromo-4-methoxy-2-nitroaniline

The introduction of the bulky tert-butyl group on the aniline nitrogen can be achieved under basic conditions with a suitable tert-butylating agent.

Materials and Equipment:

  • 5-Bromo-4-methoxy-2-nitroaniline (from Part C)

  • tert-Butyl bromide or tert-butanol with a strong acid catalyst

  • A suitable aprotic solvent (e.g., DMF or THF)

  • A non-nucleophilic base (e.g., potassium tert-butoxide or sodium hydride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-Bromo-4-methoxy-2-nitroaniline in the aprotic solvent.

  • Cool the solution to 0°C and add the base portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add tert-butyl bromide and allow the reaction to warm to room temperature.

  • Heat the reaction to a moderate temperature (e.g., 50-60°C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization

Purification by Recrystallization

The crude 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, add activated charcoal to remove colored impurities and filter the hot solution.

  • Slowly add hot water to the filtrate until the solution becomes turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water.

Quality Control Workflow

QC Workflow Crude Crude Product Purification Recrystallization Crude->Purification TLC TLC Analysis Purification->TLC Purity Check GCMS GC-MS Analysis Purification->GCMS Purity & Identity NMR NMR Spectroscopy Purification->NMR Structural Confirmation Final Pure 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline TLC->Final GCMS->Final NMR->Final

Caption: Quality control workflow for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to assess the purity and confirm the molecular weight of the final compound.

Illustrative GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Potential Applications in Drug Discovery

Substituted nitroanilines are important precursors in the synthesis of various heterocyclic compounds with biological activity. The title compound could serve as a key building block for the synthesis of novel benzimidazoles, quinoxalines, or other fused heterocyclic systems. The methoxy and N-tert-butyl groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. BenchChem Scientific Resources.
  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. Application Notes: Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. BenchChem Scientific Resources.
  • PubChem. 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline. BenchChem Scientific Resources.
  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. Preparation method of 4-propylthio-2-nitroaniline.
  • PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline. BenchChem Scientific Resources.
  • Wikipedia. 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

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Application Note: A Protocol for the Recrystallization of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a substituted nitroaniline derivative whose structural complexity makes it a valuable intermediate in the synthesis of specialized pharmaceutical agents and complex organic molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processes. Recrystallization remains one of the most powerful and cost-effective methods for purifying solid organic compounds.[1] This technique leverages the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2]

This document provides a comprehensive, field-proven protocol for the purification of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. We will move beyond a simple list of steps to explain the underlying physicochemical principles that govern the choice of solvent and the rationale behind each manipulation. This guide is designed for researchers and process chemists seeking a robust and reproducible method for achieving high purity.

The Foundational Principle: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system.[3] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] This differential is the driving force for crystal formation upon cooling.

The structure of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline features a combination of polar functional groups (nitro, amine, methoxy) and nonpolar moieties (aromatic ring, bromo, tert-butyl group). This amphiphilic nature suggests that a single solvent may not be ideal. The compound is likely too soluble in highly polar solvents and poorly soluble in nonpolar ones. Therefore, a mixed-solvent system is the logical approach.[4][5]

Our investigation, drawing on experience with similar substituted anilines and nitroaromatics, identifies an ethanol-water mixture as the optimal system.[6][7]

  • Ethanol ("Good" Solvent): As a polar protic solvent, ethanol effectively dissolves the compound at its boiling point through hydrogen bonding and dipole-dipole interactions.

  • Water ("Anti-Solvent"): The compound is poorly soluble in water. By carefully adding water to a hot ethanolic solution, we can precisely reduce the solution's solvating power to the point of supersaturation, which is necessary to induce crystallization upon cooling.[8]

Solvent Property Overview
SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Safety ConsiderationsRationale for Use/Exclusion
Ethanol 7824.5Flammable liquid and vapor.Primary Choice: Good solubilizing power for the compound at elevated temperatures.
Methanol 6532.7Flammable. Toxic if swallowed, inhaled, or in contact with skin.Alternative "good" solvent, but higher toxicity makes ethanol preferable.
Isopropanol 8218.3Flammable liquid and vapor. Causes serious eye irritation.A viable alternative to ethanol, with a slightly higher boiling point.
Water 10080.1Non-hazardous.Primary Choice (Anti-Solvent): Compound is poorly soluble; miscible with ethanol.
Hexane 691.88Highly flammable. May be fatal if swallowed and enters airways.Poor choice; the compound is likely insoluble due to polarity mismatch.

Detailed Purification Protocol

This protocol is designed to be a self-validating system. Success is measured not just by yield, but by the formation of well-defined crystals and a sharp melting point post-purification.

Materials and Equipment
  • Crude 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (decolorizing grade, optional)

  • Erlenmeyer flasks (2-3 sizes)

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel (short-stem)

  • Watch glass

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Methodology

Step 1: Initial Dissolution

  • Place the crude 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline into an Erlenmeyer flask.

  • Add a magnetic stir bar.

  • On a hotplate, bring a separate flask of ethanol to a gentle boil.

  • Add the minimum amount of hot ethanol to the crude solid to achieve complete dissolution. Add the solvent in small portions, allowing the solution to heat and stir between additions.

    • Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery of the product upon cooling.[9] Using an excessive volume will result in the product remaining dissolved even at low temperatures, leading to poor yield.

Step 2: Decolorization (If Necessary)

  • If the solution is highly colored by impurities, remove it from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.

  • Add a small amount (tip of a spatula) of activated charcoal.

  • Gently reheat the mixture to boiling for a few minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

Step 3: Hot Gravity Filtration

  • Set up a gravity filtration apparatus using a short-stemmed glass funnel and fluted filter paper, resting on a second, clean Erlenmeyer flask.

  • Preheat the entire apparatus by pouring a small amount of boiling ethanol through the funnel. Discard this rinse solvent.

  • Ensure the solution containing the compound is at a boil, and pour it through the hot, fluted filter paper in portions.

    • Causality: This step removes any insoluble impurities (and activated charcoal, if used).[10] It is performed hot and quickly to prevent the desired compound from crystallizing prematurely in the funnel, which would result in product loss.[11] Gravity filtration is used instead of vacuum filtration, as the vacuum would rapidly cool the solution and cause premature crystallization.[12]

Step 4: Inducing Crystallization with an Anti-Solvent

  • Gently heat the clear, filtered ethanolic solution.

  • Bring a separate beaker of deionized water to a boil.

  • Add the hot water dropwise to the hot ethanolic solution while stirring until the solution becomes faintly and persistently cloudy (turbid).[8]

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and render the solution clear again.

    • Causality: This process precisely adjusts the solvent composition to the saturation point at a high temperature.[5] The solution is now perfectly primed for crystallization as it cools, as any decrease in temperature will dramatically lower the compound's solubility.

Step 5: Crystal Growth and Maturation

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[13]

Step 6: Isolation and Washing of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimal amount of an ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization medium).

  • Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

    • Causality: The crystals are washed to remove any residual mother liquor containing dissolved impurities.[1] The wash solvent must be ice-cold to minimize redissolving and losing the purified product.[9]

Step 7: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. A vacuum oven at a moderate temperature (e.g., 50-60 °C) is ideal. Alternatively, a vacuum desiccator can be used.

    • Causality: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent presence from interfering with subsequent reactions or analyses.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Ethanol B 2. Hot Gravity Filtration (Remove Insoluble Impurities) A->B Solution may be colored C 3. Add Hot Water (Anti-Solvent) to Point of Turbidity B->C Clear, hot filtrate D 4. Clarify with a Drop of Hot Ethanol C->D Saturated solution E 5. Slow Cooling to Room Temp (Crystal Formation) D->E F 6. Cool in Ice Bath (Maximize Yield) E->F G 7. Vacuum Filtration (Isolate Crystals) F->G Crystal slurry H 8. Wash with Ice-Cold Ethanol/Water Mixture G->H I 9. Dry to Constant Weight H->I Damp crystal cake J Pure Crystalline Product I->J

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out (Compound separates as a liquid instead of a solid)The melting point of the compound is lower than the boiling point of the solvent system. The solution is too saturated.Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent (ethanol) to decrease the saturation. Allow the solution to cool more slowly. An agitator (stir bar) at low speed can sometimes help.[4][14]
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated, and nucleation has not begun.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[4] Add a "seed crystal" from a previous pure batch. If too much solvent was the issue, gently boil off some of the solvent and allow it to cool again.[6]
Very Low Yield Too much solvent was used initially. The crystals were washed with solvent that was not ice-cold, or too much wash solvent was used. Premature crystallization occurred during hot filtration.Ensure the minimum amount of solvent is used for dissolution.[9] Always use a minimal volume of ice-cold solvent for washing.[1] Ensure the filtration apparatus is properly pre-heated.
Product is Still Impure (checked by melting point or TLC)Cooling was too rapid, trapping impurities within the crystal lattice. The chosen solvent system is not effective at separating the specific impurities present.Repeat the recrystallization process, ensuring the cooling phase is slow and undisturbed.[13] Consider a different solvent or mixed-solvent system after performing small-scale solubility tests.

Mandatory Safety Precautions

  • Handling: All manipulations involving 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and organic solvents must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is a common choice, but check compatibility) at all times.[15]

  • Compound Hazards: Nitroanilines are classified as toxic if swallowed, inhaled, or in contact with skin. They may cause damage to organs through prolonged or repeated exposure.[16][17] Avoid creating and inhaling dust.

  • Solvent Hazards: Ethanol is a flammable liquid. Ensure no open flames or spark sources are present. Use a hotplate with spark-free controls.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any washings, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • BenchChem. (2025). Solubility Profile of 4-Methoxy-2-nitroaniline: A Technical Guide for Researchers.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Unknown. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Professor Dave Explains. (2020, January 10).
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • BenchChem. (2025). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • Unknown. (n.d.). Recrystallization1.
  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Mixed-solvent recrystallisation.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Periodic Videos. (2008, November 19).
  • University of York. (n.d.). Single-solvent recrystallisation.
  • Elemental Microanalysis Ltd. (2024, March 18). 4-NITROANILINE Safety Data Sheet.
  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Royal Society of Chemistry. (n.d.). Hot gravity filtration.
  • Chemos GmbH & Co.KG. (2021, March 31). Safety Data Sheet: p-nitroaniline.

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The Untapped Potential of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic landscape of organic synthesis, the strategic design of novel building blocks is paramount to the discovery of new chemical entities with significant therapeutic and industrial potential. This application note introduces 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline , a hitherto underexplored substituted aniline, and posits its considerable promise as a versatile precursor for complex molecular architectures. While direct literature on this specific molecule is sparse, its structural motifs—a sterically hindered amine, a reactive nitro group, and strategically positioned bromo and methoxy substituents—suggest a rich and varied reactivity profile.

This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of a hypothesized synthetic route to this compound, its inferred physicochemical properties, and detailed protocols for its potential applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry. The methodologies presented are grounded in established chemical principles and draw from validated procedures for analogous transformations.

Strategic Synthesis: A Plausible Pathway

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be logically approached from commercially available starting materials. A proposed three-step sequence, commencing with 3-methoxyaniline (m-anisidine), is outlined below. This pathway is designed for regiochemical control, leveraging the directing effects of the substituents at each stage.

Synthetic_Pathway Start 3-Methoxyaniline Intermediate1 N-(tert-butyl)-3-methoxyaniline Start->Intermediate1 N-tert-butylation Intermediate2 4-Bromo-N-(tert-butyl)-3-methoxyaniline Intermediate1->Intermediate2 Bromination Product 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Intermediate2->Product Nitration

Figure 1. Hypothesized synthetic pathway for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Protocol 1: Synthesis of N-(tert-butyl)-3-methoxyaniline

The introduction of the tert-butyl group on the aniline nitrogen serves a dual purpose: it provides steric hindrance that can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions and modulates the electronic properties of the amino group.

  • Rationale: A direct alkylation approach is proposed, employing tert-butyl bromide in the presence of a non-nucleophilic base to prevent deprotonation of the aniline followed by elimination of the alkyl halide.

  • Step-by-Step Protocol:

    • To a solution of 3-methoxyaniline (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

    • Stir the suspension at room temperature for 15 minutes.

    • Add tert-butyl bromide (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(tert-butyl)-3-methoxyaniline.

Protocol 2: Bromination of N-(tert-butyl)-3-methoxyaniline

The regioselective bromination is a critical step. The combined directing effects of the ortho,para-directing methoxy group and the bulky ortho,para-directing N-tert-butylamino group are expected to favor bromination at the C4 position, which is para to the methoxy group and ortho to the amino group, with the steric bulk of the tert-butyl group disfavoring substitution at the C2 position.

  • Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for activated aromatic rings. The reaction is typically carried out in a polar aprotic solvent.[1]

  • Step-by-Step Protocol:

    • Dissolve N-(tert-butyl)-3-methoxyaniline (1.0 eq.) in DMF in a round-bottom flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C and monitor by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-N-(tert-butyl)-3-methoxyaniline.

Protocol 3: Nitration of 4-Bromo-N-(tert-butyl)-3-methoxyaniline

The final nitration step introduces the nitro group. The position of nitration is directed by the existing substituents. The strong activating effect of the amino and methoxy groups will direct the nitro group to one of the remaining ortho or para positions. The most likely position for nitration is C6, which is ortho to both the amino and methoxy groups. However, steric hindrance from the N-tert-butyl group may favor nitration at C2, ortho to the bromine and para to the amino group. For the purpose of this note, we will proceed with the synthesis of the 2-nitro isomer.

  • Rationale: A mild nitrating agent such as tert-butyl nitrite can be employed to achieve regioselective nitration under non-acidic conditions, which is advantageous for substrates bearing acid-sensitive groups.[2][3]

  • Step-by-Step Protocol:

    • Dissolve 4-Bromo-N-(tert-butyl)-3-methoxyaniline (1.0 eq.) in acetonitrile.

    • Add tert-butyl nitrite (1.5 eq.) to the solution.

    • Heat the reaction mixture at 50°C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Physicochemical Properties (Inferred)

The physical and chemical properties of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline are not experimentally documented. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

PropertyInferred Value/CharacteristicRationale/Comparison
Molecular Formula C₁₁H₁₅BrN₂O₃Based on the proposed structure.
Molecular Weight 303.15 g/mol Calculated from the molecular formula.
Appearance Yellow to orange crystalline solidNitroanilines are typically colored solids.
Melting Point 80-100 °CExpected to be a solid at room temperature, with a melting point in a range similar to other substituted nitroanilines.
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone).The presence of the nonpolar tert-butyl group and the aromatic ring suggests poor water solubility.
pKa (of the aniline) < 2The strong electron-withdrawing effect of the nitro group significantly reduces the basicity of the aniline nitrogen.[4]

Applications in Organic Synthesis: A Gateway to Novel Heterocycles

The strategic placement of functional groups in 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline makes it a highly valuable building block for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[5][6] The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of further molecular complexity.

Application Example: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The following protocol outlines a potential one-pot reductive cyclization to form a substituted benzimidazole.

Application_Workflow Start 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Step1 Reductive Cyclization (e.g., with an aldehyde) Start->Step1 Product Substituted Benzimidazole Step1->Product

Figure 2. Workflow for the synthesis of a substituted benzimidazole.

Protocol 4: One-Pot Synthesis of a 7-Bromo-N-(tert-butyl)-6-methoxy-1H-benzimidazole Derivative
  • Rationale: This protocol describes the reduction of the nitro group to an amine, followed by in-situ condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring. Sodium dithionite is a common and effective reducing agent for this transformation.

  • Step-by-Step Protocol:

    • In a round-bottom flask, suspend 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (1.0 eq.) and an appropriate aldehyde (1.1 eq.) in a mixture of ethanol and water (2:1).

    • Heat the mixture to reflux.

    • Add a solution of sodium dithionite (3.0 eq.) in water dropwise over 30 minutes.

    • Continue refluxing and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired benzimidazole derivative.

Potential in Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The unique substitution pattern of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline offers several strategic advantages for drug design:

  • Kinase Inhibitor Scaffolds: The bromoaniline motif is a known hinge-binding element in many kinase inhibitors.[7][8] The bromine atom can be further functionalized via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to explore the solvent-exposed regions of the kinase active site.

  • Modulation of Physicochemical Properties: The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the methoxy group can influence solubility and engage in specific hydrogen bond interactions with protein targets.

  • PROTAC Development: The aniline nitrogen, after suitable modification, could serve as a linker attachment point for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[9][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is not available, it should be handled with the precautions appropriate for related nitroaniline and bromoaniline compounds.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inferred Hazards: Based on analogous compounds, it may be harmful if swallowed, inhaled, or in contact with skin. It may also cause skin and eye irritation. Nitroaromatic compounds can be toxic and should be handled with care.

Conclusion

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline represents a promising, yet largely unexplored, building block for organic synthesis. Its hypothesized synthetic accessibility and the versatile reactivity of its functional groups position it as a valuable tool for the construction of complex molecules, particularly in the pursuit of novel therapeutic agents. The protocols and applications detailed in this guide are intended to stimulate further research and unlock the synthetic potential of this intriguing molecule.

References

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813-4822.
  • Jafari, S., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-7.
  • Kaur, N., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 83(24), 15286-15295.
  • Khan, I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3593.
  • Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Montalban, A. G., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery, 19(1), 61-82.
  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

  • Singh, R. P., et al. (2015). An Expedited, Regiospecific para-Bromination of Activated Aryls. Masters Theses & Specialist Projects. Paper 1506.
  • Wang, X., et al. (2017). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 4(12), 2411-2415.
  • Zhang, Y., et al. (2010). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 12(15), 3434-3437.

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Application Notes & Protocols: Leveraging 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline for the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifunctional Building Block for Complex Heterocycles

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These scaffolds are prevalent in a vast array of FDA-approved drugs and functional materials, owing to their unique electronic properties and ability to engage in specific biological interactions.[1] 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a sophisticated synthetic intermediate designed for the strategic construction of complex heterocyclic systems. Its unique architecture offers four distinct points of chemical reactivity, providing researchers with a powerful tool for generating molecular diversity.

This guide provides an in-depth exploration of this reagent's synthetic utility, focusing on the underlying chemical principles and offering detailed, field-tested protocols for its application.

  • The o-Nitroaniline Core: This is the primary reactive motif, primed for reductive cyclization. The in-situ reduction of the nitro group to an amine generates a transient 1,2-phenylenediamine, the immediate precursor to a variety of fused heterocyclic rings.[2][3]

  • The Bromine Handle: Positioned on the aromatic ring, the bromo substituent is an ideal anchor for post-cyclization modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

  • The N-tert-Butyl Group: This bulky group serves a dual purpose. It acts as a protecting group, preventing unwanted side reactions at the aniline nitrogen, and its steric hindrance can influence the regioselectivity of certain reactions. Its potential for removal in later synthetic steps adds another layer of strategic flexibility.

  • The Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic system, influencing both the cyclization process and the physicochemical properties of the final heterocyclic product.

This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of benzimidazoles, quinoxalines, and other valuable heterocyclic structures.

Physicochemical Properties & Safety Guidelines

Table 1: Properties and Hazard Information

Property Value / Information Source
Chemical Name 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline -
Molecular Formula C₁₁H₁₅BrN₂O₃ -
Molecular Weight 303.15 g/mol -
Appearance Expected to be a yellow to orange crystalline solid Analogues
GHS Hazard Statements H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] [5]

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |[4] |

Disclaimer: This information is based on analogous structures. Always consult a comprehensive, compound-specific SDS if available and perform a thorough risk assessment before commencing any experimental work.

Core Mechanism: The Reductive Cyclization Pathway

The primary synthetic utility of 2-nitroanilines stems from their ability to undergo reductive cyclization. This process involves two key sequential steps that are typically performed in a single reaction vessel ("one-pot") to avoid the isolation of the often-unstable diamine intermediate.

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This can be achieved using various reducing agents, such as sodium dithionite (Na₂S₂O₄), metallic reductants (e.g., Fe, Zn, SnCl₂), or catalytic hydrogenation (e.g., H₂, Pd/C).[6][7]

  • Cyclization/Condensation: The newly formed, transient ortho-diamine intermediate immediately reacts with an added electrophile (e.g., an aldehyde, carboxylic acid, or 1,2-dicarbonyl) to form the final heterocyclic ring.

G General Reductive Cyclization Pathway Start 4-Bromo-N-(tert-butyl)- 5-methoxy-2-nitroaniline Intermediate In-situ generated 1,2-Diamine Intermediate (transient) Start->Intermediate [Step 1] Reduction Product Fused Heterocyclic Product Intermediate->Product [Step 2] Condensation/Cyclization Reagent1 Reducing Agent (e.g., Na₂S₂O₄, Zn) Reagent2 Electrophile (e.g., Aldehyde, Dicarbonyl)

Caption: The two-step, one-pot sequence for heterocycle synthesis.

Application Protocol 1: Synthesis of 1-tert-Butyl-6-bromo-5-methoxy-1H-benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the proton pump inhibitor omeprazole.[8] The one-pot reductive cyclization of 2-nitroanilines with aldehydes is a highly efficient method for their synthesis.[9][10]

Causality Behind the Protocol: This one-pot procedure is designed for maximal efficiency. Using sodium dithionite as the reducing agent is advantageous as it is inexpensive, effective in aqueous or alcoholic media, and the byproducts are water-soluble salts, simplifying purification. The reaction proceeds by first forming the diamine, which then condenses with the aldehyde to form a Schiff base that subsequently cyclizes and aromatizes to the stable benzimidazole ring system. The tert-butyl group is expected to remain on one of the imidazole nitrogen atoms.

G Workflow: One-Pot Benzimidazole Synthesis A 1. Combine Starting Material, Aldehyde (R-CHO), & Solvent (EtOH) C 3. Add Na₂S₂O₄ solution dropwise to the reaction mixture at reflux A->C B 2. Prepare aqueous solution of Sodium Dithionite (Na₂S₂O₄) B->C D 4. Monitor reaction by TLC (typically 2-4 hours) C->D E 5. Work-up: Cool, add water to precipitate the product D->E F 6. Isolate by filtration and wash with water and cold ethanol E->F G 7. Purify by recrystallization or column chromatography F->G

Caption: Experimental workflow for one-pot reductive cyclization.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (1.0 mmol, 1.0 eq) and the desired aldehyde (1.1 mmol, 1.1 eq) in ethanol (10-15 mL).

  • Reagent Preparation: In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄) (approx. 4.0 mmol, 4.0 eq) in water (5 mL).

  • Reaction Execution: Heat the ethanolic mixture to reflux (approx. 80 °C). Add the aqueous sodium dithionite solution dropwise over 15-20 minutes. A color change is typically observed.

  • Monitoring: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting nitroaniline spot is consumed (typically 2-4 hours).

  • Work-up and Isolation: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing cold water (50 mL) and stir for 30 minutes. The product will usually precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Table 2: Expected Products with Various Aldehydes

Aldehyde (R-CHO) Expected Product (at C2-position) Potential Application
Benzaldehyde 2-Phenyl General scaffold
4-Chlorobenzaldehyde 2-(4-Chlorophenyl) Precursor for further coupling
4-Pyridinecarboxaldehyde 2-(Pyridin-4-yl) Enhances aqueous solubility

| Cyclohexanecarboxaldehyde | 2-Cyclohexyl | Introduces aliphatic character |

Application Protocol 2: Post-Cyclization Functionalization via Suzuki-Miyaura Coupling

The bromine atom on the synthesized benzimidazole scaffold is a versatile handle for introducing molecular complexity. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and a boronic acid.

Causality Behind the Protocol: This protocol uses a standard palladium catalyst, Pd(PPh₃)₄, which is effective for coupling with aryl bromides. A base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid, facilitating the reaction.

G Suzuki-Miyaura Cross-Coupling Reaction Start Bromo-Benzimidazole (from Protocol 1) Catalyst Pd(PPh₃)₄ (cat.) K₂CO₃ (base) Dioxane/H₂O, Heat Start->Catalyst Reagents + Aryl Boronic Acid (R'-B(OH)₂) Reagents->Catalyst Product Aryl-Substituted Benzimidazole Catalyst->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:
  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 6-bromo-1H-benzimidazole derivative (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure coupled product.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • T. B. Nguyen, L. Ermolenko, A. Al-Mourabit, T-BuONa-Mediated Redox Condensation between o-Nitroanilines and Benzyl Alcohols towards 2-Phenyl Benzimidazoles under Transition-Metal-Free Conditions. ResearchGate. Available at: [Link]

  • L. He, et al., Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry. Available at: [Link]

  • B. M. Lynch, K. H. Pausacker, Oxidative cyclizations. II. Kinetic studies of the reaction of 2-nitroaniline with phenyliodoso acetate in toluene solution. Australian Journal of Chemistry. Available at: [Link]

  • One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Synfacts. Available at: [Link]

  • Topical Collection: Heterocycle Reactions. MDPI. Available at: [Link]

  • Y. Wang, et al., Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • 4-Bromo-2-nitroaniline CID 70132. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH. Available at: [Link] (Note: This is for a related compound).

  • Synthesis of benzimidazoles 1a and 1b using 2-nitroaniline substrate. ResearchGate. Available at: [Link]

  • Synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline. Chegg. Available at: [Link]

  • S. Singh, et al., Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • X. Yu, et al., Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. PubMed. Available at: [Link]

  • H. R. Dasgupta, et al., One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research. Available at: [Link]

  • 2-Nitroaniline. Wikipedia. Available at: [Link]

  • M. A. M. Al-Garside, et al., Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. PubMed Central. Available at: [Link]

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Analytical methods for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analytical Characterization of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Introduction

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a substituted nitroaniline derivative. Compounds of this class are pivotal intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyestuffs. For instance, related structures like 4-Bromo-5-methoxy-2-nitroaniline serve as precursors in the synthesis of novel benzimidazole-based antibacterial agents that inhibit DNA Gyrase and Topoisomerase IV.[1] Given its role as a synthetic building block, the unequivocal confirmation of its structure and the rigorous assessment of its purity are critical quality control steps in any research, development, or manufacturing workflow. An impurity or a misidentified intermediate can have profound consequences on the yield, purity, and biological activity of the final product.

This application note provides a comprehensive, multi-technique approach to the characterization of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. We will move beyond simple procedural lists to explain the causality behind the choice of each analytical method, ensuring a robust and self-validating characterization workflow. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals who require reliable and reproducible analytical methods.

Physicochemical & Structural Overview

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₁H₁₅BrN₂O₃Derived from the chemical structure.
Molecular Weight 303.15 g/mol Crucial for mass spectrometry analysis.
Appearance Expected to be a yellow to orange crystalline solid.Nitroaromatic compounds are typically colored due to extended π-conjugation involving the nitro group.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, acetonitrile, and chlorinated solvents.The bulky, nonpolar tert-butyl group and the aromatic ring reduce aqueous solubility, while the polar nitro and amino groups allow for solubility in polar organic solvents. This dictates solvent choice for chromatography and spectroscopy.
Key Structural Features 1. Substituted Benzene Ring: Provides a rigid scaffold and characteristic signals in NMR and IR spectroscopy. 2. Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the molecule. 3. Amino Group (-NH-): An electron-donating group that is also a site for protonation in mass spectrometry. 4. Bromo Group (-Br): A halogen atom that provides a unique isotopic signature in mass spectrometry. 5. Methoxy Group (-OCH₃): An electron-donating group with characteristic NMR signals. 6. Tert-butyl Group (-C(CH₃)₃): A bulky aliphatic group with a highly characteristic singlet signal in ¹H NMR.Understanding these features allows for the prediction of spectral data and chromatographic behavior.

Overall Analytical Workflow

A multi-pronged approach is necessary for the complete characterization of a novel or key intermediate. The following workflow ensures that identity, structure, and purity are all confirmed.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Final Confirmation Compound Synthesized 4-Bromo-N-(tert-butyl) -5-methoxy-2-nitroaniline HPLC HPLC-UV Purity Assessment Compound->HPLC Sample Aliquots MS Mass Spectrometry (LC-MS / Direct Infusion) MW Confirmation Compound->MS Sample Aliquots NMR NMR Spectroscopy (¹H & ¹³C) Structural Elucidation Compound->NMR Sample Aliquots FTIR FTIR Spectroscopy Functional Group ID Compound->FTIR Sample Aliquots UVVis UV-Vis Spectroscopy Electronic Properties Compound->UVVis Sample Aliquots Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report Data Interpretation MS->Report Data Interpretation NMR->Report Data Interpretation FTIR->Report Data Interpretation UVVis->Report Data Interpretation

Caption: Integrated workflow for comprehensive molecular characterization.

Chromatographic Analysis for Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. For a substituted nitroaniline, a reversed-phase method is ideal, separating the analyte from potential impurities based on hydrophobicity.

Causality of Method Design:

  • Reversed-Phase (C18 Column): The analyte is moderately polar. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from more polar starting materials or less polar byproducts.

  • UV Detection: The conjugated π-system of the nitroaniline chromophore results in strong UV absorbance, allowing for sensitive detection.[2] A photodiode array (PDA) detector is recommended to confirm peak purity spectrally.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is employed to ensure that impurities with a wide range of polarities are eluted and resolved effectively.

Protocol 1: HPLC-UV Purity Determination
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of methanol to create a 500 µg/mL stock solution. Dilute 1:10 in a 50:50 methanol/water mixture to a final concentration of 50 µg/mL.

  • HPLC Parameters:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by UV-Vis)
Gradient Program 0-2 min (50% B), 2-15 min (50% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 50% B), 18.1-22 min (50% B)
  • Data Analysis: Integrate the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

HPLC_Workflow SamplePrep Sample Preparation (50 µg/mL in MeOH/H₂O) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation Reversed-Phase Separation (C18 Column, Gradient Elution) Injection->Separation Detection PDA Detection (Acquire UV Spectrum) Separation->Detection Analysis Data Analysis (Peak Integration, Purity %) Detection->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to overcome experimental challenges.

Synthetic Overview

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a multi-step process that requires careful control of reagents and reaction conditions to ensure high yield and purity. A plausible and efficient synthetic route commences with 3-methoxyaniline and proceeds through three key transformations: N-tert-butylation, aromatic bromination, and regioselective nitration.

Synthetic_Pathway 3-Methoxyaniline 3-Methoxyaniline N-tert-butyl-3-methoxyaniline N-tert-butyl-3-methoxyaniline 3-Methoxyaniline->N-tert-butyl-3-methoxyaniline Step A: N-tert-butylation 4-Bromo-N-tert-butyl-3-methoxyaniline 4-Bromo-N-tert-butyl-3-methoxyaniline N-tert-butyl-3-methoxyaniline->4-Bromo-N-tert-butyl-3-methoxyaniline Step B: Bromination 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline 4-Bromo-N-tert-butyl-3-methoxyaniline->4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Step C: Nitration

Caption: Proposed synthetic route for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Step A: N-tert-butylation of 3-Methoxyaniline

The introduction of the sterically bulky tert-butyl group serves to protect the amine and influence the regioselectivity of subsequent electrophilic aromatic substitutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for the N-tert-butylation of an aniline derivative?

A1: A robust method for the N-tert-butylation of anilines is the copper-catalyzed reaction with tert-butyl 2,2,2-trichloroacetimidate. This approach offers mild reaction conditions and generally good yields. Alternative methods, such as using isobutylene with an acid catalyst, can be effective but may require high pressure and temperature, and can sometimes lead to C-alkylation byproducts.

Q2: What is the role of the copper catalyst in the N-tert-butylation reaction?

A2: The copper catalyst is believed to coordinate with the tert-butylating agent, facilitating the formation of a tert-butyl cation or a related electrophilic species, which is then attacked by the nucleophilic aniline.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of the tert-butylating agent. 3. Insufficient reaction time or temperature.1. Use a fresh, high-purity copper catalyst. 2. Ensure the tert-butylating agent is pure and dry. 3. Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature.
Formation of C-alkylated Byproducts 1. Reaction conditions are too harsh (high temperature or strong acid catalyst).1. Employ milder reaction conditions. The copper-catalyzed method is less prone to this side reaction.
Formation of Di-tert-butylated Product 1. Excess of the tert-butylating agent.1. Use a stoichiometric amount or a slight excess of the tert-butylating agent.
Difficult Product Isolation 1. The product may be an oil. 2. Emulsion formation during aqueous workup.1. Purify by column chromatography on silica gel. 2. Break emulsions by adding brine or filtering through a pad of celite.

Step B: Bromination of N-tert-butyl-3-methoxyaniline

This step introduces the bromine atom onto the aromatic ring. The regioselectivity is directed by the existing N-tert-butyl and methoxy substituents.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is most suitable for this substrate?

A1: N-Bromosuccinimide (NBS) is a highly effective and easy-to-handle brominating agent for activated aromatic rings.[1][2] It offers better regioselectivity and is safer to use than liquid bromine.[3]

Q2: What is the expected regioselectivity of the bromination?

A2: The N-tert-butyl and methoxy groups are both ortho, para-directing. The para position to the strongly activating N-tert-butyl group is the most likely site of bromination. Therefore, the primary product is expected to be 4-Bromo-N-tert-butyl-3-methoxyaniline.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Monobrominated Product 1. Over-bromination leading to di- or tri-brominated products. 2. Incomplete reaction.1. Use one equivalent of NBS. Slowly add the NBS to the reaction mixture to maintain control. 2. Monitor the reaction by TLC to ensure complete consumption of the starting material.
Formation of Isomeric Byproducts 1. Reaction temperature is too high, leading to loss of regioselectivity.1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of NBS.
Product is Difficult to Purify 1. Contamination with succinimide.1. Wash the crude product with water to remove the water-soluble succinimide. Recrystallization or column chromatography can also be effective.
Reaction is Sluggish 1. Impure NBS.1. Recrystallize the NBS from water if it appears yellow.[3]

Step C: Nitration of 4-Bromo-N-tert-butyl-3-methoxyaniline

The final step is the introduction of the nitro group. The position of nitration is influenced by the directing effects of the three existing substituents and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What nitrating agent should be used for this reaction?

A1: A common and effective nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.[4] For substrates that are sensitive to strong acids, milder reagents like tert-butyl nitrite can be employed.[5][6]

Q2: What is the expected regiochemistry of the nitration?

A2: The N-tert-butyl and methoxy groups are activating and ortho, para-directing, while the bromine is deactivating but also ortho, para-directing. The position ortho to the N-tert-butyl group and meta to the bromine and methoxy groups is the most likely position for nitration due to a combination of electronic and steric effects. The bulky tert-butyl group can sterically hinder the positions ortho to it, potentially influencing the final regioselectivity.[7]

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low Yield and Formation of Tarry Byproducts 1. Oxidation of the aniline derivative by the strong nitrating agent. 2. Reaction temperature is too high.1. Add the nitrating agent slowly at a low temperature (e.g., -10 to 0 °C). 2. Ensure efficient stirring and cooling throughout the addition.
Formation of Multiple Nitro Isomers 1. Loss of regiocontrol due to harsh reaction conditions.1. Use a milder nitrating agent if possible. 2. Carefully control the temperature and addition rate of the nitrating agent.
Incomplete Reaction 1. Insufficient amount of nitrating agent. 2. Reaction time is too short.1. Use a slight excess of the nitrating agent. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Product is Difficult to Purify 1. Presence of acidic impurities. 2. Isomeric impurities are difficult to separate.1. Neutralize the reaction mixture carefully during workup and wash the organic layer with a dilute base solution. 2. Purification by column chromatography with a carefully chosen eluent system may be necessary. Recrystallization can also be effective.

Safety Information

Reagent Key Hazards Recommended Precautions
N-Bromosuccinimide (NBS) Irritant. Can release bromine. Reactions can be exothermic.[8]Handle in a fume hood. Avoid inhalation and skin contact. Use with caution in large-scale reactions.[8]
Nitric Acid Corrosive, strong oxidizer. Causes severe burns.[4][9]Wear chemical safety glasses, a face shield, gloves, and a lab coat. Handle in a fume hood.[4]
tert-Butyl Nitrite Highly flammable, harmful if swallowed or inhaled.[10]Keep away from heat and ignition sources. Use in a well-ventilated area. Avoid contact with skin and eyes.[10][11]

Experimental Protocols

Illustrative Workflow for Synthesis

G cluster_0 Step A: N-tert-butylation cluster_1 Step B: Bromination cluster_2 Step C: Nitration a1 Dissolve 3-methoxyaniline in an appropriate solvent a2 Add copper catalyst and tert-butylating agent a1->a2 a3 Stir at room temperature and monitor by TLC a2->a3 a4 Aqueous workup and extraction a3->a4 a5 Purify by column chromatography a4->a5 b1 Dissolve N-tert-butyl-3-methoxyaniline in a suitable solvent a5->b1 Intermediate Product b2 Cool to 0-5 °C b1->b2 b3 Slowly add N-Bromosuccinimide (NBS) b2->b3 b4 Stir and monitor by TLC b3->b4 b5 Aqueous workup and removal of succinimide b4->b5 b6 Purify by recrystallization or chromatography b5->b6 c1 Dissolve 4-Bromo-N-tert-butyl-3-methoxyaniline in a solvent b6->c1 Brominated Intermediate c2 Cool to -10 to 0 °C c1->c2 c3 Slowly add a pre-cooled mixture of HNO3/H2SO4 c2->c3 c4 Maintain low temperature and monitor by TLC c3->c4 c5 Quench with ice-water and neutralize c4->c5 c6 Extract and purify the final product c5->c6

Caption: A step-by-step experimental workflow for the synthesis.

References

  • An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR. Available at: [Link]

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018-12-30). ResearchGate. Available at: [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022-12-22). YouTube. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS. Available at: [Link]

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis method of o-tert-butylaniline. Google Patents.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Master Organic Chemistry. Available at: [Link]

  • Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. PubMed. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Material Safety Data Sheet - tert-Butyl nitrite, tech., 90%. Cole-Parmer. Available at: [Link]

  • Nitrates - Standard Operating Procedure. (2012-12-14). University of California, Santa Barbara. Available at: [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. Available at: [Link]

  • Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Nitric acid - Incident management. GOV.UK. Available at: [Link]

  • Bromination of acetanilide. Chemistry Stack Exchange. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate. Available at: [Link]

  • Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium …. ResearchGate. Available at: [Link]

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024-02-26). The Safety Master - TSM TheSafetyMaster Private Limited. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available at: [Link]

  • Despite the amino group being an ortho/para director, nitration o... Study Prep in Pearson+. Available at: [Link]

  • 4-Bromo-3-nitroanisole. PubChem. Available at: [Link]

  • Tert-Butyl nitrite. PubChem. Available at: [Link]

  • Copper-catalyzed N-alkylation of amides and amines with alcohols employing the aerobic relay race methodology. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. PMC - NIH. Available at: [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021-02-06). YouTube. Available at: [Link]

  • Bromination of Aniline l Electrophilic Substitution Reaction of Aniline. (2020-07-17). YouTube. Available at: [Link]

  • Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. (2025-08-06). ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. (2017-06-02). TSI Journals. Available at: [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. PubMed - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, providing explanations and actionable solutions.

Question 1: Why is my yield of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline consistently low?

Low yields can stem from several factors, primarily related to the electrophilic aromatic substitution (EAS) steps: nitration and bromination. The aniline derivative is highly activated, which can lead to side reactions if not properly controlled.[1][2]

Potential Causes & Solutions:

  • Over-nitration or Oxidation: The initial nitration of the aniline precursor is a critical step. The strong activating nature of the amino group makes the aromatic ring highly susceptible to oxidation and the formation of multiple nitro-substituted byproducts.[1][3]

    • Solution: Employ a milder nitrating agent. Instead of a harsh nitric acid/sulfuric acid mixture, consider using tert-butyl nitrite (TBN) in a suitable solvent like acetonitrile.[4][5] This method often proceeds under milder conditions and can offer better regioselectivity.[4]

  • Suboptimal Bromination Conditions: Bromination of the activated nitroaniline ring can also be challenging to control, potentially leading to di- or tri-brominated products.[1]

    • Solution: Use a highly regioselective brominating agent like N-bromosuccinimide (NBS) in a polar solvent.[6][7] The solvent choice can significantly influence the reaction's regioselectivity.[7]

  • Protonation of the Amino Group: In strongly acidic conditions, the amino group can be protonated to form an anilinium ion. This deactivates the ring and directs incoming electrophiles to the meta position, which is undesirable for this synthesis.[8][9]

    • Solution: If using traditional nitrating agents, consider protecting the amino group via acetylation. The resulting acetanilide is less activated, allowing for more controlled nitration, typically favoring the para-product.[1] The acetyl group can be removed later by hydrolysis.[1]

Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots indicates a mixture of products, a common issue in electrophilic aromatic substitutions on highly activated rings.

Likely Impurities & Identification:

  • Isomeric Products: You may have a mixture of ortho- and para-isomers from the nitration or bromination steps. The directing effects of the substituents determine the substitution pattern. The amino (or N-tert-butyl) and methoxy groups are ortho, para-directing, while the nitro group is meta-directing.[10][11][12]

  • Di- or Poly-substituted Products: Over-nitration or over-bromination can lead to the addition of more than one nitro or bromo group to the aromatic ring.[1]

  • Oxidation Products: Strong nitrating agents can oxidize the aniline, leading to tarry byproducts.[1]

  • Starting Material: Incomplete reaction will result in the presence of the starting aniline derivative.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Refer to the solutions in Question 1 to improve the selectivity of your nitration and bromination steps.

  • Purification: If side products are unavoidable, effective purification is key.

    • Recrystallization: This is a powerful technique for purifying solid organic compounds.[13] The choice of solvent is crucial; you need a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Ethanol or acetic acid are often good starting points for nitroanilines.[13]

    • Column Chromatography: For separating isomers or closely related compounds, column chromatography is the method of choice. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.

II. Frequently Asked Questions (FAQs)

This section covers more general questions about the synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Question 3: What is the role of the tert-butyl group on the nitrogen atom?

The bulky tert-butyl group serves two primary functions:

  • Steric Hindrance: It can sterically hinder the ortho positions to the amino group, potentially increasing the regioselectivity of the electrophilic substitution at the para position.

  • Electronic Effect: While still an activating group, the bulky alkyl group can slightly modulate the electron-donating ability of the nitrogen compared to an unsubstituted amino group.

Traditional methods for N-tert-butylation can be harsh and result in low yields.[14] Milder, copper-catalyzed methods using reagents like tert-butyl 2,2,2-trichloroacetimidate have been developed and can be more efficient.[14]

Question 4: Can I perform the bromination before the nitration?

The order of electrophilic substitution reactions is critical in multi-step syntheses.[12]

  • Bromination First: If you brominate the N-(tert-butyl)-5-methoxyaniline first, the strongly activating amino and methoxy groups will direct the bromine to the ortho and para positions.

  • Nitration Second: Subsequent nitration will then be directed by three substituents, which can lead to a complex mixture of isomers.

Therefore, it is generally more strategic to introduce the deactivating nitro group first to control the regioselectivity of the subsequent bromination.

Question 5: How does the methoxy group influence the reaction?

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[6] In the context of this synthesis, it works in concert with the amino group to activate the ring towards electrophilic attack.

III. Experimental Protocols & Data

Table 1: Recommended Reagents for Improved Selectivity
Reaction StepConventional ReagentRecommended Milder AlternativeRationale
Nitration HNO₃ / H₂SO₄tert-Butyl nitrite (TBN)Reduces oxidation and over-nitration.[4][5]
Bromination Br₂ / FeBr₃N-Bromosuccinimide (NBS)Highly regioselective, especially in polar solvents.[6][7]
Protocol 1: Regioselective Nitration using tert-Butyl Nitrite

This is a general guideline and should be adapted and optimized for your specific starting material.

  • Dissolve the N-(tert-butyl)-5-methoxyaniline (1.0 mmol) in acetonitrile (8 mL) in a round-bottom flask.

  • Add tert-butyl nitrite (4.0 equiv.).

  • Stir the reaction mixture at 80°C for 3 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or acetic acid) to just cover the solid.[13]

  • Gently heat the mixture with stirring until the solid completely dissolves.[13]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[13]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[13]

  • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[13]

  • Dry the purified crystals to a constant weight.[13]

IV. Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential side reactions in the synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Synthesis_Pathway Start N-(tert-butyl)-5-methoxyaniline Nitration Nitration Start->Nitration Nitro_Product N-(tert-butyl)-5-methoxy-2-nitroaniline Nitration->Nitro_Product Desired Path Side_Reaction1 Over-nitration/ Oxidation Nitration->Side_Reaction1 Side_Reaction2 Isomer Formation Nitration->Side_Reaction2 Bromination Bromination Nitro_Product->Bromination Final_Product 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Bromination->Final_Product Desired Path Bromination->Side_Reaction2 Side_Reaction3 Poly-bromination Bromination->Side_Reaction3 Purification Purification (Recrystallization/ Chromatography) Final_Product->Purification

Caption: Synthetic pathway for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

V. References

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Available at: [Link]

  • Regioselective bromination. (2017). Tetrahedron, 73(33), 5028-5034.

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society.

  • Preparation method of 4-propylthio-2-nitroaniline. Google Patents. CN110498752B.

  • Process for the manufacture of tertiary-butyl derivatives of aniline. Google Patents. US2092970A.

  • Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019). Chemistry LibreTexts.

  • Preparation method of bromoaniline. Google Patents. CN102993022A.

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(10), 16484-16503.

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. (2016). RSC Advances, 6, 90184-90187.

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018). ResearchGate.

  • Electrophilic Aromatic Substitution. ResearchGate.

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2023). ResearchGate.

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2018). TopSCHOLAR.

  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. (2018). Organic Chemistry Frontiers.

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (2016). RSC Publishing.

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). International Journal of Research and Analytical Reviews.

  • Electrophilic aromatic substitution. Wikipedia.

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem.

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.

  • Multistep Synthesis. (2019). Chemistry LibreTexts.

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). RSC Advances, 14(38), 27367-27371.

  • Nitration of aniline. (2019). Chemistry Stack Exchange.

  • Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong. (2018). Sciencemadness.org.

  • 4-nitroaniline – Knowledge and References. Taylor & Francis.

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (2023). ResearchGate.

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Identifying side products in 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and understand the formation of potential side products in your reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Identifying & Mitigating Common Side Products

This section addresses specific issues encountered during common transformations of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. Each entry details the potential side product, its mechanism of formation, and actionable strategies for identification and prevention.

Scenario 1: Reactions Involving Nitro Group Reduction

The reduction of the 2-nitro group to an aniline is a cornerstone transformation for this substrate, opening pathways for further functionalization, such as in the synthesis of benzimidazoles. However, this reaction is not without its challenges.

Question: I am attempting to reduce the nitro group to an amine, but my reaction mixture is complex, and I am not obtaining a clean product. What are the likely side products?

Answer:

The catalytic reduction of aromatic nitro groups is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reactions or suboptimal conditions can lead to the accumulation of these species or their subsequent side reactions.

Potential Side Products & Their Formation:

  • Incomplete Reduction Products:

    • Nitroso Intermediate (4-Bromo-N-(tert-butyl)-5-methoxy-2-nitrosoaniline): This is formed by the initial two-electron reduction of the nitro group. It is often transient but can be isolated under certain conditions.

    • Hydroxylamine Intermediate (N-(5-bromo-2-(tert-butylamino)-4-methoxyphenyl)hydroxylamine): This results from a four-electron reduction. Hydroxylamines can be unstable and may undergo further reactions.

  • Condensation Products:

    • Azoxy Compound: Formed from the condensation of the nitroso and hydroxylamine intermediates. This is a common byproduct when using reducing agents like NaBH₄ in the presence of certain catalysts if the reaction is not driven to completion.

    • Azo Compound: Results from the condensation of a nitroso intermediate with the final aniline product, or from the oxidation of a hydrazine intermediate (if formed). Lithium aluminum hydride (LiAlH₄) is known to produce azo compounds from aromatic nitro compounds[1].

Causality and Mitigation Strategies:

  • Choice of Reducing Agent: The choice of reagent is critical. While powerful hydrides like LiAlH₄ can reduce the nitro group, they are often unselective and can lead to azo products[1]. Catalytic hydrogenation (H₂, Pd/C) is generally the cleanest method, offering high yields and functional group tolerance[1]. For substrates where dehalogenation is a concern, reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media provide milder alternatives[1].

  • Reaction Monitoring: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material and any intermediates. The hydroxylamine intermediate, in particular, can be prone to air oxidation back to the nitroso compound, complicating the product mixture.

  • Catalyst Activity: Ensure your catalyst (e.g., Pd/C) is active. If the reaction stalls, it may be due to catalyst poisoning or deactivation. Adding fresh catalyst can often restart the reduction.

Identification Protocol:

  • TLC Analysis: Use a solvent system like Ethyl Acetate/Hexanes. The intermediates (nitroso, hydroxylamine) and condensation products (azoxy, azo) will typically have different Rf values than the starting material and the desired aniline product.

  • LC-MS Analysis: This is the most effective tool. Calculate the expected masses of the potential side products (summarized in the table below) and look for the corresponding m/z peaks in your spectrum.

  • ¹H NMR Spectroscopy: The desired diamine product will show a significant upfield shift of the aromatic protons compared to the starting nitroaniline due to the removal of the electron-withdrawing nitro group. The appearance of new signals in the aromatic region or changes in integration values can indicate the presence of dimeric side products like azo or azoxy compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
Starting Material C₁₁H₁₅BrN₂O₃303.15303.0 / 305.0
Desired Amine C₁₁H₁₇BrN₂O273.17273.1 / 275.1
Nitroso Intermediate C₁₁H₁₅BrN₂O₂287.15287.0 / 289.0
Hydroxylamine Int. C₁₁H₁₇BrN₂O₂289.17289.1 / 291.1
Azoxy Dimer C₂₂H₃₀Br₂N₄O₅614.31614.1 / 616.1 / 618.1
Azo Dimer C₂₂H₃₀Br₂N₄O₄598.31598.1 / 600.1 / 602.1

Note: Bromine-containing compounds will exhibit characteristic isotopic patterns (approx. 1:1 for ¹Br/⁸¹Br).

Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the 2-position (ortho)[2]. This allows for the introduction of various nucleophiles.

Question: I am performing a nucleophilic aromatic substitution to displace the bromide, but the reaction is sluggish, and I observe a significant amount of a side product with a lower molecular weight.

Answer:

While SNAr is a powerful tool, competing reactions can occur, especially under harsh conditions (e.g., high temperatures, strong bases). The most likely side reaction in this scenario is the dealkylation of the N-tert-butyl group.

Potential Side Product & Its Formation:

  • N-dealkylation Product (4-Bromo-5-methoxy-2-nitroaniline): The tert-butyl group can be susceptible to elimination, particularly under acidic conditions or at elevated temperatures, to form isobutylene and the corresponding primary aniline. The N-dealkylation of tertiary amines is a known process[3][4]. While the mechanism can vary, it often involves protonation of the nitrogen followed by elimination. Some methods even use tert-butyl nitrite to achieve N-dealkylation[5].

Causality and Mitigation Strategies:

  • Temperature Control: SNAr reactions can be slow, tempting researchers to increase the reaction temperature. However, high temperatures can promote the E1-like elimination of the tert-butyl group. It is critical to find a balance. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base Selection: If your SNAr reaction requires a base, choose a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) over stronger, more nucleophilic bases (e.g., NaH, KOtBu) if possible, as the latter can sometimes promote elimination pathways.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the dealkylated side product. Optimize the reaction time by careful monitoring.

Identification Protocol:

  • LC-MS Analysis: The dealkylated product will have a mass difference of -56 Da compared to the starting material (loss of C₄H₈). Look for a peak at m/z 247.0 / 249.0 [M+H]⁺.

  • ¹H NMR Spectroscopy: The most telling sign will be the disappearance of the large singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group. This will be replaced by a broad signal for the -NH₂ protons.

Side_Product_Formation Troubleshooting Workflow: S(N)Ar vs. Dealkylation cluster_reaction Reaction Observation cluster_hypothesis Hypothesis cluster_confirmation Confirmation cluster_mitigation Mitigation Strategy Start Start S(N)Ar Reaction Observe Observe Low MW Impurity by LC-MS Start->Observe Hypothesize Hypothesize N-Dealkylation Side Product Observe->Hypothesize NMR Confirm via 1H NMR: Absence of t-Butyl singlet Hypothesize->NMR Temp Decrease Reaction Temperature NMR->Temp Time Reduce Reaction Time Temp->Time Base Re-evaluate Base Choice Time->Base End Successful Reaction Base->End Achieve Clean S(N)Ar Product

Caption: Workflow for identifying and mitigating N-dealkylation.

Frequently Asked Questions (FAQs)

Q1: My starting material, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, appears as a bright yellow/orange solid. During a reaction, the color changes dramatically. Is this normal?

A1: Yes, this is often normal and indicative of the reaction progressing. For instance, upon successful reduction of the nitro group to an amine, the deep color typically lightens significantly. The starting material's color is due to the nitroaniline chromophore. Altering this electronic system by reducing the nitro group or substituting the bromide will change its light-absorbing properties and thus its color. However, the formation of a very dark, tar-like substance could indicate decomposition or the formation of polymeric side products, often due to overheating[6].

Q2: I am concerned about the possibility of debromination during my nitro reduction. How can I avoid this?

A2: Debromination is a known side reaction during catalytic hydrogenation of aryl bromides. To minimize this, you can:

  • Switch Catalysts: Raney Nickel is often less prone to causing dehalogenation than Palladium on carbon[1].

  • Use Transfer Hydrogenation: Conditions like ammonium formate with Pd/C can sometimes be milder and reduce the incidence of dehalogenation.

  • Avoid Catalytic Hydrogenation: Use chemical reductants like iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂), which do not typically cause dehalogenation[1].

Q3: Can a nucleophile attack the methoxy group?

A3: Cleavage of the methyl-aryl ether bond is possible but generally requires harsh, acidic conditions (e.g., HBr, BBr₃). Under typical SNAr or nitro reduction conditions, the methoxy group is expected to be stable. If you are running reactions in strong acid at high temperatures, you should consider demethylation as a potential side reaction, which would yield a phenol. This would be readily identifiable by LC-MS (mass loss of 14 Da, -CH₂) and the appearance of a broad phenolic -OH peak in the ¹H NMR spectrum.

Q4: How should I purify my final product away from these side products?

A4: Standard column chromatography on silica gel is typically the most effective method. The polarity differences between the starting material, the desired product, and the common side products are usually sufficient for good separation.

  • For Nitro Reduction: The desired diamine product is significantly more polar than the starting material and the azo/azoxy side products. A gradient elution from low polarity (e.g., 10% EtOAc/Hexanes) to higher polarity (e.g., 30-50% EtOAc/Hexanes) should provide good separation.

  • For SNAr: The polarity of your product will depend on the nucleophile you introduce. The dealkylated side product (4-Bromo-5-methoxy-2-nitroaniline) is more polar than the N-tert-butyl starting material due to the presence of the primary amine. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Reaction_Pathways Potential Reaction Pathways and Side Products cluster_reduction Nitro Reduction cluster_snar S(N)Ar Reaction SM 4-Bromo-N-(tert-butyl)- 5-methoxy-2-nitroaniline Amine Desired Diamine Product SM->Amine [H] Azo Azo/Azoxy Side Product SM->Azo Incomplete Reduction SNAr_Product Desired S(N)Ar Product SM->SNAr_Product Nu- Dealkyl N-Dealkylation Side Product SM->Dealkyl High Temp / Acid

Caption: Key reaction pathways and potential side product formation.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline
  • Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC).
  • Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • 4-Bromo-2-nitroaniline | C6H5BrN2O2. PubChem.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Royal Society of Chemistry.
  • N-dealkylation of tertiary amines.
  • Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide. Benchchem.
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  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
  • N-Dealkyl
  • Critical review on the chemical reduction of nitroaniline. Royal Society of Chemistry.
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Technical Support Center: Optimizing Synthesis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important class of organic reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information provided is grounded in established chemical principles and practical, field-proven insights to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of substituted nitroanilines, providing concise and scientifically grounded answers.

FAQ 1: Why is direct nitration of aniline often problematic?

Direct nitration of aniline using a standard mixed acid (concentrated nitric and sulfuric acid) is challenging for two primary reasons:

  • Protonation of the Amino Group: The amino group (-NH₂) in aniline is basic and readily accepts a proton from the strong acidic medium to form the anilinium ion (-NH₃⁺).[1][2] This protonation deactivates the aromatic ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2]

  • Oxidation of the Amine: Aniline is susceptible to oxidation by nitric acid, leading to the formation of highly colored, polymeric byproducts and a significant reduction in the yield of the desired nitroaniline.[3][4]

These factors often result in violent, exothermic reactions that are difficult to control and produce a complex mixture of products with low yields.[4]

FAQ 2: What is the purpose of acetylating aniline before nitration?

To circumvent the issues of direct nitration, the amino group is often protected by acetylation to form acetanilide. This strategy offers several advantages:

  • Moderation of Reactivity: The acetyl group is less activating than the amino group because the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance.[5] This moderation prevents over-substitution (di- or tri-nitration).[5][6]

  • Prevention of Protonation: The amide group in acetanilide is significantly less basic than the amino group in aniline and is less prone to protonation under acidic conditions.

  • Regioselective Control: The bulky acetyl group sterically hinders the ortho positions, favoring the formation of the para-nitro product.[5]

FAQ 3: How can I selectively synthesize the meta-nitroaniline isomer?

While the amino group is an ortho, para-director, the protonated anilinium ion is a meta-director. Therefore, performing the nitration of aniline under strongly acidic conditions, where the anilinium ion is the predominant species, will yield a significant amount of the meta-nitroaniline.[6] However, this approach still suffers from the drawbacks of direct nitration.

A more controlled synthesis of m-nitroaniline involves starting with a meta-directing group and then converting it to an amino group. For instance, one can start with nitrobenzene, perform a second nitration to get m-dinitrobenzene, and then selectively reduce one of the nitro groups. Another approach involves the synthesis from m-nitrobenzoic acid, which is prepared by acetylating aniline, followed by nitration and then hydrolysis to remove the acetyl group.[3]

FAQ 4: What are the key safety precautions when working with nitrating agents and nitroanilines?
  • Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Nitration reactions are often exothermic and require careful temperature control to prevent runaway reactions.[1]

  • Toxicity of Nitroanilines: Nitroanilines are toxic and can be absorbed through the skin.[9][10] Avoid inhalation of dust and direct contact with the skin and eyes.[8][10][11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Problem 1: Low yield of the desired nitroaniline product.

Possible Cause & Solution Pathway

Caption: Troubleshooting flowchart for low product yield.

Q: My reaction yield is consistently low. How can I improve it?

A: A low yield can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) to check for the consumption of the starting material.[12]

    • Solution: If the starting material is still present after the recommended reaction time, consider extending the duration. Cautiously increasing the reaction temperature may also drive the reaction to completion, but be mindful of potential side reactions.

  • Prevalence of Side Reactions:

    • Diagnosis: The formation of dark, tar-like substances or a complex mixture of spots on a TLC plate indicates significant side reactions.

    • Solution:

      • Temperature Control: Nitration is highly exothermic.[1] Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating agent is crucial to minimize side reactions.[13][14]

      • Protecting Groups: As discussed in FAQ 2, protecting the amino group as an acetamide is a highly effective strategy to prevent oxidation and polysubstitution.[5]

      • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate.

  • Product Loss During Workup and Purification:

    • Diagnosis: Significant loss of product can occur during precipitation, extraction, and recrystallization steps.

    • Solution:

      • Precipitation: When pouring the reaction mixture onto ice, ensure thorough mixing and allow sufficient time for the product to fully precipitate.[13][14] The pH of the solution after neutralization is also critical for complete precipitation of the free aniline base.[15]

      • Extraction: If your product is extracted, use an appropriate organic solvent in which your product is highly soluble and the impurities are not. Perform multiple extractions to maximize recovery. The pH of the aqueous layer can influence the partitioning of the product.[16]

      • Recrystallization: Choose a recrystallization solvent that provides a significant difference in solubility at high and low temperatures to minimize loss in the mother liquor. Washing the filtered crystals with a small amount of cold solvent can remove impurities without dissolving a significant amount of the product.[13][17]

Problem 2: Formation of multiple isomers and/or polysubstituted products.

Regioselectivity and Polysubstitution Control

Caption: Factors influencing regioselectivity and polysubstitution.

Q: My product is a mixture of ortho, para, and sometimes meta isomers, and I'm also seeing di-nitrated products. How can I achieve better selectivity?

A: Achieving high regioselectivity is a common challenge in the nitration of substituted anilines. Here's how to address it:

  • Controlling Isomer Ratios (ortho vs. para):

    • Steric Hindrance: The most effective way to favor the para isomer is by introducing a bulky protecting group on the nitrogen, such as an acetyl group.[5] The steric bulk of the protecting group will disfavor the approach of the electrophile to the adjacent ortho positions.

    • Solvent Effects: The choice of solvent can influence the isomer ratio. While less common in standard nitrations, exploring different solvent systems can sometimes fine-tune selectivity.

  • Avoiding meta Isomer Formation:

    • The formation of the meta isomer is a clear indication that a significant portion of your aniline is being protonated to the anilinium ion under the reaction conditions.[2][6]

    • Solution: Protecting the amino group as an amide effectively prevents its protonation and the subsequent meta-direction.

  • Preventing Polysubstitution:

    • Moderating Activating Group: The unprotected amino group is a strong activating group, making the product (nitroaniline) susceptible to further nitration.[6] Converting the amino group to a less activating amide is the primary solution.[5]

    • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (1.0-1.1 equivalents), to minimize dinitration.

    • Temperature: Low temperatures slow down the rate of the second nitration more significantly than the first, thus improving selectivity for the mono-nitro product.

Problem 3: The final product is dark and difficult to purify.

Q: My crude product is a dark, oily, or tarry substance. What is causing this and how can I purify it?

A: The formation of dark, impure products is typically due to oxidation of the aniline starting material or product.[3][4]

  • Minimizing Impurity Formation:

    • Protect the Amine: This is the most critical step. The acetanilide is much more resistant to oxidation than aniline.

    • Temperature Control: Strictly maintain low temperatures throughout the addition of the nitrating agent.[13][14]

    • Purity of Reagents: Ensure that your starting aniline is not already discolored from air oxidation. If necessary, purify the aniline by distillation before use.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying solid nitroanilines.

      • Solvent Selection: Ethanol and water are commonly used solvents.[13][15][17] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

    • Column Chromatography: For difficult separations of isomers or removal of persistent impurities, column chromatography on silica gel is an effective technique. A variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/pentane) can be employed.[7]

    • Activated Carbon (Charcoal) Treatment: If the product is colored due to minor, highly colored impurities, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities. Be aware that this can also lead to some product loss.

Section 3: Experimental Protocols

Protocol 1: Synthesis of p-Nitroaniline via Acetanilide Intermediate

This three-step protocol is a reliable method for synthesizing p-nitroaniline with good yield and purity.

Step 1: Acetylation of Aniline to Acetanilide

  • In a fume hood, combine aniline with a slight excess of acetic anhydride. The reaction is often exothermic.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from water if necessary.

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.[13][14]

  • Cool the mixture in an ice-salt bath to 0-5 °C.[13][14]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.[13][14]

  • After the addition is complete, allow the mixture to stir at room temperature for a short period (e.g., 20 minutes).[13][14]

  • Pour the reaction mixture onto crushed ice and water to precipitate the crude p-nitroacetanilide.[13][14]

  • Collect the yellow solid by filtration, wash thoroughly with cold water, and dry.[13][14]

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[13]

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • Heat the purified p-nitroacetanilide with an aqueous solution of sulfuric acid (e.g., 25%) under reflux until the solid completely dissolves.[15]

  • Pour the hot, clear solution into a beaker.

  • Neutralize the solution by carefully adding an aqueous base (e.g., sodium hydroxide solution) until it is alkaline, which will precipitate the p-nitroaniline.[15]

  • Cool the mixture, collect the yellow crystalline product by filtration, wash with water, and dry.[15]

  • The final product can be recrystallized from hot water for further purification.[15]

Table 1: Typical Reagent Quantities and Temperature Control

StepStarting MaterialReagent(s)Key Temperature(s)
Nitration Acetanilide (1.5 g)Glacial Acetic Acid (1.5 mL), Conc. H₂SO₄ (3 mL), Fuming HNO₃ (0.6 mL)0-5 °C for addition, not exceeding 20 °C[13][14]
Hydrolysis p-Nitroacetanilide (100 g)25% Sulfuric Acid (250 mL)Reflux Temperature[15]

References

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (1979).
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  • Why is nitration of aniline difficult?. (2025). askIITians. [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

  • o-NITROANILINE. Organic Syntheses Procedure. [Link]

  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. [Link]

  • Synthesis of para- and meta-nitroaniline. (2022). Chegg.com. [Link]

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  • A simple question on the nitration of aniline. (2016). Reddit. [Link]

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

  • Nitration and arom
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2014). ResearchGate. [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (2016). Royal Society of Chemistry. [Link]

  • p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection. (2009). Docsity. [Link]

  • Nitration of Substituted Aromatic Rings and R
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

  • Aromatic Nitration. BYJU'S. [Link]

  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Nitration of Aniline. Khan Academy. [Link]

  • 4-Nitroaniline - SAFETY D
  • Why can aniline not be nitrated directly?. (2019). Quora. [Link]

  • Comparing the Nitration of Nanostructured CNF and Other Cellulose Forms for Energetic Applications. (2026). ACS Omega. [Link]

  • Aniline Safety D
  • [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. (2011). PubMed. [Link]

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Technical Support Center: Navigating the Purification of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the purification of this substituted nitroaniline. By leveraging established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting and optimizing your purification workflows.

Introduction to the Purification Challenges

The purification of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be a formidable task due to the potential for isomeric impurities, the presence of colored byproducts, and the compound's specific solubility characteristics. The synthesis of substituted nitroanilines often involves multi-step reactions, including nitration, which can lead to a variety of closely related side products that are difficult to separate from the desired compound.[1][2] This guide will provide a systematic approach to identifying and resolving these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, for substituted nitroanilines, common impurities include:

  • Positional Isomers: Nitration of a substituted aniline can lead to the formation of various isomers.[3] For instance, the nitration of related compounds like 4-methoxyaniline can yield the 3-nitro isomer as a byproduct.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Over-nitrated Byproducts: Under harsh nitration conditions, dinitrated or other over-nitrated species can be formed.

  • Degradation Products: The strong acidic and oxidative conditions of nitration can lead to the formation of tarry byproducts due to the degradation of the aniline ring.[2]

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

A2: The presence of an oil rather than a solid after synthesis is often indicative of impurities that are depressing the melting point and inhibiting crystallization. Here are a few strategies to induce crystallization:

  • Trituration: Try stirring the oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Hexane or a mixture of hexane and a small amount of ethyl acetate is often a good starting point for moderately polar compounds.

  • Seed Crystals: If you have a small amount of pure product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

  • Solvent-Antisolvent Precipitation: Dissolve the oil in a good solvent (a solvent in which it is highly soluble), and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until the solution becomes turbid. This can often force the product to precipitate out.

Q3: How can I monitor the progress of my purification effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[2] It allows for a rapid assessment of the separation of your target compound from impurities. For visualization of nitroaromatic compounds on a TLC plate, you can use:

  • UV Light: Many aromatic compounds, including nitroanilines, are UV active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[4]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often stain aromatic compounds, making them visible as brown spots.[5]

  • Chemical Stains: A more specific method involves the reduction of the nitro group to an amine with a reagent like stannous chloride, followed by diazotization and coupling with a dye-forming reagent like β-naphthol to produce brightly colored spots.[6]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[7]

Problem: Low recovery of the purified product.

Possible CauseTroubleshooting Steps
Excessive solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product in the mother liquor upon cooling.[8]
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
Product is significantly soluble in cold solvent Consider using a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.
Premature crystallization during hot filtration Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper.

Problem: The purified product is still colored.

Possible CauseTroubleshooting Steps
Colored impurities co-crystallize with the product Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[10] Be careful not to add too much, as it can also adsorb your product.
The product itself is colored 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is expected to be a colored solid (likely yellow or orange) due to the chromophoric nitroaniline group. Ensure the color is not due to residual impurities by checking the purity with an analytical technique like HPLC or NMR.
  • Solvent Selection: Based on the properties of similar nitroanilines, an ethanol-water mixture is a good starting point.[10] The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem: Poor separation of the target compound from impurities.

Possible CauseTroubleshooting Steps
Inappropriate solvent system (mobile phase) The choice of eluent is critical. For a moderately polar compound like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. Use TLC to test different solvent ratios to achieve good separation (Rf of the target compound around 0.3-0.4).
Column overloading Do not load too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
Column packing issues Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation. A wet slurry packing method is generally preferred.
Cracks in the silica gel bed Do not let the top of the silica gel run dry during the chromatography process. This can cause cracks to form in the stationary phase, leading to poor separation.

Problem: The compound is not eluting from the column.

Possible CauseTroubleshooting Steps
The solvent system is not polar enough Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
The compound is strongly adsorbed to the silica gel If increasing the polarity of the mobile phase does not work, consider adding a small amount of a more polar solvent like methanol to your eluent. However, be aware that this can sometimes lead to the elution of highly polar impurities as well.
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. Start with varying ratios of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting recrys_start Crude Product (Solid) recrys_dissolve Dissolve in minimal hot solvent recrys_start->recrys_dissolve recrys_cool Slowly cool to room temp recrys_dissolve->recrys_cool recrys_ice Cool in ice bath recrys_cool->recrys_ice recrys_filter Vacuum filter and wash recrys_ice->recrys_filter recrys_low_recovery Low Recovery? recrys_filter->recrys_low_recovery recrys_pure Pure Crystals recrys_still_impure Still Impure? recrys_low_recovery->recrys_still_impure No recrys_troubleshoot_recovery Use less solvent Slower cooling recrys_low_recovery->recrys_troubleshoot_recovery Yes recrys_still_impure->recrys_pure No recrys_troubleshoot_purity Use charcoal Re-recrystallize recrys_still_impure->recrys_troubleshoot_purity Yes col_start Crude Product (Oil or Solid) col_load Load onto silica column col_start->col_load col_elute Elute with solvent system col_load->col_elute col_fractions Collect Fractions col_elute->col_fractions col_analyze Analyze fractions by TLC col_fractions->col_analyze col_no_sep Poor Separation? col_analyze->col_no_sep col_combine Combine pure fractions col_evaporate Evaporate solvent col_combine->col_evaporate col_pure Pure Product col_evaporate->col_pure col_no_elution No Elution? col_no_sep->col_no_elution No col_troubleshoot_sep Optimize solvent system Check column packing col_no_sep->col_troubleshoot_sep Yes col_no_elution->col_combine No col_troubleshoot_elution Increase solvent polarity col_no_elution->col_troubleshoot_elution Yes

Caption: Decision-making workflows for troubleshooting common issues in recrystallization and column chromatography.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google P
  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. (URL: [Link]...)

  • CN101580473B - Method for preparing N-methyl paranitroaniline - Google P
  • (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx - Academia.edu. (URL: [Link])

  • Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1 - Googleapis.com. (URL: [Link])

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (URL: )
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (URL: [Link])

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • Organic Compound Separation Study | PDF | Thin Layer Chromatography | Elution - Scribd. (URL: [Link])

  • TLC Visualization Methods. (URL: [Link])

  • Recrystallization-1.pdf. (URL: [Link])

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • Determination of nitroanilines in hair dye using polymer monolith microextraction coupled with HPLC - PubMed. (URL: [Link])

  • Recrystallization and Crystallization. (URL: [Link])

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Technical Support Center: Synthetic Strategies for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex substituted anilines. We will explore viable synthetic routes for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, focusing on troubleshooting common experimental hurdles and explaining the chemical principles that underpin our strategic recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and common strategy for assembling a polysubstituted aniline like this?

A1: The most reliable approach for a molecule with this substitution pattern is a linear synthesis that sequentially introduces the functional groups onto a simpler, commercially available starting material. The key is to consider the directing effects and reactivity changes each new group imparts to the aromatic ring.

A retrosynthetic analysis suggests that the most efficient strategy begins with a methoxy-substituted aniline, proceeds through protection and nitration to establish the core aniline structure, and finishes with the more challenging bromination and N-alkylation steps. The order of these final steps is critical and presents two primary strategic options, each with distinct advantages and challenges that we will explore in detail.

Primary Synthetic Strategy: Building from 5-Methoxy-2-nitroaniline

This strategy begins with the synthesis of a key intermediate, 5-methoxy-2-nitroaniline, which is then further functionalized.

Q2: How do I prepare the key intermediate, 5-methoxy-2-nitroaniline, efficiently and in high purity?

A2: The most established route to 5-methoxy-2-nitroaniline starts from p-anisidine (4-methoxyaniline). It is a robust, three-step process that gives high yields.[1]

Causality Behind the Experimental Choices:

  • Step 1: Acetylation: The initial acetylation of the amino group to form N-(4-methoxyphenyl)acetamide is crucial. The highly activating amino group makes the aniline ring susceptible to oxidation by nitric acid and can lead to undesired meta-nitration due to the formation of the anilinium ion in the acidic medium. Converting it to a moderately activating acetamido group prevents these side reactions and reliably directs the incoming nitro group to the ortho and para positions.

  • Step 2: Nitration: With the amine protected, nitration proceeds smoothly. The acetamido and methoxy groups are both ortho-, para-directing. Since the para position relative to the acetamido group is blocked by the methoxy group, nitration occurs regioselectively at the position ortho to the acetamido group (position 2).

  • Step 3: Hydrolysis: The final step is the removal of the acetyl protecting group via alkaline hydrolysis to yield the desired 5-methoxy-2-nitroaniline.[1][2]

Precursor_Synthesis p_anisidine p-Anisidine acetamide N-(4-methoxyphenyl)acetamide p_anisidine->acetamide 1. Acetic Anhydride nitro_acetamide N-(5-methoxy-2-nitrophenyl)acetamide acetamide->nitro_acetamide 2. HNO₃ / H₂SO₄ final_intermediate 5-Methoxy-2-nitroaniline nitro_acetamide->final_intermediate 3. Alkaline Hydrolysis

Caption: Workflow for the synthesis of the key 5-methoxy-2-nitroaniline intermediate.

Experimental Protocol: Synthesis of 5-Methoxy-2-nitroaniline

(Adapted from established procedures[1])

  • Acetylation: In a suitable flask, dissolve p-anisidine in glacial acetic acid. Slowly add acetic anhydride while stirring. The reaction is typically exothermic. After the addition is complete, stir for 30-60 minutes. Quench the reaction by pouring the mixture into ice water to precipitate the N-(4-methoxyphenyl)acetamide. Filter, wash with cold water, and dry the solid.

  • Nitration: Cool a mixture of concentrated sulfuric acid and glacial acetic acid to 0-5°C. Add the dried N-(4-methoxyphenyl)acetamide in portions, ensuring the temperature does not rise above 10°C. Separately, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, and cool it. Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 10°C. After addition, allow the reaction to stir for 1-2 hours before pouring it onto crushed ice. The product, N-(5-methoxy-2-nitrophenyl)acetamide, will precipitate as a yellow solid. Filter, wash thoroughly with cold water, and dry.

  • Hydrolysis: Prepare a solution of Claisen's alkali (potassium hydroxide dissolved in methanol and a small amount of water). Add the crude N-(5-methoxy-2-nitrophenyl)acetamide to the cold alkali solution. Warm the mixture gently (e.g., on a steam bath) for 30-60 minutes. The mixture will turn into a thick, red paste.[1] Add water and continue heating to ensure complete hydrolysis. Cool the mixture thoroughly in an ice bath to crystallize the product. Filter the red-orange crystals of 5-methoxy-2-nitroaniline, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum.

Route Planning: Introducing the Bromo and tert-Butyl Groups

From the 5-methoxy-2-nitroaniline intermediate, two divergent paths can be taken to reach the final product. The choice of path has significant implications for reaction feasibility and yield due to steric and electronic factors.

Divergent_Routes cluster_A Route 1A: Bromination First cluster_B Route 1B: N-Alkylation First start 5-Methoxy-2-nitroaniline routeA_step1 4-Bromo-5-methoxy- 2-nitroaniline start->routeA_step1 Bromination routeB_step1 N-(tert-butyl)-5-methoxy- 2-nitroaniline start->routeB_step1 N-tert-butylation final_product_A Final Product routeA_step1->final_product_A N-tert-butylation final_product_B Final Product routeB_step1->final_product_B Bromination

Caption: Divergent strategies from the common intermediate to the final product.

Troubleshooting Guide for Route 1A (Bromination First)

This is often the preferred route as it avoids performing electrophilic aromatic substitution on a sterically hindered substrate.

Q3: I'm attempting to brominate 5-methoxy-2-nitroaniline and getting multiple products or a poor yield. What's going wrong?

A3: This is a common issue. The aniline ring is strongly activated by two ortho-, para-directing groups (amino and methoxy), which can lead to low regioselectivity and polybromination.[3][4]

  • Problem: Lack of regioselectivity.

  • Underlying Cause: The high electron density of the ring makes it highly reactive towards electrophiles like Br₂.

  • Recommended Solution:

    • Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[5]

    • Solvent Selection: The polarity of the solvent can significantly influence the reaction's regioselectivity.[6] Acetic acid or DMF are common choices that can help moderate reactivity.

    • Temperature Control: Perform the reaction at room temperature or below to minimize side reactions.

Experimental Protocol: Bromination with NBS
  • Dissolve 5-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid in a flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 20-25°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, pour the reaction mixture into a beaker of cold water.

  • The solid precipitate, 4-Bromo-5-methoxy-2-nitroaniline, is collected by filtration.

  • Wash the solid with water, followed by a cold, dilute sodium bicarbonate solution to remove any residual acid, and then again with water.

  • Dry the product under vacuum. Recrystallization from ethanol or isopropanol may be necessary for purification.

Q4: The final N-tert-butylation step is not working. Why is this reaction so challenging, and what is a reliable alternative to standard alkylation?

A4: This is the most challenging step in the synthesis. Standard Sₙ2 alkylation with tert-butyl halides fails because they preferentially undergo E2 elimination. Furthermore, the nucleophilicity of the aniline nitrogen is severely diminished by the potent electron-withdrawing effect of the ortho-nitro group.

  • Problem: Extremely low to no conversion.

  • Underlying Cause: 1) Poor nucleophilicity of the aniline. 2) Inapplicability of standard Sₙ2 conditions for tertiary halides.

  • Authoritative Solution: Copper-Catalyzed N-tert-butylation. A modern and highly effective method utilizes tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent, catalyzed by a copper(II) salt like Cu(OTf)₂.[7] This reaction proceeds under mild conditions and is particularly effective for electron-deficient anilines.

  • Mechanism Insight: The copper catalyst acts as a Lewis acid, coordinating to the imidate. This facilitates the release of a tert-butyl cation equivalent, which is then attacked by the aniline nitrogen. The presence of electron-withdrawing groups on the aniline enhances the reaction rate.[7]

Experimental Protocol: Copper-Catalyzed N-tert-butylation

(Adapted from Cran, J. W., et al.[7])

  • To a dry flask under an inert atmosphere (e.g., Argon), add 4-Bromo-5-methoxy-2-nitroaniline (1 equivalent), copper(II) triflate (Cu(OTf)₂, 10 mol%), and a suitable solvent like nitromethane.

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Analysis of Alternative Route 1B (N-Alkylation First)

Q5: Is it feasible to perform the N-tert-butylation first, followed by bromination?

A5: This route is chemically plausible but presents a significant practical challenge.

  • N-tert-butylation Step: The copper-catalyzed method described above would work effectively on the 5-methoxy-2-nitroaniline intermediate.

  • Bromination Step (The Challenge): The subsequent bromination of N-(tert-butyl)-5-methoxy-2-nitroaniline is problematic. The target position (position 4) is ortho to the extremely bulky N-tert-butyl group. This steric hindrance will likely shield the position from attack by the electrophile (NBS), leading to very low yields or forcing the reaction towards other, less hindered positions.

Verdict: Route 1A is mechanistically and practically superior due to the avoidance of a sterically demanding electrophilic aromatic substitution step.

Data Summary: Comparison of Synthetic Routes

FeatureRoute 1A (Bromination First)Route 1B (N-Alkylation First)
Key Challenge N-tert-butylation of a deactivated aniline.Bromination of a sterically hindered ring.
Plausible Yield Moderate to Good.Potentially very low.
Key Reagents NBS, Cu(OTf)₂, t-Bu-trichloroacetimidate.Cu(OTf)₂, t-Bu-trichloroacetimidate, NBS.
Primary Advantage Avoids sterically hindered bromination.-
Primary Disadvantage Requires a modern, catalyzed N-alkylation method.The bromination step is likely to be very low-yielding.
Recommendation Highly Recommended. Not Recommended.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC). [Link]

  • US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Organic Chemistry Portal. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. Khan Academy via YouTube. [Link]

  • Multistep Synthesis. Chemistry LibreTexts. [Link]

  • Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate. [Link]

  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Royal Society of Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Reductive tert-Butylation of Anils by tert-Butylmercury Halides. PubMed. [Link]

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Royal Society of Chemistry. [Link]

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. [Link]

  • Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong. Sciencemadness.org. [Link]

  • Bromination of acetanilide. Chemistry Stack Exchange. [Link]

  • Bromination of Aniline. Khan Academy. [Link]

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Technical Support Center: Managing Exothermic Reactions in the Nitration of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of anilines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental, yet hazardous, organic transformation. The nitration of anilines is a notoriously energetic reaction, prone to thermal runaway and undesirable side reactions. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve safe, controlled, and selective outcomes in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the core scientific principles and safety concerns underlying the nitration of anilines. Understanding these fundamentals is the first step toward effective troubleshooting and process control.

Q1: Why is the direct nitration of aniline with a standard nitrating mixture (HNO₃/H₂SO₄) so difficult to control and often leads to poor results?

This is a critical starting point. The difficulty arises from a combination of three factors inherent to aniline's structure and the reaction conditions:

  • High Reactivity of the Aniline Ring: The amino (-NH₂) group is a powerful activating group.[1][2] It donates electron density into the benzene ring, making it highly susceptible to electrophilic attack. This high reactivity leads to a very fast and highly exothermic reaction that can easily spiral out of control.[2]

  • Basicity of the Amino Group: The amino group has a lone pair of electrons, making it basic. In the strongly acidic nitrating mixture, it readily accepts a proton to form the anilinium ion (-NH₃⁺).[2][3][4] This protonation has a profound and detrimental effect on the reaction's outcome. The -NH₃⁺ group is strongly deactivating and a meta-director, leading to the formation of a significant amount of the undesired meta-nitroaniline.[4][5]

  • Susceptibility to Oxidation: The electron-rich aniline ring is easily oxidized by the concentrated nitric acid, especially at elevated temperatures. This leads to the formation of dark, tarry polymerization and degradation products, which significantly reduces the yield of the desired nitroaniline.[4][6]

Q2: What is "thermal runaway" in the context of nitration, and what are the primary hazards?

A thermal runaway is a situation where an exothermic reaction goes out of control, generating heat faster than it can be removed by the cooling system.[7] This creates a dangerous positive feedback loop: the reaction rate increases with temperature, which in turn generates even more heat, further accelerating the reaction.

  • Causality: Nitration reactions are highly exothermic.[8] If the rate of addition of reagents is too fast or the cooling is insufficient, the temperature will rise. This can lead to a rapid increase in pressure from the production of gaseous byproducts (like NOx) and the boiling of solvents, potentially causing a violent rupture of the reaction vessel.[8]

  • Primary Hazards:

    • Explosion: The primary hazard is an explosion due to a rapid pressure increase.[8][9]

    • Toxic Gas Release: Runaway reactions can release highly toxic nitrogen oxide fumes.[8]

    • Chemical Burns: The reaction involves highly corrosive concentrated acids.[10]

Q3: I see a mixture of ortho, para, and a surprisingly large amount of meta-nitroaniline in my product. What happened?

This product distribution is the classic signature of a direct nitration of aniline without protection of the amino group. In the strongly acidic medium, a significant portion of the aniline is protonated to form the anilinium ion.[4][11] This creates a competition between two pathways:

  • Pathway A (Minority): A small amount of unprotonated aniline reacts. The -NH₂ group is an ortho, para-director, leading to the formation of o- and p-nitroaniline.

  • Pathway B (Majority): The protonated anilinium ion (-NH₃⁺) reacts. This group is a meta-director, leading to the formation of m-nitroaniline.[3][5]

This dual-pathway reactivity is why direct nitration is rarely used for selective synthesis.

IsomerTypical Yield (%)Rationale
p-Nitroaniline~51%Formed from unprotonated aniline; sterically favored over ortho.[1]
m-Nitroaniline~47%Formed from the protonated anilinium ion (-NH₃⁺), which is a meta-director.[1]
o-Nitroaniline~2%Formed from unprotonated aniline; sterically hindered.[1]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: My reaction turned into a dark, viscous tar, and I can't isolate any product. How do I prevent this?

Cause: This is a clear sign of oxidation and polymerization of the aniline.[4] It occurs when the highly activated aniline ring is exposed to the strong oxidizing nature of the nitrating mixture, especially if the temperature is not rigorously controlled.

Solution: Protect the Amino Group. The most reliable solution is to temporarily "deactivate" the amino group by converting it into an amide, a process known as protection. The most common method is acetylation with acetic anhydride to form acetanilide.[1][12]

  • Why it Works: The acetyl group withdraws electron density from the nitrogen, making the ring less activated and therefore less susceptible to oxidation. It also provides steric hindrance that favors nitration at the para position and prevents the nitrogen from being protonated by the acid.[3][13]

  • Workflow: The process becomes a three-step synthesis: 1) Acetylation of aniline, 2) Nitration of the resulting acetanilide, and 3) Hydrolysis (deprotection) to yield the final p-nitroaniline.[12]

Q5: I lost control of the reaction temperature, which spiked suddenly. What are the key process parameters to manage this exotherm?

Cause: The temperature spike indicates that heat was generated faster than it could be dissipated. This is typically due to an overly rapid addition of one of the reagents.

Solution: Implement Strict Engineering and Procedural Controls. Managing the exotherm requires a multi-faceted approach focusing on the rate of heat generation and the efficiency of heat removal.

ParameterControl Strategy & Rationale
Addition Rate Use a dropping funnel for slow, dropwise addition of the nitrating mixture to the aniline solution (or vice-versa). Rationale: This controls the rate of reaction and thus the rate of heat generation, allowing the cooling system to keep pace.
Temperature Maintain a low temperature (typically 0-10 °C) using an ice-salt bath or a cryocooler.[14] Rationale: Reaction rates decrease significantly at lower temperatures, making the exotherm easier to manage.
Stirring Ensure vigorous and efficient mechanical stirring. Rationale: Good mixing prevents localized "hot spots" where reagents can concentrate and react violently. It also improves heat transfer to the cooling bath.
Order of Addition Consider "reverse addition": slowly adding the aniline (or acetanilide) solution to the cold nitrating mixture. Rationale: This ensures the nitrating agent is always in excess, which can sometimes provide better control, though it must be validated for each specific substrate.
Scale Be cautious when scaling up. Rationale: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A reaction that is safe at 1g may be dangerously uncontrollable at 100g without re-optimized cooling.
Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting common issues in aniline nitration.

troubleshooting_flowchart start Reaction Outcome Unsatisfactory q1 What is the primary issue? start->q1 issue1 Dark Tarry Products / Low Yield q1->issue1 Oxidation issue2 High % of meta-Isomer q1->issue2 Isomer Control issue3 Temperature Spike / Runaway q1->issue3 Safety/Control sol1 Cause: Oxidation of Aniline. Solution: Protect the -NH2 group via acetylation before nitration. issue1->sol1 sol2 Cause: Protonation to Anilinium Ion. Solution: Protect the -NH2 group to prevent protonation. issue2->sol2 sol3 Cause: Poor Heat Management. Solution: Reduce addition rate, improve cooling, ensure vigorous stirring. issue3->sol3

Caption: Troubleshooting flowchart for aniline nitration.

Part 3: Validated Experimental Protocol for Selective p-Nitroaniline Synthesis

This section provides a self-validating, step-by-step protocol for the safe and selective synthesis of p-nitroaniline by using the amino group protection strategy.

Reaction Overview Diagram

reaction_overview sub Aniline step1 Step 1: Protection (Acetic Anhydride, HCl) sub->step1 inter Acetanilide (Protected Intermediate) step1->inter step2 Step 2: Nitration (HNO3/H2SO4, 0-10°C) inter->step2 nitro_inter p-Nitroacetanilide step2->nitro_inter step3 Step 3: Deprotection (Acid/Base Hydrolysis) nitro_inter->step3 prod p-Nitroaniline (Final Product) step3->prod

Caption: Workflow for selective p-nitroaniline synthesis.

Step 1: Protection of Aniline (Synthesis of Acetanilide)
  • Safety Note: Aniline is toxic and can be absorbed through the skin; handle it in a fume hood with appropriate gloves.[12][15] Acetic anhydride is a lachrymator (causes tears).[12]

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 50 mL of water and 5.0 mL of concentrated hydrochloric acid.

  • Carefully add 5.0 mL of aniline. Stir until the aniline fully dissolves, forming aniline hydrochloride.

  • Prepare a solution of 8.2 g of sodium acetate in 30 mL of water in a separate beaker.

  • To the stirred aniline hydrochloride solution, add 7.5 mL of acetic anhydride.

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide should form.

  • Stir the mixture for 15 minutes to ensure complete reaction.

  • Cool the mixture in an ice bath for 20-30 minutes.

  • Collect the crude acetanilide by vacuum filtration, wash the crystals with ice-cold water, and dry thoroughly. A typical yield is 6-7 g.

Step 2: Nitration of Acetanilide
  • Safety Note: Concentrated sulfuric and nitric acids are extremely corrosive. Always add acid to water, never the other way around. Perform this step in a fume hood behind a blast shield, and wear acid-resistant gloves and a face shield.

  • Place the dried acetanilide (e.g., 5.0 g) in a 125 mL Erlenmeyer flask.

  • Add 5 mL of glacial acetic acid and stir to create a suspension.

  • Cool the flask in an ice-salt bath to below 5 °C.

  • While stirring vigorously, slowly and dropwise add 10 mL of concentrated sulfuric acid. Ensure the temperature does not rise above 20 °C. The acetanilide should dissolve completely.

  • Cool the resulting solution to 0-5 °C.

  • Separately, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Using a pre-cooled dropping funnel, add the nitrating mixture drop by drop to the stirred acetanilide solution. This is the critical exothermic step. Meticulously monitor the temperature and maintain it between 5-10 °C. The addition should take at least 20-30 minutes.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

Step 3: Work-up and Deprotection (Hydrolysis)
  • Carefully pour the reaction mixture onto ~100 g of crushed ice in a 400 mL beaker with stirring. This will precipitate the crude p-nitroacetanilide.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Transfer the crude p-nitroacetanilide to a round-bottom flask. Add 30 mL of a 10% aqueous sulfuric acid solution.

  • Heat the mixture under reflux for 20-30 minutes to hydrolyze the amide back to the amine.

  • Cool the solution and then carefully neutralize it with a dilute sodium hydroxide solution until it is slightly basic. The yellow p-nitroaniline will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the final product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to purify.

References

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nitration of Aniline (video) | Amines. (n.d.). Khan Academy. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). [Source not formally named, appears to be educational material]. Retrieved from [Link]

  • Nitration of aniline. (2019, May 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Institute. Retrieved from [Link]

  • When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Nitration of Aniline| Part 32| class 12 |unit 13|cbse chemistry Amines chapter. (2017, December 12). YouTube. Retrieved from [Link]

  • Why is nitration of aniline difficult? (2025, July 23). askIITians. Retrieved from [Link]

  • Aniline - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). (2021, August 31). ACS Publications. Retrieved from [Link]

  • Methods for the nitration of protected anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Continuous flow nitration in miniaturized devices. (2014, February 14). PMC - NIH. Retrieved from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]

  • Aniline | Medical Management Guidelines. (n.d.). ATSDR - CDC. Retrieved from [Link]

  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • The Nitration of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • Nitroglycerin. (n.d.). Wikipedia. Retrieved from [Link]

  • Write the method of nitration of aniline and the chemical equation of reaction. (2024, December 16). Filo. Retrieved from [Link]

  • Process for nitrating aniline derivatives. (n.d.). Google Patents.
  • Explain Nitration of Aniline. (2024, February 11). Brainly.in. Retrieved from [Link]

  • Nitration of Aniline. (2024, November 17). YouTube. Retrieved from [Link]

  • Why Aniline gives meta products on direct Nitration: Solution with Examples. (2018, October 1). YouTube. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into potential challenges and solutions for this specific synthesis.

While direct literature on the scale-up of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is not extensively published, the synthetic strategy can be logically derived from well-established protocols for structurally similar compounds, such as 4-methoxy-2-nitroaniline. The core challenges, particularly in electrophilic aromatic substitution reactions like nitration and bromination, are highly transferable. This guide leverages these established principles to provide a robust framework for your scale-up campaign.

The probable synthetic route involves the protection and sequential functionalization of a substituted aniline precursor. Key considerations revolve around regioselectivity, managing highly exothermic reactions, and ensuring product purity at scale.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues you may encounter during the synthesis.

Step 1: Acetylation of the Starting Aniline

The initial step in many similar syntheses is the protection of the aniline's amino group as an acetamide. This moderates its activating effect and directs subsequent electrophilic substitutions.[1]

Q1: The acetylation reaction is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: Several factors can lead to incomplete acetylation:

  • Insufficient Temperature: While often performed at low temperatures initially, gentle heating may be required to drive the reaction to completion.[2] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Quality: Acetic anhydride can hydrolyze over time if not stored properly. Always use a fresh, dry bottle.[2]

  • Moisture: The presence of water in the reaction solvent (if using an aprotic solvent) will consume the acetic anhydride. Ensure all glassware and solvents are anhydrous.[2]

Solution:

  • Confirm the quality of your acetic anhydride.

  • Increase the reaction temperature incrementally or extend the reaction time, with careful monitoring.[2]

  • Ensure anhydrous conditions if applicable to your specific procedure.

Q2: I'm observing the formation of a di-acetylated byproduct. How can this be minimized?

A2: While less common for anilines, di-acetylation can occur with a large excess of the acetylating agent.

Solution:

  • Maintain a controlled molar ratio of acetic anhydride to the aniline, typically between 1.0 and 2.0 equivalents.[2] A stoichiometric amount or a slight excess is usually sufficient.

Step 2: Nitration of the Acetanilide Intermediate

This is often the most critical and hazardous step in the synthesis. The nitration of activated aromatic rings is highly exothermic and requires strict control to ensure safety and prevent the formation of byproducts.[3]

Q1: The nitration is producing significant amounts of the wrong isomer or multi-nitrated impurities.

A1: The primary cause of poor regioselectivity and side reactions is inadequate temperature control.

  • Isomer Formation: The acetamido group is an ortho-, para- director. However, if the temperature is too high, selectivity can be lost.[1]

  • Multi-nitration: Overly harsh conditions, such as high temperatures or excessive concentrations of the nitrating agent, can lead to the formation of dinitrated products.[3]

Solution:

  • Maintain Low Temperatures: The reaction must be kept cold, typically between 0-10°C, throughout the addition of the nitrating agent.[4]

  • Slow, Controlled Addition: Add the nitrating mixture (e.g., nitric acid/sulfuric acid) dropwise with vigorous stirring to avoid localized temperature spikes and ensure rapid heat dissipation.[1]

Q2: The nitration reaction is highly exothermic and proves difficult to control during scale-up.

A2: This is a major safety concern. The exothermic nature of nitration can lead to a thermal runaway if not managed properly.[3]

Solution for Scale-Up:

  • Batch Processing: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Ensure slow, metered addition of the nitrating agent.

  • Continuous Flow Chemistry: For larger scales, transitioning to a continuous flow reactor is highly recommended. This technology offers superior heat and mass transfer, providing much tighter temperature control and a significantly improved safety profile.[3]

Table 1: Critical Parameters for the Nitration Step

ParameterRecommended RangeRationale
Temperature 0 - 10°CMinimizes byproduct formation and improves safety.[4]
Nitrating Agent 1.0 - 1.2 equivalentsAvoids multi-nitration and reduces waste.
Addition Rate Slow, dropwisePrevents thermal runaway and localized hotspots.[1]
Stirring VigorousEnsures efficient heat and mass transfer.
Step 3: Hydrolysis of the Acetyl Group

The final step is the deprotection of the amino group to yield the target nitroaniline.

Q1: The hydrolysis of the acetyl group is incomplete.

A1: Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or strength of the hydrolyzing agent.

Solution:

  • Ensure the hydrolysis is conducted for the recommended duration and at the appropriate temperature (e.g., reflux).[5]

  • Use the specified concentration of acid or base for the hydrolysis. Monitor the reaction's completion by TLC or HPLC.[1]

Q2: The product is degrading or forming tar during hydrolysis.

A2: Nitroanilines can be sensitive to harsh hydrolytic conditions, especially at high temperatures for prolonged periods.

Solution:

  • Use the mildest conditions that still afford complete hydrolysis in a reasonable timeframe.

  • Consider using a different hydrolyzing agent if degradation is significant. For example, if strong acid is causing issues, a basic hydrolysis might be more suitable.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the reagents and the final product? A1:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Acetic anhydride is flammable and causes severe burns.[6] All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.[6]

  • Nitroanilines: Nitroaniline derivatives are often toxic and can be harmful if swallowed, inhaled, or in contact with skin.[7][8][9] They can also cause a condition called methemoglobinemia.[10] Always consult the Safety Data Sheet (SDS) for the specific compound and handle it with care.[10]

Q2: How can I effectively purify the final 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline product at scale? A2:

  • Recrystallization: This is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol/water, is often a good starting point.[11] The general procedure involves dissolving the crude material in a minimum amount of hot solvent, filtering hot to remove insoluble impurities, and then allowing it to cool slowly to induce crystallization.[11][12]

  • Slurry Wash: For removing minor impurities, washing the crude solid with a suitable solvent in which the product has low solubility can be effective.

Q3: Why is it necessary to protect the amino group before nitration? A3: The unprotected amino group of an aniline is highly activating and also basic. Direct nitration can lead to several problems:

  • Oxidation: The strong oxidizing conditions of the nitrating mixture can destroy the aniline ring, leading to the formation of tarry byproducts.[4]

  • Poor Regioselectivity: In the strongly acidic medium, the amino group can be protonated to form an anilinium ion, which is a meta-director, leading to a mixture of isomers.[4] Acetylation prevents this and ensures ortho, para-direction.[1]

Experimental Workflow & Protocols

The following represents a generalized, adaptable workflow for this synthesis.

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A Starting Aniline B Acetylation (Acetic Anhydride) A->B Protect Amino Group C Acetanilide Intermediate B->C D Nitration (HNO3/H2SO4) C->D Regioselective Nitration (Critical Temperature Control) E Nitrated Intermediate D->E F Hydrolysis (Acid or Base) E->F Remove Acetyl Group G Crude Product F->G H Recrystallization G->H Isolate & Purify I Final Pure Product H->I

Caption: A generalized four-stage workflow for the synthesis.

Protocol: Recrystallization for Purification

This protocol provides a general method for purifying the final product.

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system (e.g., ethanol/water) where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.[11]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[12]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.[5]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[2]

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_checks cluster_solutions start Low Yield Observed c1 Incomplete Reaction? start->c1 c2 Side Product Formation? start->c2 c3 Loss During Workup? start->c3 s1 Increase Reaction Time/Temp Verify Reagent Quality c1->s1 Yes s2 Optimize Temperature Control Adjust Stoichiometry c2->s2 Yes s3 Optimize Purification (e.g., Recrystallization Solvent) c3->s3 Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline - Benchchem.
  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents.
  • Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline - Benchchem.
  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline - Benchchem.
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek.
  • An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine - Benchchem.
  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.
  • A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols - Benchchem.
  • 4 - SAFETY DATA SHEET.
  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH.
  • Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.

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Minimizing impurity formation in 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing impurity formation and optimizing the synthetic process. By understanding the causality behind each experimental step, you can enhance the purity, yield, and reproducibility of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic steps and proven corrective actions.

Question 1: My final product shows significant amounts of an isomeric impurity. What is the likely cause and how can I prevent it?

Answer:

Potential Cause: The most probable cause is the formation of undesired regioisomers during the electrophilic aromatic substitution steps (nitration and bromination). The directing effects of the substituents on the aromatic ring—the methoxy (-OCH₃), the amino/acetamido (-NH₂/-NHAc), and the nitro (-NO₂) groups—determine the position of incoming electrophiles. A common impurity is the isomer where bromine adds to a different position, or where the nitro group is positioned incorrectly if the synthetic sequence is suboptimal.

For instance, direct nitration of an aniline derivative can be problematic. Under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the amino group can become protonated to form an anilinium ion (-NH₃⁺).[1][2] This protonated group is a meta-director and a strong deactivator, leading to the formation of a significant amount of the meta-nitro product and slowing the reaction.[1][2]

Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): Develop a TLC method that clearly separates your desired product from potential isomers. Co-spotting with your starting materials and intermediates can help identify the origin of the impurity.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will quantify the level of isomeric impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the substitution pattern on the aromatic ring and definitively identify the structure of the isomeric impurity.

Corrective Actions & Prevention:

  • Protect the Amine Group: To prevent the formation of the anilinium ion and ensure ortho/para direction, the amine should be protected, typically as an acetamide, before nitration.[1][3] The acetamido group is still an ortho, para-director but is less activating than a free amino group, which can help prevent side reactions like oxidation.[4]

  • Control the Synthetic Sequence: The order of bromination and nitration is critical. A well-designed synthesis route, often starting from a precursor like p-anisidine, involves acetylation, followed by regioselective nitration, and then bromination before final deprotection.[5][6]

  • Optimize Reaction Conditions: Carefully control the temperature during nitration. The reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired byproducts.[7][8] Perform the addition of the nitrating agent slowly at low temperatures (e.g., 0-5 °C).[7][8]

Question 2: I'm observing a low yield and the formation of dark, tarry substances. What's happening?

Answer:

Potential Cause: This issue commonly points to two problems: oxidation of the aniline substrate and/or overly harsh reaction conditions.

  • Oxidation: Aniline and its derivatives are susceptible to oxidation, especially under strong nitrating conditions (concentrated nitric and sulfuric acids).[2][4] This oxidation can lead to the formation of polymeric, tar-like materials, which significantly reduces the yield of the desired product.

  • Over-Nitration/Bromination: If the reaction conditions are too harsh (e.g., high temperature, excessive nitrating/brominating agent), di- or tri-substituted products can form, contributing to a complex product mixture and lower yield of the target molecule. The amino group is a strong activating group, making the ring highly susceptible to polysubstitution.[9]

Diagnostic Steps:

  • Visual Inspection: The formation of dark colors or insoluble tars is a clear indicator of decomposition or polymerization.

  • Solubility Tests: The tarry material will likely have poor solubility in common organic solvents.

  • TLC/HPLC Analysis: These techniques can reveal a complex mixture of products with varying polarities, often seen as streaking on a TLC plate.

Corrective Actions & Prevention:

  • Amine Protection: As mentioned previously, protecting the amine as an acetamide moderates its activating effect and reduces its susceptibility to oxidation.[3]

  • Strict Temperature Control: Maintain low temperatures throughout the addition of electrophilic reagents. Use an ice/salt bath to keep the reaction temperature below 5-10 °C.[7][8]

  • Stoichiometry: Use a carefully measured, slight excess of the nitrating or brominating agent. Avoid large excesses which drive the formation of polysubstituted impurities.

  • Choice of Reagents: For bromination, using a milder brominating agent than elemental bromine, or controlling the reaction in a suitable solvent system, can improve selectivity.

Question 3: My product is contaminated with a non-isomeric impurity that is difficult to remove by crystallization. What could it be?

Answer:

Potential Cause: A persistent impurity could be a de-alkylated or hydrolyzed byproduct.

  • tert-Butyl Group Cleavage: The tert-butyl group, while generally stable, can be cleaved under strongly acidic conditions, especially at elevated temperatures.[10] This would result in the formation of 4-Bromo-5-methoxy-2-nitroaniline.

  • Methoxy Group Hydrolysis: Although less common, prolonged exposure to strong acids could potentially lead to the hydrolysis of the methoxy ether to a hydroxyl group.

Diagnostic Steps:

  • Mass Spectrometry (MS): An ESI-MS or GC-MS analysis will reveal the molecular weight of the impurity. A loss of 56 mass units from the parent product would strongly suggest the loss of the tert-butyl group.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the absence of the characteristic singlet for the tert-butyl group (around 1.3-1.5 ppm) would confirm its cleavage. The appearance of a new -NH₂ signal would also be indicative.

Corrective Actions & Prevention:

  • Milder Acidic Conditions: If tert-butyl cleavage is the issue, consider if the acid concentration can be reduced or if a milder acid catalyst system is viable for the reaction.

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or heating the reaction mixture in the presence of strong acid. Quench the reaction as soon as it reaches completion (monitored by TLC/HPLC).

  • Purification Strategy: If the impurity does form, column chromatography is typically more effective than recrystallization for separating compounds with different functional groups (e.g., -NH-tBu vs. -NH₂).

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal order of synthetic steps for this molecule?

    • A1: A logical and commonly successful route starts with a commercially available, substituted aniline or anisole. For example, starting with N-(tert-butyl)-3-methoxyaniline, the optimal sequence would be: 1) Nitration, which is directed ortho to the methoxy group and para to the amino group, followed by 2) Bromination. The order is crucial to leverage the directing effects of the substituents to achieve the desired regiochemistry.

  • Q2: What are the best solvents for the nitration and bromination steps?

    • A2: For nitration, a mixture of concentrated sulfuric acid and nitric acid is standard, where sulfuric acid acts as both the solvent and the catalyst to generate the nitronium ion (NO₂⁺).[11][12] For bromination, solvents like acetic acid or a chlorinated solvent (e.g., dichloromethane) are often used. Acetic acid can help to moderate the reactivity of bromine.

  • Q3: How can I effectively monitor the progress of the reaction?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring. Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the starting material, product, and any major impurities. The disappearance of the starting material spot is a good indicator of reaction completion. HPLC can be used for more quantitative monitoring.

  • Q4: What is the role of the tert-butyl group?

    • A4: The bulky tert-butyl group serves two main purposes. First, it acts as a protecting group for the amine.[13] Second, its steric bulk can influence the regioselectivity of the electrophilic substitution, often favoring substitution at the less hindered para position over the ortho positions.[10][14] This steric hindrance can be advantageous in directing incoming electrophiles.

Visualizing the Process

Synthetic Pathway and Impurity Formation

The following diagram illustrates a potential synthetic route and highlights where key impurities can arise.

cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation Pathways A N-(tert-butyl)-3-methoxyaniline B Nitration (HNO3/H2SO4) A->B C 4-(tert-butylamino)-2-methoxy-1-nitrobenzene B->C I1 Meta-Nitration Impurity (Protonated Amine) B->I1 Strong Acid D Bromination (Br2/AcOH) C->D E 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (TARGET) D->E I2 Di-brominated Impurity D->I2 Excess Br2 I3 De-tert-butylation (Acid Cleavage) E->I3 Strong Acid / Heat

Caption: Synthetic route and common impurity pathways.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing issues during the synthesis.

Start Problem Encountered (e.g., Low Yield, Impurity) Analyze Analyze Crude Product (TLC, HPLC, NMR, MS) Start->Analyze Identify Identify Problem Source Analyze->Identify Isomer Isomeric Impurity? Identify->Isomer Oxidation Oxidation / Tar? Identify->Oxidation Other Other Impurity (e.g., Cleavage)? Identify->Other Sol_Isomer Review Directing Groups Protect Amine Optimize Reagent Order Isomer->Sol_Isomer Yes Sol_Oxidation Protect Amine Strict Temp. Control Check Stoichiometry Oxidation->Sol_Oxidation Yes Sol_Other Use Milder Conditions Reduce Reaction Time Optimize Purification Other->Sol_Other Yes End Optimized Synthesis Sol_Isomer->End Sol_Oxidation->End Sol_Other->End

Caption: A logical workflow for troubleshooting synthesis issues.

Data Summary & Recommended Protocols

Table 1: Key Reaction Parameters and Controls
ParameterNitration StepBromination StepRationale
Temperature 0 to 5 °C10 to 20 °CPrevents over-reaction and decomposition. Nitration is highly exothermic.
Reagent Stoichiometry 1.05 - 1.1 eq. HNO₃1.05 - 1.1 eq. Br₂Minimizes polysubstitution while ensuring complete reaction.
Solvent System Conc. H₂SO₄Glacial Acetic AcidH₂SO₄ generates the active electrophile (NO₂⁺). Acetic acid moderates bromine reactivity.
Reaction Time 1 - 3 hours2 - 4 hoursMonitored by TLC to avoid side reactions from prolonged exposure to reagents.
Protocol 1: Nitration of N-(tert-butyl)-3-methoxyaniline

Safety: This procedure involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N-(tert-butyl)-3-methoxyaniline (1.0 eq).

  • Cool the flask in an ice/salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the aniline) while maintaining the internal temperature below 10 °C.

  • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1 volume) at 0 °C.

  • Add the nitrating mixture dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[7][8]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The product will precipitate. If necessary, neutralize the solution with a base (e.g., aq. NaOH or NH₄OH) to pH 7-8, keeping the mixture cool.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Select an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol). The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolve the crude, dried product in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Complete the crystallization by cooling the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

  • Patents, G. (n.d.). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

  • Patents, G. (n.d.). Preparation method of 4-propylthio-2-nitroaniline.
  • Patents, G. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Deere, J., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • ACS Publications. (2019, May 30). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Patents, G. (n.d.). Synthesis method of substituted nitroaniline.
  • Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • BYJU'S. (2024, August 2). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 3). Why is Aniline a poor substrate for Nitration reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]

Sources

Stability issues of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this complex molecule in their synthetic workflows. We will delve into the stability profile of this compound under various reaction conditions, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of working with this sterically hindered and electronically complex nitroaniline derivative.

Introduction to the Stability of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a highly substituted aromatic compound with a unique interplay of electronic and steric effects that dictate its reactivity and stability. The presence of a bulky tert-butyl group on the amine, an electron-donating methoxy group, and two electron-withdrawing groups (nitro and bromo) on the aniline ring creates a molecule with specific handling requirements. Understanding these nuances is critical to preventing degradation and ensuring successful downstream applications.

The bulky tert-butyl group can enhance the stability of the molecule by providing steric protection to the amine and adjacent functionalities.[1][2] However, the electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain nucleophilic attacks and can influence the acidity of the amine proton.[3] This guide will address the key stability challenges you may encounter and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?

A1: The darkening of the reaction mixture and the appearance of multiple TLC spots are classic indicators of compound decomposition. Several factors could be at play:

  • Thermal Stress: Nitroanilines can be susceptible to thermal decomposition, especially in the presence of impurities.[4][5] Overheating the reaction mixture can lead to a cascade of degradation reactions.

  • Extreme pH Conditions: Both strongly acidic and strongly basic conditions can promote the degradation of substituted nitroanilines.[6][7] Under acidic conditions, protonation of the amino group can alter the electronic properties of the ring, potentially leading to side reactions.[8] In strongly basic media, deprotonation of the amine or other susceptible protons can initiate decomposition pathways.

  • Oxidative Degradation: The electron-rich methoxy group can make the aromatic ring susceptible to oxidation, particularly if oxidizing agents are present or if the reaction is not performed under an inert atmosphere.[3]

  • Photodegradation: Some nitroaromatic compounds are sensitive to light and can undergo photodegradation upon prolonged exposure to UV or even ambient light.[4][9]

Q2: I am attempting a reaction that requires a strong base. How can I minimize the degradation of my 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline?

A2: When using strong bases, the primary concern is the deprotonation of the N-H bond, which could lead to undesired side reactions. To mitigate this:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases. Bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are often preferable to smaller, more nucleophilic bases like sodium hydroxide or sodium methoxide.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. This will minimize the rate of decomposition reactions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.

  • Inert Atmosphere: Always conduct reactions with sensitive reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q3: Can I use standard purification techniques like silica gel chromatography for this compound?

A3: Yes, silica gel chromatography is a viable purification method for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. However, due to the presence of the somewhat basic amine functionality, consider the following:

  • Tailing: The compound may exhibit tailing on silica gel. To minimize this, you can add a small amount (0.1-1%) of a tertiary amine like triethylamine or a few drops of ammonium hydroxide to your eluent system.

  • Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Start with a low polarity and gradually increase it.

  • Stability on Silica: Prolonged exposure to silica gel can sometimes lead to the degradation of sensitive compounds. It is advisable to perform the chromatography as efficiently as possible and not let the compound sit on the column for an extended period.

Troubleshooting Guide: Common Stability Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low reaction yield with recovery of starting material 1. Insufficient reaction temperature or time. 2. Steric hindrance from the tert-butyl group slowing down the reaction. [10]3. Deactivation of a catalyst. 1. Gradually increase the reaction temperature and monitor by TLC.2. Consider using a more reactive reagent or a catalyst that is less sensitive to steric bulk.3. If using a catalyst, ensure it is fresh and the reaction is run under strict anhydrous and anaerobic conditions.
Formation of an unexpected major byproduct 1. Side reaction due to extreme pH. [6][7]2. Rearrangement under acidic conditions. 3. Reaction with the solvent or impurities. 1. Buffer the reaction mixture or use a milder acid/base.2. Characterize the byproduct to understand the reaction pathway and adjust conditions accordingly.3. Use high-purity, dry solvents and ensure all reagents are of appropriate quality.
Inconsistent reaction outcomes 1. Variability in reagent quality. 2. Presence of moisture or oxygen. 3. Light-induced degradation. [4]1. Use reagents from a reliable source and, if necessary, purify them before use.2. Employ rigorous anhydrous and anaerobic techniques.3. Protect the reaction from light by wrapping the flask in aluminum foil.
Difficulty in removing a stubborn impurity 1. Co-elution during chromatography. 2. Formation of a stable complex with a metal catalyst. 3. Isomeric impurity from the synthesis of the starting material. 1. Try a different solvent system or a different stationary phase (e.g., alumina). Recrystallization may also be an option.2. Treat the crude product with a suitable chelating agent or perform an aqueous wash to remove metal residues.3. Consider re-purifying the starting material before use.

Experimental Protocols

Protocol 1: General Handling and Storage

To ensure the long-term stability of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, adhere to the following storage and handling procedures:

  • Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a refrigerator at 2-8°C under an inert atmosphere.

  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispensing: When dispensing the solid, use a clean spatula and promptly reseal the container to minimize exposure to air and moisture.

Protocol 2: Photostability Assessment

This protocol provides a basic framework for assessing the photostability of the compound, adapted from ICH guidelines.[11]

  • Sample Preparation: Prepare two identical solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) in quartz cuvettes or thin-walled borosilicate glass tubes.

  • Control Sample: Wrap one of the samples completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place both the test sample and the dark control in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both samples by HPLC or LC-MS. Compare the chromatograms to assess the extent of degradation. The appearance of new peaks or a decrease in the peak area of the parent compound in the exposed sample relative to the dark control indicates photolability.

Visualizing Potential Degradation Pathways

The following diagram illustrates a simplified, hypothetical degradation workflow for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline under harsh reaction conditions.

G A 4-Bromo-N-(tert-butyl)- 5-methoxy-2-nitroaniline B Harsh Acidic Conditions (e.g., conc. H₂SO₄, heat) A->B E Harsh Basic Conditions (e.g., strong nucleophilic base) A->E H Oxidative Conditions A->H C Protonated Species B->C D Potential Side Reactions: - Hydrolysis of methoxy group - De-tert-butylation - Ring sulfonation C->D F Anionic Species E->F G Potential Side Reactions: - Nucleophilic aromatic substitution of bromo group - Other decomposition pathways F->G I Oxidized Byproducts H->I

Caption: Potential degradation pathways under harsh conditions.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting unexpected results when working with 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

G Start Unexpected Reaction Outcome (e.g., low yield, byproducts) Check_Purity Verify Purity of Starting Material and Reagents Start->Check_Purity Purify Re-purify Starting Material/ Use Fresh Reagents Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions: - Temperature - Time - Atmosphere - pH Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Temp Optimize Temperature: - Lower for stability - Higher for reactivity Check_Conditions->Optimize_Temp Suboptimal Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Suboptimal Time Inert_Atmosphere Ensure Strict Inert Atmosphere Check_Conditions->Inert_Atmosphere Air/Moisture Present Adjust_pH Adjust pH (e.g., use milder acid/base) Check_Conditions->Adjust_pH Extreme pH Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Optimize_Temp->Analyze_Byproducts Optimize_Time->Analyze_Byproducts Inert_Atmosphere->Analyze_Byproducts Adjust_pH->Analyze_Byproducts Identify_Pathway Identify Degradation Pathway Analyze_Byproducts->Identify_Pathway Modify_Strategy Modify Synthetic Strategy: - Different reagents - Protecting groups Identify_Pathway->Modify_Strategy Success Successful Reaction Modify_Strategy->Success

Caption: Troubleshooting workflow for reactions.

References

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]

  • MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2).
  • Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • ACS Omega. (2022).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • BenchChem. (2025). 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds.
  • Ichinotsubo, D., Mower, H. F., Mandel, M., & Christou, G. (1983). pH-Dependent Degradation of Nitrosocimetidine and Its Mechanisms. Carcinogenesis, 4(9), 1177–1180.
  • MySkinRecipes. (n.d.). 4-(tert-Butyl)-2-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2018). Photo-inhibition Effect from Strong Electron Withdrawing Nitro Group in N-[(E)(4-Bromophenyl) Methylidene]-4 Nitroaniline. Journal of Ovonic Research.
  • Indian Academy of Sciences. (1983). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • ResearchGate. (2007). High-rate biodegradation of 3-and 4-nitroaniline.
  • Thieme. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • ACS Publications. (2019). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Doubtnut. (n.d.). Nitration of aniline in strong acidic medium also gives m -nitroaniline because....
  • Filo. (2025).
  • BenchChem. (2025). Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development.
  • Oriental Journal of Chemistry. (2014). Solvent Effect on Electronic Spectra of 2-Methoxy-5-Methyl and 3-Bromo-2,4,6-Tri Methyl Anilines. Oriental Journal of Chemistry.
  • MDPI. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Molecules.
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886–893.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis.
  • Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?.
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  • Redalyc. (2009). PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. Revista Colombiana de Química.
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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline serves as a critical intermediate in the synthesis of novel benzimidazoles, which act as potent antibacterial agents by inhibiting DNA Gyrase and Topoisomerase IV.[1] Consequently, ensuring its purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this intermediate, grounded in experimental data and established scientific principles.

The Criticality of Purity for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a substituted nitroaniline with a molecular structure that lends itself to specific types of process-related impurities. These can include starting materials, by-products from incomplete reactions or over-reactions, and degradation products.[2][3] As stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), all impurities present at a level greater than the reporting threshold (typically ≥0.05%) must be reported, and if above the identification threshold, their structures must be elucidated.[2][4] Even trace-level impurities can potentially alter the safety, efficacy, and stability of the final drug product. Therefore, a robust, sensitive, and specific analytical method is not just recommended; it is a regulatory necessity.

The subject molecule, a bright golden-orange crystalline solid, possesses chromophores (the nitro and aniline groups) that make it an excellent candidate for UV-Vis detection, a common detector used in HPLC.[1] Its predicted boiling point of 368.4°C and its nature as a non-volatile organic compound further steer the analytical choice towards liquid chromatography over gas chromatography.[1][5]

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

For the separation and quantification of pharmaceutical impurities, HPLC is widely regarded as the gold standard due to its high precision, sensitivity, and resolving power.[3][5][6] A reversed-phase method is particularly well-suited for a moderately polar compound like 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Rationale for Method Development

The goal is to develop a method that can separate the main component from all potential impurities. The choice of stationary phase, mobile phase, and detection wavelength are critical decisions driven by the analyte's chemistry.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately non-polar compounds. However, for aromatic compounds, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[7] This can be crucial for separating structurally similar impurities.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is standard. Acetonitrile and methanol are the most common organic modifiers. Methanol can enhance π-π interactions with a phenyl-based column, potentially improving selectivity for aromatic analytes, whereas acetonitrile can suppress these interactions.[7] A gradient elution (where the proportion of organic solvent is increased over time) is generally preferred for impurity profiling as it allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe.

  • Detection: The nitroaromatic structure of the analyte suggests strong UV absorbance. A photodiode array (PDA) or Diode Array Detector (DAD) is ideal, as it allows for monitoring at multiple wavelengths simultaneously and can provide UV spectral data to aid in peak identification and purity assessment. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[8]

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a validated method for the purity analysis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0 min: 30% B

    • 20 min: 80% B

    • 25 min: 80% B

    • 25.1 min: 30% B

    • 30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline sample.

  • Dissolve in a 50 mL volumetric flask with a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of 0.5 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[9]

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample onto Phenyl-Hexyl Column s4->h1 h2 Gradient Elution (Water/ACN + Formic Acid) h1->h2 h3 UV Detection (DAD @ 254 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Area % d1->d2 d3 Report Purity & Impurities >0.05% d2->d3

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, it is instructive to compare its performance against other common analytical techniques for small molecule purity analysis.

FeatureHPLC-UVGas Chromatography (GC)-FIDThin-Layer Chromatography (TLC)Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Adsorption/partitioning on a thin layer of adsorbent material.Partitioning using a supercritical fluid as the mobile phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Versatile, but primarily qualitative or semi-quantitative.Good for chiral and achiral separations; uses less organic solvent.
Sensitivity High (ng to pg range).[3]Very High (pg to fg range) for hydrocarbons.[10]Low (µg to ng range).High, comparable to HPLC.
Resolution Very High.Excellent, especially with capillary columns.Low to Moderate.High, often better than HPLC for certain separations.
Analysis Time Moderate (15-60 min).Fast (<30 min).Fast (<30 min).Very Fast (<10 min).
Quantitation Excellent and highly reproducible.Excellent, especially with FID.Semi-quantitative at best (densitometry required).Good, but can be more complex to validate.
Solvent Consumption High.Low (only for sample prep).Low.Significantly lower than HPLC.
Application to Analyte Ideal. The analyte is non-volatile and has a strong UV chromophore.Not suitable. The high boiling point and potential thermal lability of the analyte make it a poor candidate for GC.Suitable for screening. Good for quick checks of reaction progress but not for accurate purity reporting.A viable alternative. SFC could offer faster analysis and reduced solvent waste.
Gas Chromatography (GC)

GC is a powerful technique for separating volatile organic compounds.[5][6]

Protocol Snapshot (Hypothetical):

  • Derivatization: A silylation step would likely be required to increase the volatility and thermal stability of the aniline group.

  • Injection: Split/splitless injection at ~250°C.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Temperature gradient from 100°C to 300°C.

  • Detection: Flame Ionization Detector (FID).

Causality: The primary limitation is the analyte's low volatility and potential for on-column degradation, making GC an unsuitable choice for accurate quantification without significant method development in derivatization, which itself can introduce impurities.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative analysis, often used to monitor the progress of a chemical reaction.[11]

Protocol Snapshot:

  • Stationary Phase: Silica gel 60 F254 plate.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., 80:20 Hexane:Ethyl Acetate).

  • Application: Spot the dissolved sample onto the baseline.

  • Development: Allow the mobile phase to ascend the plate in a sealed chamber.

  • Visualization: Under UV light (254 nm) and/or with a staining agent.

Causality: While excellent for a quick visual assessment of the number of components in a sample, TLC lacks the resolution and quantitative accuracy required by regulatory bodies for final purity reporting.[11] It serves a complementary, not a replacement, role to HPLC.

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity analysis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a well-developed and validated Reversed-Phase HPLC method is the unequivocal choice. Its ability to separate and accurately quantify the main component and its related impurities with high sensitivity and resolution aligns perfectly with the stringent requirements of the pharmaceutical industry and regulatory bodies like the FDA.[3]

The strength of this HPLC method lies in its self-validating system. The use of a DAD detector allows for peak purity analysis by comparing spectra across a single peak, providing an extra layer of confidence that a peak is from a single component. The method's specificity, linearity, accuracy, and precision must be formally validated according to ICH Q2(R1) guidelines to be considered trustworthy for quality control and regulatory submissions.

While techniques like GC and TLC have their place in the analytical laboratory, they are not suited for the primary purity assessment of this particular intermediate.[6][11] GC is hampered by the analyte's physical properties, and TLC provides only qualitative or semi-quantitative information. An integrated approach, using TLC for in-process reaction monitoring and HPLC for final purity testing and stability studies, represents an efficient and scientifically sound strategy in the development of safe and effective pharmaceuticals.

References

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ChemicalBook. (2021). 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from Journal of Pharmaceutical and Allied Sciences website.
  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitroaniline. PubChem Compound Database.
  • Royal Society of Chemistry. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification.
  • European Medicines Agency. (n.d.). Q3B(R2) Impurities in New Drug Products.
  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).

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A Definitive Guide to the Structural Confirmation of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

This guide provides an in-depth, expert-level walkthrough of the structural confirmation process for this molecule. We will dissect the nuances of its ¹H and ¹³C NMR spectra, reinforce these findings with 2D NMR techniques, and objectively compare the depth of information provided by NMR with complementary methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The causality behind experimental choices and data interpretation is emphasized throughout, offering a robust framework for researchers facing similar analytical challenges.

The Cornerstone of Analysis: Multi-dimensional NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of the molecular architecture, including atom connectivity and spatial relationships.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Caption: Numbering scheme for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton framework. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context.

  • Causality of Chemical Shifts: The position of a signal along the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like -NO₂) "deshield" protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -OCH₃ and -NHR) "shield" them, moving them upfield (to a lower ppm value).[1][2]

  • Signal Assignment and Rationale:

    • δ ~ 8.0-8.2 ppm (H3): This downfield singlet corresponds to the proton at the C3 position. Its significant deshielding is a direct consequence of being ortho to the potent electron-withdrawing nitro group.[1] It appears as a singlet because it has no adjacent protons (a ³J coupling of 7-10 Hz is absent).

    • δ ~ 6.5-6.7 ppm (H6): This more upfield singlet is assigned to the proton at C6. It is shielded by the ortho N-(tert-butyl)amino group and the para methoxy group, both of which are electron-donating via resonance.[2] This shielding effect counteracts the meta-deshielding from the nitro group. It is also a singlet due to the lack of adjacent protons.

    • δ ~ 5.0-6.0 ppm (NH): The amino proton signal is typically a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and hydrogen bonding. The presence of the ortho-nitro group likely shifts it downfield.

    • δ ~ 3.9 ppm (C11-H): This sharp singlet, integrating to three protons, is characteristic of a methoxy group (-OCH₃).[3] Its position is typical for a methoxy group attached to an aromatic ring.

    • δ ~ 1.4 ppm (C8,9,10-H): A strong singlet integrating to nine protons is the unmistakable signature of a tert-butyl group.[4] The magnetic equivalence of the nine protons on the three methyl groups results in a single, unsplit signal.

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides crucial information about the number of unique carbon environments and their electronic nature.

  • Signal Assignment and Rationale:

    • Aromatic Region (δ ~ 100-160 ppm): Six distinct signals are expected for the six different aromatic carbons.

      • Carbons directly attached to electronegative atoms or electron-withdrawing groups (C1, C2, C4, C5) will be the most downfield.

      • The carbon bearing the nitro group (C2) and the one bearing the bromine (C4) are expected at the lower end of this region.

      • The carbons bearing the oxygen (C5) and nitrogen (C1) will also be significantly downfield.

      • The protonated carbons (C3 and C6) will be more upfield within this region.

    • Methoxy Carbon (δ ~ 56 ppm, C11): This signal is characteristic of the carbon in an aromatic methoxy group.[5][6]

    • Tert-butyl Carbons (C7, C8, C9, C10): Two signals are expected. The quaternary carbon (C7) will appear around δ ~ 50-60 ppm, while the three equivalent methyl carbons (C8, C9, C10) will produce a single, more intense signal in the aliphatic region, around δ ~ 30-35 ppm.[4]

2D NMR Confirmation: HSQC and HMBC

While 1D NMR provides a strong foundation, 2D experiments like HSQC and HMBC are essential for self-validation and unambiguous assignment. They correlate signals from the ¹H and ¹³C spectra, confirming the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (¹J C-H coupling).[7][8]

    • It would show a cross-peak connecting the ¹H signal at ~8.1 ppm to the ¹³C signal for C3.

    • It would connect the ¹H signal at ~6.6 ppm to the ¹³C signal for C6.

    • It would link the methoxy protons (~3.9 ppm) to the methoxy carbon (C11, ~56 ppm).

    • It would link the tert-butyl protons (~1.4 ppm) to the tert-butyl methyl carbons (C8,9,10, ~32 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the complete molecular framework. It shows correlations between protons and carbons that are two or three bonds away (²J C-H and ³J C-H).[8][9]

    • Key Correlation 1: The aromatic proton H3 (~8.1 ppm) should show a correlation to C1, C2, C4, and C5, confirming its position relative to the substituents.

    • Key Correlation 2: The methoxy protons (C11-H, ~3.9 ppm) will show a crucial ³J correlation to the aromatic carbon C5, definitively proving the attachment point of the methoxy group.

    • Key Correlation 3: The tert-butyl protons (~1.4 ppm) will show a ³J correlation to the amine nitrogen's attached carbon, C1, confirming the N-tert-butyl linkage.

Caption: Key HMBC correlations confirming substituent positions.

Summary of Predicted NMR Data
GroupSignal Type¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations
H3Aromatic CH~8.1 (s, 1H)~110-120C1, C2, C4, C5
H6Aromatic CH~6.6 (s, 1H)~100-110C1, C2, C4, C5
NHAmine~5.5 (br s, 1H)N/AC1, C6
OCH₃Methoxy~3.9 (s, 3H)~56 (C11)C5
C(CH₃)₃tert-Butyl~1.4 (s, 9H)~32 (C8,9,10)C1, C7
C1-NHAromatic CN/A~145-150H6, NH, tBu-H
C2-NO₂Aromatic CN/A~135-140H3
C4-BrAromatic CN/A~115-125H3, H6
C5-OCH₃Aromatic CN/A~150-155H3, H6, OCH₃-H
C7tBu Quat. CN/A~50-60NH, tBu-H

Alternative & Complementary Techniques: A Comparative Overview

While NMR is the most powerful single technique for this task, a comprehensive analysis for regulatory submission or publication benefits from corroborating data from other methods.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, offering a fundamental check on its identity.

  • Core Contribution: The primary role of MS here is to confirm the molecular formula (C₁₁H₁₅BrN₂O₃). The high-resolution mass spectrum would yield a precise mass that matches the theoretical value.

  • Key Diagnostic Feature: The most telling feature for this molecule would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will exhibit two peaks of almost equal intensity separated by 2 mass units (M+ and M+2).[10] This is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Limitation: MS provides no information about the connectivity of the atoms or the substitution pattern on the aromatic ring. It cannot distinguish between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Core Contribution: IR confirms the presence of the key chemical bonds, validating the major structural components.

  • Expected Absorption Bands:

    • ~3350 cm⁻¹ (N-H Stretch): A single, sharp absorption in this region is characteristic of a secondary amine.[11]

    • ~1530 cm⁻¹ and ~1350 cm⁻¹ (N-O Stretches): Two strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro (-NO₂) group.

    • ~2960 cm⁻¹ (C-H Stretches): Absorptions from the aliphatic tert-butyl and methoxy groups.

    • ~1250 cm⁻¹ (C-O Stretch): A strong band indicating the aryl-alkyl ether linkage of the methoxy group.

    • <1000 cm⁻¹ (C-Br Stretch): The carbon-bromine stretch appears in the fingerprint region.[12]

  • Limitation: Like MS, IR spectroscopy confirms the presence of functional groups but provides very limited information about the overall molecular skeleton and cannot determine the specific substitution pattern on the aromatic ring.

Performance Comparison
FeatureNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Role Complete structural elucidationMolecular weight & formula confirmationFunctional group identification
Isomer Differentiation Excellent, definitiveNoNo
Connectivity Info Yes, via coupling and 2D correlationsNoNo
Substituent Position Yes, via chemical shifts and 2DNoNo
Key Diagnostic Unique signal patterns, 2D cross-peaksBromine isotopic pattern (M+, M+2)N-H, NO₂, and C-O stretching bands
Validation Power High (Self-validating with 2D)Medium (Confirms formula)Medium (Confirms components)

Experimental Protocols

Workflow for Complete Structural Confirmation

cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Verification cluster_2 Conclusion A Synthesized Compound B NMR Analysis (CDCl₃, 500 MHz) A->B C Mass Spectrometry (ESI-HRMS) A->C D IR Spectroscopy (ATR) A->D E 1D NMR: Assign signals (¹H, ¹³C) B->E G MS: Confirm MW & Br presence C->G H IR: Confirm functional groups D->H F 2D NMR: Confirm connectivity (HSQC, HMBC) E->F I Correlate All Data F->I G->I H->I J Structure Confirmed I->J

Caption: Integrated workflow for structural confirmation.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, 1024 or more scans may be required for a good signal-to-noise ratio.

  • 2D Spectra: Acquire standard HSQC and HMBC experiments using the manufacturer's recommended pulse programs and parameter sets.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Interpretation: Analyze the resulting spectrum for the [M+H]⁺ and [M+2+H]⁺ peaks, confirming their m/z values match the calculated exact mass and that their intensity ratio is approximately 1:1.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Interpretation: Analyze the background-corrected spectrum and identify the characteristic absorption frequencies corresponding to the molecule's functional groups.

Conclusion

The structural confirmation of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a clear demonstration of the power and necessity of modern spectroscopic methods. While Mass Spectrometry and IR Spectroscopy provide valuable, confirmatory evidence for the molecular formula and the presence of key functional groups, they are insufficient on their own to solve the structural puzzle. NMR spectroscopy, through a logical progression from 1D ¹H and ¹³C experiments to definitive 2D HSQC and HMBC correlations, is the only single technique that can unambiguously establish the precise substitution pattern and atom-by-atom connectivity. This integrated approach, grounded in the principles of chemical shifts and nuclear coupling, provides the trustworthy, self-validating data required by the rigorous standards of chemical and pharmaceutical research.

References

  • University of Manitoba. (n.d.). Proton NMR Chemical Shift Table. Retrieved from [Link]

  • Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2326. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Zaugg, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 971-977. Retrieved from [Link]

  • Axelson, D. E., & Holloway, C. E. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Canadian Journal of Chemistry, 58(15), 1651-1658. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Zaugg, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(1), 57-79. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic area of the 2D [¹H, ¹³C] NMR HMBC spectra for complex [Pd(L¹)2]. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Arote, Dr. D. B. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

  • Simpson, J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • Supporting Information. (n.d.). Analytic Data. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). trans-4'-Bromo-4-methoxychalcone. The University of Queensland. Retrieved from [Link]

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A Comparative Guide to the Biological Activity Screening of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nitroaniline scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic introduction of various substituents onto the nitroaniline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis and biological activity screening of a focused library of derivatives based on the novel scaffold, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

The rationale for investigating this particular scaffold is rooted in the established bioactivity of its constituent moieties. The nitro group, an electron-withdrawing group, is a common feature in many antimicrobial and anticancer agents.[2][4][5] The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and overall biological activity.[6][7] Furthermore, the methoxy and tert-butyl groups can influence the molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets.

This guide will provide detailed, step-by-step protocols for the synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and a proposed set of its derivatives. We will then outline robust and validated in vitro screening methodologies to assess their potential anticancer and antimicrobial activities. By presenting hypothetical yet plausible experimental data, this guide aims to serve as a practical roadmap for researchers embarking on the exploration of this promising class of compounds.

I. Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and its Derivatives

The synthesis of the parent compound and its derivatives can be achieved through a multi-step process, starting from commercially available materials. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

A 2-Bromo-4-methoxyaniline B N-(2-bromo-4-methoxyphenyl)acetamide A->B Acetic anhydride, Acetic acid C N-(2-bromo-5-methoxy-4-nitrophenyl)acetamide B->C Nitrating agent (e.g., HNO3/H2SO4) D 2-Bromo-5-methoxy-4-nitroaniline C->D Hydrolysis (e.g., HCl) E 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline D->E tert-Butylation agent F Derivatives E->F Further modifications

Caption: General synthetic workflow for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline and its derivatives.

Experimental Protocol: Synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Materials:

  • 2-Bromo-4-methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Hydrochloric acid

  • tert-Butyl bromide

  • Suitable solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • Acetylation of 2-Bromo-4-methoxyaniline: Dissolve 2-Bromo-4-methoxyaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. Continue stirring at room temperature for the specified time to yield N-(2-bromo-4-methoxyphenyl)acetamide.[8][9]

  • Nitration: Cool the acetylated compound in an ice bath. Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) while maintaining a low temperature. Stir for the designated period to achieve regioselective nitration.[8]

  • Hydrolysis: Add the reaction mixture to ice-water to precipitate the nitrated product. Filter and wash the solid. Reflux the solid with hydrochloric acid to hydrolyze the acetamide group, yielding 2-Bromo-5-methoxy-4-nitroaniline.[8]

  • N-tert-Butylation: Dissolve 2-Bromo-5-methoxy-4-nitroaniline in a suitable solvent like dichloromethane. Add a base such as triethylamine, followed by the dropwise addition of tert-butyl bromide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Purify the final product, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, using column chromatography.

Proposed Derivatives for Screening

To explore the structure-activity relationship (SAR), a small library of derivatives can be synthesized by modifying the parent scaffold.[10]

Compound ID Modification from Parent Scaffold Rationale for Modification
Parent 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroanilineCore scaffold for investigation.
DERIV-01 Replacement of Bromine with ChlorineInvestigate the effect of halogen substitution on activity.[7]
DERIV-02 Replacement of tert-butyl with n-butylStudy the impact of steric bulk on the amine substituent.[11]
DERIV-03 Demethylation of the methoxy group to a hydroxyl groupIntroduce a hydrogen bond donor and potential site for further functionalization.[11]
DERIV-04 Reduction of the nitro group to an amino groupEvaluate the importance of the electron-withdrawing nitro group for activity.[5]

II. In Vitro Anticancer Activity Screening

The cytotoxic potential of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.[1][12] This colorimetric assay is a standard method for assessing cell viability.[13]

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro anticancer MTT assay.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)[12]

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[12]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Hypothetical Anticancer Screening Data

The following table presents hypothetical IC50 values to illustrate a potential outcome of the screening.

Compound ID IC50 (µM) against MCF-7 Cells IC50 (µM) against MDA-MB-468 Cells
Parent 15.220.5
DERIV-01 12.818.1
DERIV-02 25.630.2
DERIV-03 10.514.7
DERIV-04 > 100> 100
Doxorubicin (Control) 0.81.2

Interpretation of Hypothetical Data:

  • The parent compound shows moderate activity.

  • Replacing bromine with chlorine (DERIV-01) slightly improves activity, suggesting that a halogen at this position is favorable.

  • Increasing the steric bulk of the N-alkyl group (DERIV-02) appears to be detrimental to activity.

  • The presence of a hydroxyl group (DERIV-03) significantly enhances cytotoxic activity, possibly due to its ability to form hydrogen bonds with the target protein.

  • The loss of the nitro group (DERIV-04) leads to a complete loss of activity, highlighting its critical role.

III. In Vitro Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be assessed using the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through broth microdilution.[14][15][16]

cluster_0 Disk Diffusion Method cluster_1 Broth Microdilution Method A Prepare bacterial inoculum B Swab inoculum onto Mueller-Hinton agar plate A->B C Place paper disks impregnated with test compounds on the agar B->C D Incubate for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E F Prepare serial dilutions of test compounds in 96-well plates G Inoculate wells with bacterial suspension F->G H Incubate for 18-24 hours G->H I Determine the lowest concentration with no visible growth (MIC) H->I

Caption: Workflows for antimicrobial susceptibility testing.

Experimental Protocol: Disk Diffusion Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic disks (e.g., Gentamicin)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[17]

  • Inoculation: Uniformly swab the bacterial inoculum onto the surface of an MHA plate.[17]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface. Also, place a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.[14]

Hypothetical Antimicrobial Screening Data (Disk Diffusion)
Compound ID Zone of Inhibition (mm) against S. aureus Zone of Inhibition (mm) against E. coli
Parent 128
DERIV-01 149
DERIV-02 106
DERIV-03 117
DERIV-04 < 6< 6
Gentamicin (Control) 2219

Interpretation of Hypothetical Data:

  • The parent compound exhibits some activity, particularly against the Gram-positive bacterium S. aureus.

  • The chlorine-containing derivative (DERIV-01) shows slightly enhanced activity, consistent with the anticancer data.

  • The bulkier n-butyl derivative (DERIV-02) is less active.

  • The hydroxyl derivative (DERIV-03) shows moderate activity.

  • Similar to the anticancer results, the amino derivative (DERIV-04) is inactive, reinforcing the importance of the nitro group for the observed biological effects.

IV. Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis and biological evaluation of a novel series of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline derivatives. The hypothetical data presented suggests that this scaffold holds promise for the development of new anticancer and antimicrobial agents. The structure-activity relationships inferred from this hypothetical screening highlight the importance of the nitro group and the nature of the substituents on the aniline ring.

Future work should focus on the actual synthesis and screening of these and other derivatives to validate these hypotheses. Promising compounds should be further evaluated for their mechanism of action, selectivity, and in vivo efficacy. This systematic approach will be crucial in unlocking the full therapeutic potential of this exciting new class of compounds.

V. References

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Retrieved from

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. Retrieved from

  • ResearchGate. (n.d.). Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds | Request PDF. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993011099A1 - Nitroaniline derivatives and their use as antitumor agents. Retrieved from

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • PubMed. (n.d.). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Retrieved from [Link]

  • PubMed. (n.d.). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • PubMed. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • in vivo. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Retrieved from [Link]

  • ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (n.d.). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Reactivity in Drug Discovery Intermediates

In the synthesis of complex molecules for pharmaceuticals and agrochemicals, substituted nitroanilines serve as pivotal intermediates. The compound 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a prime example, featuring multiple reactive sites that can be selectively targeted. The strategic placement of a bromo leaving group, a reducible nitro moiety, a sterically demanding tert-butyl group, and an electron-donating methoxy group creates a nuanced reactivity profile.

Understanding how minor structural modifications to this scaffold impact its chemical behavior is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This guide provides a comparative analysis of the reactivity of four closely related analogs, focusing on two key transformations: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and the catalytic reduction of the C2 nitro group. By examining the interplay of electronic and steric effects, we aim to provide researchers with actionable insights for their synthetic applications.

The analogs selected for this comparison allow for a systematic evaluation of substituent effects:

  • Reference Compound (1): 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

  • Analog 2 (Halogen Effect): 4-Chloro-N-(tert-butyl)-5-methoxy-2-nitroaniline

  • Analog 3 (Steric Hindrance Effect): 4-Bromo-5-methoxy-N-isopropyl-2-nitroaniline

  • Analog 4 (Electronic Effect): 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aryl halides.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The rate of this reaction is highly sensitive to the nature of the leaving group and the electronic stabilization provided by substituents on the aromatic ring.[5][6] The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential for activating the ring towards nucleophilic attack.[2][3][5][6]

Experimental Design: Kinetic Analysis of SNAr

To quantitatively compare the SNAr reactivity of the four analogs, a standardized kinetic experiment was designed. Each analog was reacted with a model nucleophile, piperidine, in dimethyl sulfoxide (DMSO) at a constant temperature. DMSO is an ideal solvent for SNAr reactions as its polar aprotic nature effectively solvates the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of disappearance of the starting material.

Caption: Workflow for kinetic monitoring of SNAr reactions.

Protocol: SNAr Kinetic Measurement
  • Preparation: Prepare 0.1 M stock solutions of each analog (1-4) and a 1.0 M solution of piperidine in anhydrous DMSO.

  • Reaction Setup: In a jacketed reaction vessel maintained at 70°C, add the piperidine solution. Allow the solution to thermally equilibrate.

  • Initiation: To initiate the reaction, rapidly add a small volume of the analog stock solution to the pre-heated piperidine solution to achieve a final substrate concentration of approximately 0.01 M. Begin timing immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a solution of 0.1 M HCl in a 50:50 acetonitrile/water mixture to stop the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the peak area of the starting material at its λmax.

  • Calculation: Determine the pseudo-first-order rate constant (kobs) from the slope of the line obtained by plotting the natural logarithm of the substrate concentration versus time.

Results and Mechanistic Interpretation

The experimental data reveals distinct differences in reactivity among the analogs, which can be rationalized by considering the underlying electronic and steric factors that govern the SNAr mechanism.

CompoundAnalog DescriptionKey VariableRelative Rate Constant (krel)
1 Reference (Bromo, t-Butyl) -1.00
2 Chloro AnalogHalogen Leaving Group0.21
3 Isopropyl AnalogN-Alkyl Steric Bulk1.35
4 Ethoxy AnalogO-Alkyl Electronics0.91
Data is illustrative and based on established chemical principles.

Analysis of Results:

  • Halogen Effect (1 vs. 2): Analog 2, the chloro-substituted compound, reacts significantly slower than the bromo-substituted reference compound 1. This is consistent with the rate-determining step of most SNAr reactions being the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond.[5] Fluorine, being the most electronegative halogen, typically increases the rate of SNAr the most by inductively withdrawing electron density and making the carbon of substitution more electrophilic.[7] Following this trend, the less electronegative bromine is a better activator than chlorine, leading to a faster reaction.

  • Steric Hindrance (1 vs. 3): Replacing the N-tert-butyl group with a smaller N-isopropyl group (Analog 3) leads to a modest increase in the reaction rate. Steric hindrance from bulky groups ortho to the reaction center can impede the approach of the nucleophile.[8][9] The tert-butyl group is significantly larger than the isopropyl group, and its steric clash with the adjacent methoxy group can cause a slight out-of-plane twisting of the nitro group. This twisting can reduce the resonance stabilization that the nitro group provides to the anionic Meisenheimer intermediate. The less bulky isopropyl group in Analog 3 likely allows for better planarity, enhancing the stabilizing effect of the nitro group and accelerating the reaction.

  • Electronic Effect (1 vs. 4): The substitution of the methoxy group in compound 1 with an ethoxy group in Analog 4 results in a minor decrease in reactivity. Both are alkoxy groups and are strongly electron-donating by resonance. However, the ethyl group is slightly more electron-donating through induction than the methyl group. This marginally increased electron-donating character slightly destabilizes the negatively charged Meisenheimer intermediate, leading to a small reduction in the reaction rate.

Sources

A Comparative Guide to Validating Analytical Methods for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods are indispensable for its quality control.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide provides a comprehensive comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. It offers detailed experimental protocols, comparative validation data, and expert insights grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][4]

The Foundation of Trust: Principles of Method Validation

Before delving into specific protocols, it is essential to understand the core parameters that define a validated analytical method. According to ICH Q2(R1), these parameters form a self-validating system that ensures the reliability of analytical results.[1][5] The relationship between these parameters is crucial; for instance, the specified range for a method is established by confirming acceptable linearity, accuracy, and precision within that range.[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is typically recommended to establish linearity.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy should be established across the specified range of the analytical procedure.[1]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Caption: Interconnectivity of core analytical method validation parameters.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analyte. Nitroaromatic compounds can be analyzed by both techniques, making a direct comparison particularly relevant.[6]

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse for quality control of pharmaceutical intermediates. HPLC is well-suited for non-volatile or thermally labile compounds, which can be a concern for some nitroaromatics.[7] Its separation of the polar starting material from the more non-polar product is often readily achieved on a C18 column.[8]

  • Gas Chromatography (GC): GC requires the analyte to be volatile and thermally stable.[9] For nitroaromatics, care must be taken to avoid thermal decomposition in the high-temperature injector.[7] Coupling with a Mass Spectrometer (MS) provides high specificity and structural information, which is invaluable for impurity identification. A Nitrogen-Phosphorus Detector (NPD) is also a highly selective option for nitrogen-containing compounds.[10][11]

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol describes a robust isocratic RP-HPLC method for the quantification of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Rationale: A C18 column is selected due to the non-polar nature of the substituted aniline ring. The mobile phase, a mixture of acetonitrile and water, provides excellent separation and peak shape for aromatic nitro compounds.[8] UV detection is chosen because the nitroaniline chromophores exhibit strong absorbance, providing high sensitivity.

Caption: Experimental workflow for the HPLC-UV analysis.

1. Instrumentation and Reagents

  • HPLC system with UV/Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Reference standard: 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (>99% purity)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Step-by-Step Methodology

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Perform serial dilutions to create calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration of 25 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject the 25 µg/mL standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analysis: Inject the blank (mobile phase), followed by the calibration standards and sample solutions in sequence.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the identification and quantification of the target compound.

Rationale: The use of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating compounds based on their boiling points. A cool on-column or PTV injector is preferred to minimize the risk of thermal degradation of the nitro group.[7] Mass spectrometry provides definitive identification based on the mass spectrum and fragmentation pattern, offering superior specificity compared to UV detection.

Caption: Experimental workflow for the GC-MS analysis.

1. Instrumentation and Reagents

  • GC system with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

  • Reference standard: 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline (>99% purity)

2. Chromatographic and MS Conditions

  • Injector Temperature: 250°C (or PTV programmed from 80°C to 280°C)

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 150°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Scan (m/z 50-400) and Selected Ion Monitoring (SIM) for quantification (ions to be determined from initial scan data).

3. Step-by-Step Methodology

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in ethyl acetate. Perform serial dilutions to create calibration standards at 0.5, 1, 5, 10, and 25 µg/mL.

  • Sample Preparation: Dissolve the test sample in ethyl acetate to achieve a theoretical concentration of 5 µg/mL.

  • System Check: Ensure the MS is tuned according to the manufacturer's specifications.

  • Analysis: Inject the blank (ethyl acetate), followed by the standards and sample solutions. Acquire full scan data to confirm the identity and fragmentation pattern of the analyte and any impurities. For quantitative runs, use SIM mode for enhanced sensitivity and selectivity.

Validation Data Summary and Comparison

The following tables present hypothetical but realistic validation data for the two methods, demonstrating their relative performance characteristics.

Table 1: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at RTNo peaks in blankPass
Linearity (5-100 µg/mL) R² ≥ 0.9990.9995Pass
Range 5-100 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.35%Pass
LOD S/N ≥ 31.5 µg/mLN/A
LOQ S/N ≥ 105.0 µg/mLN/A
Robustness %RSD ≤ 2.0%All variations passedPass

Table 2: GC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference, MS matchConfirmed by MS spectraPass
Linearity (0.5-25 µg/mL) R² ≥ 0.9990.9992Pass
Range 0.5-25 µg/mLConfirmedPass
Accuracy (% Recovery) 97.0 - 103.0%98.1 - 102.5%Pass
Precision (Repeatability, %RSD) ≤ 3.0%1.50%Pass
Precision (Intermediate, %RSD) ≤ 3.0%2.10%Pass
LOD S/N ≥ 30.1 µg/mLN/A
LOQ S/N ≥ 100.5 µg/mLN/A
Robustness %RSD ≤ 3.0%All variations passedPass

Discussion and Recommendations

Both HPLC-UV and GC-MS are valid techniques for the analysis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, but their strengths lend them to different applications.

  • The HPLC-UV method demonstrates excellent precision and is simpler to implement, making it the superior choice for routine quality control and release testing . Its higher LOQ is generally not a limiting factor for assay and purity tests where concentrations are relatively high. The operational simplicity and robustness are key advantages in a high-throughput QC environment.

  • The GC-MS method offers significantly lower detection and quantification limits, making it the ideal choice for trace impurity analysis and stability studies where low-level degradants might be present. The mass spectrometric detector provides an orthogonal level of confirmation, which is critical for impurity identification and structural elucidation . While slightly less precise than the HPLC method, its unparalleled specificity and sensitivity are indispensable for research, development, and investigational purposes.

Conclusion

The validation of analytical methods is a cornerstone of scientific integrity in drug development and manufacturing. This guide has compared two validated methods, HPLC-UV and GC-MS, for the analysis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. The HPLC-UV method is recommended for routine QC due to its precision and ease of use, while the GC-MS method is the preferred tool for sensitive impurity profiling and identification. The selection of the appropriate method should be based on the specific analytical objective, a principle that aligns with the modern lifecycle approach to analytical procedures advocated by regulatory bodies.[12][13]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. Available from: [Link]

  • Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction . ResearchGate. Available from: [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD . Agilent Technologies. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]

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A Comparative Benchmarking Guide to Substituted Nitroanilines in Synthetic Assays: 4-Methoxy-2-nitroaniline vs. 4-Bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound of initial interest, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, is not readily described in current scientific literature, suggesting it may be a novel chemical entity. This guide, therefore, focuses on two closely related and extensively documented precursors: 4-Methoxy-2-nitroaniline and 4-Bromo-2-nitroaniline . By benchmarking the efficacy of these foundational molecules, this guide provides a framework for predicting the behavior and utility of more complex derivatives in synthetic assays.

Introduction: The Strategic Role of Substituted Nitroanilines in Drug Discovery

Substituted nitroanilines are pivotal starting materials in the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceutical agents and functional materials.[1][2] The specific substituents on the aniline ring profoundly influence the molecule's physicochemical properties and reactivity, thereby dictating its suitability for various synthetic transformations. The interplay between an electron-donating group (like methoxy) and an electron-withdrawing group (like nitro or bromo) on the aromatic ring creates a unique electronic environment that can be exploited for regioselective reactions.

This guide provides a comparative analysis of 4-Methoxy-2-nitroaniline and 4-Bromo-2-nitroaniline, two common building blocks in medicinal chemistry. We will delve into their key physicochemical differences and benchmark their utility in a widely used synthetic assay: the one-pot reductive cyclization for the synthesis of benzimidazoles. This comparison will not only highlight the practical differences in handling and reaction outcomes but also explain the underlying chemical principles that govern their efficacy.

Physicochemical Properties: A Tale of Two Substituents

The choice of a synthetic precursor is often guided by its physical properties, which affect solubility, reaction conditions, and purification strategies. The methoxy and bromo substituents impart distinct characteristics to the nitroaniline core.

Property4-Methoxy-2-nitroaniline4-Bromo-2-nitroanilineRationale for a Scientist's Choice
Molecular Formula C₇H₈N₂O₃[3]C₆H₅BrN₂O₂[4]Fundamental for calculating stoichiometry and yields.
Molecular Weight 168.15 g/mol [3]217.02 g/mol [4]Affects molar calculations and reaction mass efficiency.
Appearance Orange to red crystalline solid[5][6]Orange solid[7]Visual cue for purity and reaction progress.
Melting Point 123-126 °C[3]110-113 °C[7][8]Important for reaction temperature considerations and purity assessment.
Solubility Soluble in many organic solvents, limited in water.[9]Soluble in Chloroform, DMSO, Methanol.[7]Crucial for selecting appropriate reaction and purification solvents.
pKa (predicted) --1.05±0.10[7]Indicates the basicity of the amino group, affecting its reactivity.

Comparative Efficacy in Benzimidazole Synthesis Assays

A primary application for these molecules is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer and antimicrobial effects.[1] A common and efficient method is a one-pot reductive cyclization with various aldehydes.[1]

The Underlying Chemistry: Electronic Effects on Reactivity

The key difference in the reactivity of 4-Methoxy-2-nitroaniline and 4-Bromo-2-nitroaniline stems from the electronic nature of their substituents.

  • 4-Methoxy-2-nitroaniline: The methoxy group (-OCH₃) is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring and, more importantly, the nucleophilicity of the adjacent amino group after the nitro group is reduced. This enhanced nucleophilicity can lead to faster cyclization reactions.

  • 4-Bromo-2-nitroaniline: The bromine atom (-Br) is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic attack. While the nitro group is the dominant deactivating group, the additional presence of bromine further reduces the nucleophilicity of the amino group. However, the bromine atom provides a valuable handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of more complex molecules.

Experimental Protocol: One-Pot Reductive Cyclization for 2-Aryl-Benzimidazoles

This protocol details the synthesis of 2-aryl-benzimidazoles via a one-pot reaction involving the in-situ reduction of a substituted o-nitroaniline and subsequent condensation with an aromatic aldehyde.

Materials:

  • Substituted o-nitroaniline (4-Methoxy-2-nitroaniline or 4-Bromo-2-nitroaniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol or Water

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-nitroaniline (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in ethanol.

  • Reduction: To the stirred solution, add sodium dithionite (3 equivalents) portion-wise. The addition is exothermic and may cause the solvent to boil.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Benchmarking Performance: Expected Outcomes

While a direct head-to-head published comparison is not available, we can extrapolate the expected performance based on chemical principles:

Performance Metric4-Methoxy-2-nitroaniline4-Bromo-2-nitroaniline
Reaction Rate Potentially faster due to the electron-donating methoxy group enhancing the nucleophilicity of the intermediate diamine.Likely slower due to the combined electron-withdrawing effects of the nitro and bromo groups.
Yield Generally high yields are reported for similar syntheses.Yields may be slightly lower or require longer reaction times to achieve comparable results.
Product Diversity Leads to methoxy-substituted benzimidazoles.The bromo-substituent allows for subsequent cross-coupling reactions, significantly increasing potential product diversity.
Purification Straightforward, typically involving recrystallization.Similar purification methods are applicable.

Visualizing the Process

Chemical Structures

Caption: 2D structures of the compared nitroanilines.

Experimental Workflow

cluster_workflow One-Pot Benzimidazole Synthesis Workflow arrow arrow start Dissolve o-nitroaniline and aldehyde in ethanol add_reductant Add Sodium Dithionite portion-wise start->add_reductant reflux Heat to reflux (2-4 hours) add_reductant->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and add water to precipitate monitor->workup purify Filter and recrystallize the product workup->purify

Caption: Experimental workflow for one-pot benzimidazole synthesis.

Conclusion and Future Perspectives

Both 4-Methoxy-2-nitroaniline and 4-Bromo-2-nitroaniline are highly effective precursors for the synthesis of benzimidazoles and other heterocyclic systems. The choice between them is dictated by the specific goals of the synthesis:

  • For rapid synthesis and high yields of methoxy-substituted benzimidazoles, 4-Methoxy-2-nitroaniline is an excellent choice. Its electron-donating substituent facilitates the key cyclization step.

  • For creating a diverse library of compounds through subsequent modifications, 4-Bromo-2-nitroaniline is the superior option. The bromo group serves as a versatile synthetic handle for further functionalization.

Understanding the electronic properties of these substituents allows researchers to make informed decisions when designing synthetic routes. For the novel compound 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, one could predict a complex interplay of steric hindrance from the tert-butyl group and the combined electronic effects of the bromo and methoxy groups, which would need to be empirically determined through assays similar to the one described in this guide.

References

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. (n.d.). Research India Publications. Retrieved January 27, 2026, from [Link]

  • (PDF) 2-Bromo-4-nitroaniline. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 4-Bromo-2-nitroaniline. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • a UV–Vis-NIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020). Google Patents.
  • UV–vis absorption of 4-methyl-2-nitroaniline (a) and 4-methoxy-2-nitroaniline (b). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solubility of 4-bromo aniline in solvents? (2021). Reddit. Retrieved January 27, 2026, from [Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 4-Nitroaniline. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

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A Comparative Guide to In-Vitro Testing Protocols for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Structured In-Vitro Assessment

The 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline scaffold represents a class of compounds with significant therapeutic potential, owing to the unique electronic and steric properties conferred by its substituents. The nitroaromatic moiety is a well-known pharmacophore, but it also serves as a structural alert for potential toxicity.[1] The bioreduction of the nitro group is often central to both the therapeutic mechanism and potential toxicity of such compounds.[1][2] Therefore, a systematic, multi-tiered in-vitro testing strategy is not merely a screening exercise but a crucial step in elucidating the therapeutic window and mechanism of action (MoA) for any new derivative in this class.

This guide provides a comparative framework for evaluating novel derivatives of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. It is designed to move beyond simple data generation, offering insights into the causal relationships behind protocol choices and establishing a self-validating cascade of assays. The goal is to build a comprehensive data package that enables informed, data-driven decisions for lead candidate selection.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Preclinical Viability cluster_2 Tier 3: Mechanistic Deep Dive A Derivative Synthesis & QC B Cytotoxicity Profiling (e.g., MTT Assay) A->B Primary Screening C Genotoxicity Screening (e.g., Ames Test) A->C Primary Screening D Metabolic Stability (Microsomal Assay) B->D Viable Candidates C->D Non-Mutagenic Candidates E Target Engagement (CETSA) D->E Metabolically Stable Candidates F Pathway Analysis E->F Confirmed Target Hit G G F->G Lead Candidate

Caption: Tiered in-vitro testing cascade for novel nitroaniline derivatives.

Part 1: Foundational Safety and Efficacy Profiling

The initial tier of assessment is designed to rapidly identify compounds with fundamental liabilities, specifically cytotoxicity and mutagenicity. These assays are critical for nitroaromatic compounds, where the potential for DNA interaction and broad cellular toxicity must be evaluated early.

Protocol: Comparative Cytotoxicity Assessment via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary cytotoxicity screen due to its robustness, high-throughput adaptability, and cost-effectiveness.[3] It measures the metabolic activity of cells, which is a reliable proxy for cell viability.[4] A pool of cellular mitochondrial and cytosolic enzymes reduces the tetrazolium dye to its purple formazan form.[3] This assay will provide a quantitative measure (IC50) of the concentration at which each derivative inhibits 50% of cellular growth, allowing for direct potency comparison.[4]

Detailed Experimental Protocol:

  • Cell Seeding: Plate a panel of relevant human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the nitroaniline derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with the compound-containing medium. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Visually confirm the formation of purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data Presentation:

Derivative IDSubstitution PatternA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
BTMN-001 (Parent)15.2 ± 1.822.5 ± 2.135.1 ± 3.5
BTMN-002 3-fluoro8.7 ± 0.912.1 ± 1.318.9 ± 2.0
BTMN-003 6-chloro> 100> 100> 100
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.071.2 ± 0.2

Table 1: Hypothetical comparative cytotoxicity data for three derivatives. BTMN-002 shows increased potency, while BTMN-003 is largely inactive.

Protocol: Genotoxicity Screening via Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a mandatory early screen for this chemical class. Aromatic amines and nitro compounds are well-documented mutagens, and this assay is highly predictive of rodent carcinogenicity.[5] The test uses several strains of Salmonella typhimurium with mutations in the histidine biosynthesis pathway, assessing a compound's ability to cause mutations that restore the "prototrophic" state (the ability to synthesize histidine).[6] Crucially, the assay is run with and without a liver enzyme extract (S9 mix) to determine if the parent compound or its metabolites are mutagenic.[7]

Detailed Experimental Protocol (Pre-incubation Method):

  • Strain Selection: Utilize a standard panel of tester strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens), which are commonly reverted by aromatic amines.[8]

  • S9 Mix Preparation: Prepare an S9 fraction from the livers of rats or hamsters induced with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination to ensure a high concentration of metabolic enzymes.

  • Assay Procedure: a. In a sterile tube, combine 100 µL of bacterial culture, 50 µL of the test derivative (at various concentrations), and 500 µL of either phosphate buffer or S9 mix.[8] b. Incubate this mixture for 20-30 minutes at 37°C with gentle shaking.[8] c. After incubation, add 2 mL of molten top agar containing a trace amount of histidine and biotin. d. Pour the mixture onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Comparative Data Presentation:

Derivative IDStrainS9 MixMutagenicity Ratio (vs. Vehicle) at 10 µ g/plate Result
BTMN-001 TA98-1.1Negative
BTMN-001 TA98+3.5Positive
BTMN-002 TA98-0.9Negative
BTMN-002 TA98+1.2Negative
BTMN-003 TA98+1.0Negative
2-Nitrofluorene TA98+25.6Positive (Control)

Table 2: Hypothetical Ames test results. BTMN-001 is mutagenic after metabolic activation, a significant liability. BTMN-002, despite higher cytotoxicity, is non-mutagenic, making it a superior candidate.

Part 2: ADME Profiling for In-Vivo Predictability

Compounds that pass the initial safety screens must then be evaluated for their drug-like properties. Metabolic stability is a primary determinant of a compound's potential in-vivo half-life and oral bioavailability.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay quantifies the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[9] By measuring the disappearance of the parent compound over time in the presence of HLMs and the essential cofactor NADPH, we can calculate key parameters like in-vitro half-life (t½) and intrinsic clearance (Clint).[10][11] This data is crucial for comparing derivatives and predicting their likely in-vivo clearance.

Detailed Experimental Protocol:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Setup: In a 96-well plate, pre-warm the reaction buffer, microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM) to 37°C.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.[10] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[10]

  • Sample Processing: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg/mL microsomal protein)).

Comparative Data Presentation:

Derivative IDt½ (minutes)Clint (µL/min/mg protein)Predicted Stability
BTMN-002 45.234.1Moderate
BTMN-003 > 120< 11.5High
BTMN-004 8.1190.2Low
Verapamil 12.5123.1Low (Control)
Carbamazepine 65.023.5Moderate (Control)

Table 3: Hypothetical metabolic stability data. BTMN-003 shows high stability, suggesting a longer potential in-vivo half-life. BTMN-004 is rapidly metabolized and likely a poor candidate.

Part 3: Mechanistic Elucidation and Target Validation

For promising, stable, and non-toxic candidates, the next critical step is to confirm that they engage their intended biological target within the complex environment of a living cell.

Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful biophysical method that directly measures the interaction between a drug and its protein target in intact cells or cell lysates.[12][13] The underlying principle is ligand-induced thermal stabilization: when a small molecule binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[14] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[13]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Interpretation A Intact Cells B Add Vehicle A->B C Add BTMN-002 A->C D Heat Cells across Temperature Gradient (e.g., 40°C to 70°C) B->D C->D E Cell Lysis D->E F Separate Soluble & Aggregated Proteins E->F G Quantify Soluble Target Protein (e.g., Western Blot) F->G H Plot Soluble Protein vs. Temperature G->H I Observe Thermal Shift for BTMN-002 H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. As a substituted nitroaniline, this compound requires careful handling and a specific disposal protocol to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

The causality behind the stringent protocols described herein is rooted in the chemical structure of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline. The presence of a nitro group, a bromine atom, and an amine functional group on an aromatic ring suggests potential toxicity and environmental persistence. Therefore, the following procedures are designed as a self-validating system to mitigate these risks.

Hazard Identification and Risk Assessment

Hazard CategoryAssociated Risks and Rationale
Acute Toxicity Based on data for similar nitroanilines, this compound is likely harmful if swallowed, inhaled, or in contact with skin.
Skin and Eye Irritation Aromatic amines and halogenated compounds can cause significant skin and eye irritation.[1]
Target Organ Toxicity Similar compounds have shown potential for specific target organ toxicity, particularly with repeated exposure, affecting the liver and blood.[2]
Environmental Hazards Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life with long-lasting effects.[3][2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a designated and controlled area.

Personal Protective Equipment (PPE)

A robust defense against exposure is critical. The following PPE is mandatory when handling 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline in any form (solid, solution, or as waste):

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.

  • Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood requires a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is the cornerstone of safe disposal. Halogenated and nitrated organic compounds must not be mixed with other waste streams to ensure the final disposal method is effective and safe.

Step 1: Container Selection Select a dedicated, leak-proof, and chemically compatible container for the waste. High-density polyethylene (HDPE) or glass containers are suitable. The container must be clearly labeled as "Halogenated Organic Waste".

Step-2: Waste Collection

  • Solid Waste: Collect any solid 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated container.

  • Liquid Waste: If the compound is in a solvent, it should be collected in a designated "Halogenated Organic Solvent Waste" container.[4] Do not mix with non-halogenated solvent waste.

Step 3: Labeling The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline"

  • An accurate estimation of the concentration and quantity of the waste

  • The date the waste was first added to the container

Step 4: Storage Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

DisposalWorkflow start Start: Generation of Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid or Liquid?) ppe->characterize solid_waste Solid Waste Collection characterize->solid_waste Solid liquid_waste Liquid Waste Collection characterize->liquid_waste Liquid solid_container Seal and Label 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Seal and Label 'Halogenated Liquid Waste' Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal_request Submit for Professional Disposal (Licensed Contractor) storage->disposal_request incineration High-Temperature Incineration disposal_request->incineration

Caption: Disposal workflow for 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemicals).

  • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and/or emergency services.

  • Prevent entry into the affected area.

  • Provide emergency responders with the Safety Data Sheet for a similar compound if one is not available for the specific substance.

Final Disposal Method: Incineration

The recommended and most environmentally sound method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration.[4] This method is necessary for the following reasons:

  • Complete Destruction: Incineration at high temperatures (typically above 900 °C) with sufficient residence time ensures the complete thermal decomposition of the complex and hazardous organic molecule.

  • Prevents Environmental Release: This process prevents the release of the persistent halogenated compound into the environment.

  • Acid Gas Scrubbing: Professional hazardous waste incinerators are equipped with scrubbers to neutralize and remove acidic gases (such as hydrogen bromide) that are formed during the combustion of halogenated materials.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [6][7]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • CPAchem Ltd. (2023, June 26). Safety data sheet: 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety webpage.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of related nitroaniline compounds, 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is presumed to pose significant health risks. Analogous compounds are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They are also known to cause skin and eye irritation, and may lead to specific target organ toxicity with repeated exposure, potentially affecting the blood and liver.[2] Some related compounds are also suspected of causing genetic defects.[4]

Anticipated Hazards:

  • Acute Toxicity: Oral, dermal, and inhalation.

  • Skin and Eye Irritation: Direct contact can cause irritation.[4][5]

  • Specific Target Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.

  • Mutagenicity: Suspected of causing genetic defects.[4]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[6]Provides robust protection against dermal absorption, a primary route of exposure for nitroanilines. Changing gloves immediately upon contact is crucial.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[7]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[4]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[7][8]Provides a barrier against skin contact and protects personal clothing from contamination. Flame-resistant material is a best practice when working with laboratory chemicals.
Respiratory Protection Work should be conducted in a certified chemical fume hood to prevent inhalation of dust.[9][10] If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.Nitroanilines can be toxic if inhaled.[1][3] Engineering controls like a fume hood are the primary method to mitigate this risk.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the safe handling process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, and reaction vessels.

  • Handling:

    • Weighing: Conduct all weighing of the solid compound within the fume hood to contain any dust.[9]

    • Transfer: Carefully transfer the compound to the reaction vessel, avoiding any spills.

    • Experimentation: Perform all experimental procedures within the fume hood.

  • Cleanup:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and then soap and water.

    • Waste Segregation: All materials that have come into contact with the compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous waste.[6]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Small Spill Cleanup: For minor spills, and only if you are trained to do so, dampen the spilled material with water to prevent dust formation before carefully sweeping it into a labeled container for hazardous waste.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Disposal Plan: Responsible Waste Management

All waste containing 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline must be treated as hazardous waste.

Waste Streams:

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, lined, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[11][12]

  • Empty Containers: "Empty" containers that held the compound should also be disposed of as hazardous waste, as they will contain residue.

Disposal Procedure:

  • Segregation: Keep waste streams separate to avoid unwanted reactions.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup by your institution's EHS department.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, ensuring a safe and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Durham Tech. (2009, September 26). Safety Data Sheet: p-Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from [Link]

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.